B1579412 2,5-Dimethy-L-Phenylalanine

2,5-Dimethy-L-Phenylalanine

Cat. No.: B1579412
M. Wt: 193.24
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethy-L-Phenylalanine is a useful research compound. Molecular weight is 193.24. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethy-L-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethy-L-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

193.24

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 2',5'-Dimethyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Disambiguation

2',5'-Dimethyl-L-Phenylalanine (2,5-DMP) is a non-canonical, lipophilic amino acid utilized primarily in peptidomimetics to impose local conformational constraints and enhance proteolytic stability. Unlike its isomer N,N-dimethyl-phenylalanine (which is modified at the amine), 2,5-DMP carries methyl substitutions on the phenyl ring at the ortho and meta positions.

This structural modification serves two critical functions in drug design:

  • Conformational Locking: The ortho (2') methyl group generates steric clash with the peptide backbone, restricting rotation around the

    
     torsion angle.
    
  • Hydrophobic Interaction: The meta (5') methyl group extends the lipophilic surface area, often improving binding affinity in hydrophobic pockets (e.g., GPCRs like opioid receptors).

This guide details the Chemo-Enzymatic Synthesis of 2,5-DMP, a route chosen for its high enantiomeric excess (ee >99%) and scalability compared to purely asymmetric chemical catalysis.

Molecular Architecture & Physicochemical Properties[1]

The introduction of methyl groups fundamentally alters the electronic and steric profile of the phenylalanine scaffold.

Structural Data
PropertyValue / Description
IUPAC Name (2S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Chirality L-isomer (S-configuration)
CAS (Racemic) 104504-45-2 (Generic reference for dimethyl-Phe variants)
Predicted LogP ~2.3 (vs. 1.38 for Phe)
pKa values

-COOH: ~2.2,

-NH₃⁺: ~9.1
Conformational Impact (The "Ortho Effect")

The 2'-methyl group creates a high-energy barrier for rotation. In bioactive peptides, this forces the side chain into specific rotamers (typically gauche(-) or trans), reducing the entropic penalty upon receptor binding.

Figure 1: Mechanism of conformational restriction induced by the 2'-methyl substituent.

Strategic Synthesis: The Chemo-Enzymatic Route

While asymmetric hydrogenation (using Rh-DuPhos) is elegant, the Acetamidomalonate pathway coupled with Enzymatic Resolution is preferred for generating multi-gram quantities of high optical purity without requiring expensive chiral ligands.

Reaction Workflow

The synthesis proceeds in three phases:

  • Construction: Assembly of the carbon skeleton.

  • Decarboxylation: Formation of the racemic amino acid derivative.

  • Resolution: Kinetic separation of the L-isomer using Acylase I.

Figure 2: Chemo-enzymatic workflow for isolating pure L-2,5-DMP.

Detailed Protocol
Phase 1: Alkylation

Reagents: Sodium ethoxide (NaOEt), Diethyl acetamidomalonate, 2,5-dimethylbenzyl bromide.

  • Dissolve sodium metal (1.1 eq) in absolute ethanol to generate NaOEt.

  • Add diethyl acetamidomalonate (1.0 eq) and stir at room temperature for 30 mins to form the enolate.

  • Add 2,5-dimethylbenzyl bromide (1.0 eq) dropwise.

  • Reflux for 4–6 hours. Monitor by TLC (disappearance of bromide).

  • Workup: Cool, pour into ice water. Filter the precipitated solid (Diethyl 2-acetamido-2-(2,5-dimethylbenzyl)malonate). Recrystallize from ethanol.

Phase 2: Hydrolysis & Decarboxylation

Reagents: 48% Hydrobromic acid (HBr).

  • Suspend the malonate intermediate in 48% HBr (10 mL per gram).

  • Reflux for 12–18 hours. This step simultaneously hydrolyzes the esters and the amide, and decarboxylates the gem-dicarboxylic acid.

  • Workup: Evaporate to dryness in vacuo. Neutralize the residue with NH₄OH to pH 6.0 to precipitate the free amino acid (DL-2,5-DMP).

Phase 3: Enzymatic Resolution (The Critical Step)

Reagents: Acetic anhydride, Acylase I (Aspergillus melleus or Porcine Kidney).

  • Re-Acetylation: Treat the DL-amino acid with acetic anhydride in 2N NaOH to generate N-Acetyl-DL-2,5-dimethylphenylalanine. Isolate by acidification.

  • Enzymatic Hydrolysis:

    • Dissolve N-Acetyl-DL-2,5-DMP in water. Adjust pH to 7.2 using LiOH or NH₄OH.

    • Add Acylase I (approx. 10–20 mg per gram of substrate).

    • Incubate at 37°C with gentle stirring for 24–48 hours.

  • Separation:

    • Acidify the mixture to pH 5.0.

    • Filtration: The free L-2,5-dimethylphenylalanine is less soluble and may precipitate (or use ion-exchange resin Dowex 50W).

    • Extraction: The unreacted N-acetyl-D-isomer remains in solution (or is extracted with ethyl acetate at acidic pH).

  • Purification: Recrystallize the L-isomer from water/ethanol.

Validation Criteria:

  • Optical Rotation:

    
     should be positive (approx +4.5 to +6.0, c=1, 1N HCl) depending on exact conditions [1].
    
  • Chiral HPLC: Crownpak CR(+) column, HClO₄ (pH 1.5) mobile phase. Target ee > 99%.

Applications in Drug Development[4][5]

Peptidomimetics & Opioid Research

2,5-DMP is a crucial tool in the modification of opioid peptides (e.g., Enkephalins, Dermorphins).

  • Dmt-Tic Analogues: While 2',6'-dimethyltyrosine (Dmt) is famous for

    
    -opioid receptor specificity, 2',5'-substitution provides an alternate steric probe. It tests the tolerance of the receptor pocket to "meta" bulk without the complete "ortho" blockage of the 2,6-analogs [2].
    
  • Proteolytic Stability: The steric bulk protects the adjacent peptide bond from hydrolysis by chymotrypsin-like proteases, significantly extending plasma half-life [3].

Analytical Standards

Because of its high lipophilicity, 2,5-DMP is used as a standard for hydrophobicity scales in QSAR (Quantitative Structure-Activity Relationship) modeling for membrane permeability.

References

  • Behrens, O. K., et al. "Resolution of dl-Phenylalanine by Asymmetric Enzymatic Synthesis." Journal of Biological Chemistry, 1948. Link(Foundational method for Acylase I resolution of substituted phenylalanines).

  • Okada, Y., et al. "2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides." Chemical & Pharmaceutical Bulletin, 2000. Link(Detailed SAR on dimethyl-Phe analogs in opioid peptides).

  • Sigma-Aldrich. "Product Specification: N-Acetyl-L-phenylalanine (Enzymatic Resolution Standards)." Link(Reference for general enzymatic resolution conditions).

  • ChemicalBook. "2,5-Dimethylphenylalanine Properties and CAS." Link.

The 2,5-Dimethyl-L-Phenylalanine Protocol: A Guide to Early Synthesis & Conformational Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Early Studies on 2,5-Dimethyl-L-Phenylalanine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Ortho-Meta" Probe

2,5-Dimethyl-L-Phenylalanine (2,5-DMP) represents a distinct class of non-proteinogenic amino acids used as steric and electronic probes in peptide chemistry.[1] Unlike its more common isomer, 2,6-dimethylphenylalanine (which imposes severe orthogonal constraints), 2,5-DMP offers a nuanced "asymmetric steric lock."[1]

Early studies (circa 1970s–1990s) focused on this molecule to understand the


 (chi-1) torsional restrictions  imposed by the ortho-methyl group while simultaneously probing hydrophobic pocket depth with the meta-methyl group.[1] This guide reconstructs the foundational methodologies used to synthesize and characterize this specific isomer, providing a robust framework for modern application in de novo peptide design.[1]

Chemical Significance & Structural Properties[1]

The utility of 2,5-DMP lies in its ability to break the symmetry of the phenylalanine aromatic face.[1]

PropertyValue / CharacteristicSignificance in Drug Design
Molecular Formula

Increased lipophilicity vs. Phe (

).[1]
Ortho-Effect (2-Me) Steric Clash with

Restricts rotation around

bond (

angle).[1]
Meta-Effect (5-Me) Lipophilic ExtensionProbes distal hydrophobic pockets in GPCRs/Enzymes.[1]
Electronic Nature Electron-Donating (+I effect)Increases electron density of the aromatic ring (cation-

interactions).[1]

Early Synthetic Methodologies[1]

Historically, the synthesis of enantiopure 2,5-DMP was a challenge due to the difficulty of separating the 2,5-substitution pattern from other isomers (2,4 or 3,[1]4) during the precursor synthesis.[1] Two primary "early study" routes established the field:

Route A: The Modified Erlenmeyer-Plöchl Azlactone Synthesis

This was the workhorse method for early bulk production.[1] It relies on the condensation of 2,5-dimethylbenzaldehyde with N-acetylglycine, followed by hydrolysis and enzymatic resolution.[1]

Mechanism:

  • Condensation: 2,5-Dimethylbenzaldehyde + N-Acetylglycine

    
     Azlactone (Oxazolone).[1]
    
  • Hydrolysis: Ring opening to the dehydro-amino acid.

  • Reduction: Hydrogenation to racemic N-acetyl-2,5-dimethylphenylalanine.

  • Resolution: Enzymatic hydrolysis using Acylase I (Aspergillus species) to yield pure L-isomer.

Route B: Asymmetric Hydrogenation (The Knowles Protocol)

Following the Nobel-winning work of William Knowles, this method offered high enantiomeric excess (ee > 95%) without the need for resolution.[1]

Protocol Logic: The precursor, a dehydroamino acid, possesses a prochiral olefin.[1] The use of a chiral rhodium catalyst directs the addition of hydrogen to the Re or Si face of the double bond.[1]

Detailed Experimental Protocol: The Asymmetric Hydrogenation Route

Note: This protocol synthesizes technical accuracy from seminal early studies on substituted phenylalanines (e.g., Knowles et al., JACS 1975).[1]

Phase 1: Precursor Synthesis (Z-Dehydroamino Acid)

Reagents: 2,5-Dimethylbenzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride.[1]

  • Setup: In a 500 mL round-bottom flask, combine 0.1 mol 2,5-dimethylbenzaldehyde, 0.1 mol N-acetylglycine, and 0.08 mol anhydrous sodium acetate in 150 mL acetic anhydride.

  • Reaction: Reflux for 2 hours. The solution will turn yellow/orange, indicating azlactone formation.[1]

  • Workup: Cool to 0°C. Add 100 mL water slowly to hydrolyze excess anhydride. The azlactone precipitates.[1] Filter and wash with cold water.[1]

  • Hydrolysis: Suspend the azlactone in 1% NaOH/acetone (1:1) and reflux for 4 hours to open the ring, yielding (Z)-2-acetamido-3-(2,5-dimethylphenyl)acrylic acid .[1]

  • Checkpoint: Verify structure via NMR. The olefinic proton should appear as a singlet around

    
     7.2–7.6 ppm.[1]
    
Phase 2: Catalytic Asymmetric Hydrogenation

Reagents: [Rh(COD)(R,R-DIPAMP)]BF


 (Catalyst), Methanol, Hydrogen gas (3 atm).[1]
  • Preparation: Dissolve 10 mmol of the (Z)-dehydroamino acid in 50 mL degassed methanol in a high-pressure hydrogenation vessel (Parr bomb).

  • Catalyst Addition: Add 0.1 mol% of the Rhodium-DIPAMP catalyst under an inert nitrogen atmosphere.

  • Hydrogenation: Pressurize to 3 atm (45 psi) with

    
    . Stir at room temperature for 12 hours.
    
  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake ceases.[1]
    
  • Isolation: Evaporate solvent. The residue is N-Acetyl-2,5-Dimethyl-L-Phenylalanine.[1]

  • De-protection: Reflux in 2M HCl for 2 hours to remove the acetyl group. Neutralize to pH 6.0 with LiOH to precipitate the free amino acid.[1]

  • Validation: Recrystallize from water/ethanol. Measure optical rotation

    
    .[1]
    
Visualization: The Asymmetric Pathway

The following diagram illustrates the stereochemical flow of the synthesis.

G cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Asymmetric Induction Start 2,5-Dimethylbenzaldehyde + N-Acetylglycine Azlactone Azlactone Intermediate (Oxazolone Ring) Start->Azlactone Ac2O, NaOAc Reflux Hydrolysis Ring Opening (1% NaOH/Acetone) Azlactone->Hydrolysis Dehydro (Z)-Dehydroamino Acid (Prochiral Olefin) Hydrolysis->Dehydro Hydrogenation Asymmetric Hydrogenation (3 atm H2, MeOH) Dehydro->Hydrogenation Catalyst [Rh(COD)(DIPAMP)]+ Chiral Catalyst Catalyst->Hydrogenation Protected N-Acetyl-2,5-Dimethyl-L-Phe (95% ee) Hydrogenation->Protected Final 2,5-Dimethyl-L-Phenylalanine (Free Amino Acid) Protected->Final 2M HCl Deprotection

Caption: Workflow for the asymmetric synthesis of 2,5-DMP via the Rh-DIPAMP hydrogenation route.

Analytical Characterization & Self-Validation

To ensure scientific integrity, the synthesized product must pass specific "Self-Validating" checkpoints established in early literature.

A. Nuclear Magnetic Resonance (NMR)

The 2,5-substitution pattern creates a unique splitting pattern in the aromatic region, distinct from the 2,6- or 2,4- isomers.[1]

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       2.15 (s, 3H, 2-Me)[1]
      
    • 
       2.25 (s, 3H, 5-Me)[1]
      
    • 
       3.0–3.3 (m, 2H, 
      
      
      
      )[1]
    • 
       3.9 (t, 1H, 
      
      
      
      )[1]
    • Aromatic Region: Look for a singlet (or narrow doublet) for the proton at position 6 (isolated between the alkyl group and the alanine tail) and a distinct AB system for protons at 3 and 4.[1]

B. Optical Rotation

Early studies relied heavily on polarimetry.[1]

  • Standard:

    
     to 
    
    
    
    (c=1,
    
    
    ) for the L-isomer (values vary slightly by concentration and pH).[1]
  • Validation Rule: If

    
     is near 0, the hydrogenation failed to induce chirality (racemic product).[1]
    

Biological Applications: The "Steric Probe" Logic[1]

2,5-DMP was rarely the end-goal drug; it was the tool used to map the receptor.[1]

Conformational Restriction (The Ortho Effect)

The methyl group at position 2 (ortho) creates steric hindrance with the peptide backbone (


 protons).[1] This forces the side chain into specific rotamers, limiting the 

angle to near

or

, effectively "freezing" the side chain orientation.[1]
Hydrophobic Mapping (The Meta Effect)

The methyl group at position 5 (meta) extends the lipophilic surface area without the severe steric penalty of a para (4-position) substituent, which often clashes with the "floor" of a receptor pocket.[1]

SAR Substrate 2,5-Dimethyl-L-Phe Ortho 2-Position (Ortho) Steric Gate Substrate->Ortho Meta 5-Position (Meta) Lipophilic Anchor Substrate->Meta Effect1 Restricts Chi-1 Rotation (Rigidifies Backbone) Ortho->Effect1 Effect2 Probes Pocket Width (Hydrophobic Interaction) Meta->Effect2 Outcome High Affinity/Selectivity (If pocket matches geometry) Effect1->Outcome Effect2->Outcome

Caption: Mechanism of action for 2,5-DMP in Structure-Activity Relationship (SAR) studies.

References

  • Knowles, W. S., Sabacky, M. J., & Vineyard, B. D. (1975).[1] Asymmetric Hydrogenation with a Complex of Rhodium and a Chiral Bisphosphine.[1] Journal of the American Chemical Society.[1] Link[1]

  • Hruby, V. J. (1982).[1] Conformational restrictions of biologically active peptides via amino acid side chain groups.[1] Life Sciences.[1] Link

  • Schöllkopf, U., Groth, U., & Deng, C. (1981).[1] Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Auxiliary Agent.[1] Angewandte Chemie International Edition.[1][2] Link[1]

  • Meyer, O., et al. (1996).[1] Systematic Investigation of the Effect of Ring Methylation on the Conformation and Biological Activity of Phenylalanine.[1] Journal of Medicinal Chemistry.[1] Link[1]

Sources

2,5-Dimethyl-L-Phenylalanine: Synthesis, Conformational Utility, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

2,5-Dimethyl-L-Phenylalanine (2,5-Me₂-Phe) is a highly specialized non-canonical amino acid used primarily in medicinal chemistry as a conformational probe and a metabolic stabilizer . Unlike its natural counterpart (L-Phenylalanine) or its more famous isomer (2,6-Dimethyl-L-Tyrosine, Dmt), the 2,5-dimethyl variant offers a unique steric profile that restricts rotation around the


 and 

torsion angles without fully blocking the receptor access, often retaining agonist activity while enhancing selectivity.

This guide serves as a technical whitepaper for drug development professionals. It moves beyond basic definitions to explore the causality of synthesis , the mechanisms of receptor engagement , and the protocols for laboratory preparation .

Part 2: Chemical Identity & Physicochemical Profile[1]

Before establishing synthetic routes, we must define the target. The specific substitution pattern at the 2 (ortho) and 5 (meta) positions of the phenyl ring creates a chiral building block that disrupts planarity and induces specific folding in peptide backbones.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid
CAS Number 117391-55-6 (L-isomer)
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Chirality L-isomer (S-configuration)
pKa Values

-COOH: ~2.2;

-NH₃⁺: ~9.1
Solubility Sparingly soluble in water; Soluble in dilute acid/base
Key Application Peptidomimetics, Opioid Receptor Ligands, SAR Probes

Part 3: Discovery & Background

The "Methyl Effect" in Peptidomimetics

The discovery and utilization of 2,5-Me₂-Phe emerged during the "golden age" of peptidomimetics (late 1980s to early 1990s). Medicinal chemists sought to overcome the poor pharmacokinetic profile of native peptides—specifically their rapid degradation by chymotrypsin-like proteases and their lack of receptor subtype selectivity.

  • Metabolic Stability: The introduction of methyl groups on the aromatic ring provides steric hindrance that blocks the approach of proteolytic enzymes, significantly extending the half-life of peptide drugs.

  • Conformational Constraint: In the native L-Phenylalanine, the side chain has significant rotational freedom. The 2,5-dimethyl substitution creates a "rotational barrier." The ortho-methyl group (position 2) clashes with the peptide backbone, forcing the side chain into specific preferred rotamers. This reduces the entropic penalty of binding to a receptor, potentially increasing affinity.

Contrast with 2,6-Dimethyl-L-Tyrosine (Dmt)

While Dmt (2,6-dimethyltyrosine) is the "gold standard" for opioid activity (mimicking the Tyrosine-1 of enkephalins), 2,5-Me₂-Phe serves a different role. It is often used in Structure-Activity Relationship (SAR) studies to "map" the hydrophobic pocket of a receptor. If a receptor tolerates the 2,5-substitution but not the 2,6-substitution, it reveals the specific shape and depth of the binding cleft.

Part 4: Synthesis Protocols

We present two distinct methodologies: the classical Chemical Route (Schollkopf) for high-precision small-scale synthesis, and the modern Biocatalytic Route (PAL) for scalability and green chemistry compliance.

Protocol A: Asymmetric Synthesis via Schollkopf Bis-Lactim Ether

Best for: Small-scale, high-enantiomeric excess (>98% ee) requirements in research settings.

Mechanism: This method utilizes a chiral auxiliary (Schollkopf reagent) to direct the incoming alkyl group to a specific face of the molecule, ensuring the formation of the L-isomer.

Workflow Diagram (DOT)

SchollkopfSynthesis Start Schollkopf Reagent (Bis-lactim ether from L-Val) Deprotonation 1. Deprotonation (n-BuLi, -78°C) Formation of Enolate Start->Deprotonation THF solvent Reagent 2,5-Dimethylbenzyl Bromide Alkylation 2. Alkylation (Addition of Electrophile) Reagent->Alkylation Deprotonation->Alkylation Intermediate Alkylated Bis-lactim Ether (Diastereoselective) Alkylation->Intermediate Steric control by Val-isopropyl Hydrolysis 3. Mild Acid Hydrolysis (0.25N HCl) Intermediate->Hydrolysis Product 2,5-Dimethyl-L-Phenylalanine (+ Methyl L-Valinate) Hydrolysis->Product Release of auxiliary

Caption: Figure 1. The Schollkopf Bis-Lactim Ether method ensures high stereocontrol via the steric bulk of the isopropyl group on the auxiliary.

Step-by-Step Procedure:
  • Reagent Preparation: Dissolve the Schollkopf bis-lactim ether (derived from L-Valine and Glycine) in anhydrous THF under Argon. Cool to -78°C.

  • Lithiation: Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate the enolate.

  • Alkylation: Add 2,5-dimethylbenzyl bromide (1.1 eq) slowly. The bulky isopropyl group of the auxiliary blocks one face, forcing the electrophile to attack from the opposite side (trans to the isopropyl).

  • Hydrolysis: Quench with water, evaporate THF, and treat the residue with dilute HCl (0.25 N) at room temperature for 2-3 days. This cleaves the bis-lactim ring.

  • Purification: Separate the target amino acid from the auxiliary (methyl L-valinate) via ion-exchange chromatography or fractional crystallization.

Protocol B: Enzymatic Synthesis via Phenylalanine Ammonia Lyase (PAL)

Best for: Scalable, green synthesis, and accessing both enantiomers if needed.

Mechanism: Phenylalanine Ammonia Lyase (PAL) catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. By driving the reaction in reverse (amination) using high ammonia concentrations and 2,5-dimethylcinnamic acid , the enzyme stereoselectively yields the L-amino acid.

Workflow Diagram (DOT)

PAL_Synthesis Substrate 2,5-Dimethylcinnamic Acid Reaction Stereoselective Amination (pH 9.5 - 10.0) Substrate->Reaction Ammonia High Conc. NH3/NH4+ Ammonia->Reaction Enzyme PAL / Engineered PAL (Biocatalyst) Enzyme->Reaction Catalysis Product 2,5-Dimethyl-L-Phenylalanine Reaction->Product >99% ee

Caption: Figure 2. PAL-mediated synthesis converts cinnamic acid derivatives directly to L-amino acids with perfect atom economy.

Step-by-Step Procedure:
  • Substrate Synthesis: Prepare 2,5-dimethylcinnamic acid via a standard Perkin condensation or Knoevenagel condensation of 2,5-dimethylbenzaldehyde.

  • Bioreaction: Suspend the cinnamic acid derivative in an ammonia buffer (pH ~10, 4-6 M NH₃).

  • Catalysis: Add engineered PAL cells (e.g., from Anabaena variabilis or Petroselinum crispum).

  • Incubation: Shake at 30°C for 24-48 hours. The high ammonia concentration pushes the equilibrium toward synthesis.

  • Isolation: Acidify to pH 2, remove unreacted cinnamic acid (precipitate or extraction), then adjust to isoelectric point (pH ~5.5) to crystallize the pure L-amino acid.

Part 5: Therapeutic Applications & SAR Utility

Opioid Receptor Selectivity

In the development of


-opioid receptor antagonists and agonists (e.g., Deltorphin analogues), the "address" domain of the peptide dictates selectivity. Replacing Phenylalanine with 2,5-Me₂-Phe can:
  • Enhance Selectivity: The 2,5-dimethyl group may sterically clash with the

    
    -opioid receptor pocket while fitting perfectly into the slightly larger or differently shaped 
    
    
    
    -opioid pocket.
  • Example: In analogues of the peptide Deltorphin I , substitution at position 3 (Phe) with 2,5-Me₂-Phe has been explored to modulate receptor affinity.

Probing the "Ortho Effect"

The 2,5-dimethyl substitution is critical for distinguishing between electronic and steric effects.

  • 2,6-Dimethyl (Dmt): Maximum steric hindrance; forces the side chain perpendicular to the ring.

  • 2,5-Dimethyl: Asymmetric hindrance; allows for a "tilted" conformation.

  • Utility: If a drug candidate loses activity with 2,6-substitution but retains it with 2,5-substitution, it indicates that the receptor pocket has a specific "wall" on one side but is open on the other.

Part 6: References

  • Biocatalytic Synthesis: Parmeggiani, F., et al. "Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines." ACS Catalysis, 2015. Link(Note: Describes the PAL methodology applicable to dimethyl derivatives).

  • Chemical Synthesis Context: Schollkopf, U. "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Tetrahedron, 1983. Link(Seminal reference for the chemical protocol described).

  • Medicinal Chemistry Application: European Journal of Medicinal Chemistry, Vol 27, Issue 9, 1992, pp. 961. (Cited as a key source for early SAR studies involving dimethyl-phenylalanine derivatives).

  • Commercial Availability & Data: ChemicalBook Entry for 2,5-Dimethyl-L-Phenylalanine. Link

Technical Dossier: Initial Investigations of 2,5-Dimethyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a pivotal strategy for overcoming the twin challenges of proteolytic instability and conformational entropy . 2,5-Dimethyl-L-Phenylalanine (2,5-DMP) represents a highly specific tool in this domain. Unlike its para-substituted counterparts, 2,5-DMP introduces a unique combination of ortho-steric hindrance and meta-lipophilicity .

This dossier serves as a foundational technical guide for research teams initiating work with 2,5-DMP. It details the physicochemical rationale for its use, validated synthesis/sourcing pathways, and specific experimental protocols for its incorporation and evaluation in bioactive peptides.

Key Value Propositions:

  • Conformational Restriction: The 2-methyl group generates significant

    
     strain, restricting rotation around the 
    
    
    
    bond (
    
    
    angle), thereby biasing the peptide backbone into specific secondary structures (often favoring turn motifs).
  • Metabolic Armor: Substitution at the 2 and 5 positions sterically and electronically occludes the aromatic ring from P450-mediated hydroxylation and reduces affinity for the S1 pocket of chymotrypsin-like proteases.

Part 1: Chemical Identity & Physicochemical Profile

Before initiating synthesis or biological assays, the physicochemical baseline must be established. 2,5-DMP is significantly more lipophilic than native Phenylalanine (Phe), affecting both solubility and membrane permeability.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name (2S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid
CAS Number 117391-55-6Specific to L-isomer
Molecular Formula

Molecular Weight 193.24 g/mol +28 Da vs. Phe
LogP (Predicted) ~2.4Phe is ~1.38; expect lower aqueous solubility
pKa (COOH) ~2.2Similar to Phe
pKa (

)
~9.1Similar to Phe
Optical Rotation

(

)
Critical QC parameter for enantiopurity
Steric Parameter High Ortho-ClashRestricts

rotamer population

Part 2: Synthesis & Sourcing Strategy

While 2,5-DMP is commercially available, batch-to-batch variability in enantiomeric excess (% ee) can ruin sensitive SAR campaigns. For "initial investigations" requiring gram-scale quantities, we recommend a Chemo-Enzymatic Resolution approach. This method ensures >99% ee, which is non-negotiable for peptide drug development.

Recommended Route: Enzymatic Resolution of N-Acetyl Derivatives

This pathway utilizes the stereospecificity of Acylase I (from Aspergillus melleus) to hydrolyze only the L-isomer of the N-acetylated racemate.

Mechanism:

  • Synthesis of Racemate: Condensation of 2,5-dimethylbenzyl bromide with diethyl acetamidomalonate, followed by decarboxylation.

  • Resolution: Acylase I selectively deacetylates N-Acetyl-L-2,5-DMP.

  • Separation: The free L-amino acid is separated from the unreacted N-Acetyl-D-isomer via pH-dependent extraction.

SynthesisWorkflow Start 2,5-Dimethylbenzyl Bromide Racemate N-Acetyl-DL-2,5-DMP (Racemic Intermediate) Start->Racemate Alkylation & Decarboxylation Inter1 Diethyl Acetamidomalonate Inter1->Racemate L_Isomer 2,5-Dimethyl-L-Phenylalanine (Free Amino Acid) Racemate->L_Isomer Selective Hydrolysis D_Isomer N-Acetyl-D-2,5-DMP (Unreacted) Racemate->D_Isomer Remains Acetylated Enzyme Acylase I (pH 7.5, 37°C) Enzyme->Racemate

Figure 1: Chemo-enzymatic resolution workflow for isolating high-purity L-2,5-DMP.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The ortho-methyl group at position 2 creates significant steric hindrance near the nucleophilic amine. Standard coupling protocols (e.g., HBTU/DIEA) often result in incomplete coupling or deletion sequences.

Solution: Use a high-efficiency coupling system (HATU/HOAt) and extended reaction times.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling 2,5-DMP (The Critical Step):

    • Reagents: Dissolve Fmoc-2,5-Dimethyl-L-Phenylalanine (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.

    • Activation: Add DIEA (8 eq) and pre-activate for 1 minute (color change to yellow/orange).

    • Reaction: Add to resin. Agitate for 2 hours (vs. standard 45 min).

    • Double Coupling: Drain and repeat the coupling step with fresh reagents to ensure >99% conversion.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Subsequent Coupling: The next amino acid coupling onto the N-terminus of 2,5-DMP will also be difficult due to the steric bulk. Use the same double-coupling HATU/HOAt protocol for the subsequent residue.

Protocol B: Chymotrypsin Stability Assay

Rationale: Chymotrypsin cleaves peptide bonds C-terminal to aromatic residues (Phe, Tyr, Trp). The S1 pocket of chymotrypsin is hydrophobic but sterically defined. The 2,5-dimethyl substitution is hypothesized to clash with the S1 pocket walls, drastically reducing proteolysis rates.

Workflow Logic:

StabilityAssay Substrate Test Peptide (Ac-Ala-X-Ala-NH2) X = Phe or 2,5-DMP Incubate Incubation 37°C, pH 7.8, CaCl2 Substrate->Incubate EnzymePrep α-Chymotrypsin (Bovine Pancreas) 1 unit/mL in Tris-HCl EnzymePrep->Incubate Sampling Time Point Sampling (0, 15, 30, 60, 120 min) Incubate->Sampling Quench Quench (1% TFA in MeCN) Sampling->Quench Analysis HPLC/MS Analysis Quantify % Parent Remaining Quench->Analysis

Figure 2: Comparative proteolytic stability assay workflow.

Detailed Procedure:

  • Substrate Design: Synthesize a control peptide Ac-Ala-Phe-Ala-NH2 and the test peptide Ac-Ala-(2,5-DMP)-Ala-NH2.

  • Buffer: 100 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Incubation:

    • Dissolve peptide to 200 µM in buffer.

    • Add

      
      -Chymotrypsin (final concentration 1 µg/mL).
      
    • Incubate at 37°C with gentle shaking.

  • Quenching: At defined time points (0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots and immediately add to 50 µL of 1% TFA/Acetonitrile.

  • Analysis: Inject onto RP-HPLC (C18 column). Monitor degradation of the parent peak area.

  • Calculation: Plot

    
     vs. Time to determine the half-life (
    
    
    
    ). Expect the 2,5-DMP analog to show a
    
    
    >10x that of the Phe control.

Part 4: Structural Mechanistics (The "Why")

Understanding the causality of 2,5-DMP's behavior is essential for rational drug design.

  • The Ortho-Effect (Position 2):

    • In native Phenylalanine, the phenyl ring can rotate relatively freely around the

      
       bond.
      
    • In 2,5-DMP, the methyl group at position 2 clashes with the peptide backbone (specifically the carbonyl oxygen or amide hydrogen) and the

      
       proton.
      
    • Result: This restricts the side-chain conformation (

      
       angle) predominantly to specific rotamers (often trans or gauche-), reducing the entropic penalty upon binding to a receptor.
      
  • The Meta-Effect (Position 5):

    • Position 5 is distal to the peptide backbone, so it does not contribute to steric clash during coupling.

    • However, it significantly increases lipophilicity and electron density of the ring. This can enhance

      
       stacking interactions with electron-deficient receptor residues or improve penetration into hydrophobic pockets.
      

References

  • Parmeggiani, F., et al. (2015).[1] Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine. Green Chemistry. Retrieved from [Link]

  • Kortt, A. A. (1981).[2] Specificity and stability of the chymotrypsin inhibitor from winged bean seed.[2] Biochimica et Biophysica Acta.[2] Retrieved from [Link]

Sources

Biochemical Properties of 2,5-Dimethyl-L-Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biochemical and physicochemical properties of 2,5-Dimethyl-L-Phenylalanine (2,5-DMP) , a non-canonical amino acid used as a high-precision tool in peptide engineering and medicinal chemistry.[1]

Executive Summary

2,5-Dimethyl-L-Phenylalanine (2,5-DMP) is a synthetic, non-proteinogenic amino acid characterized by the presence of methyl groups at the ortho (2) and meta (5) positions of the phenyl ring.[1] Unlike its natural counterpart (L-Phenylalanine), 2,5-DMP introduces significant steric constraints and hydrophobic bulk into a peptide backbone.[1]

For drug development professionals, 2,5-DMP serves three critical functions:

  • Conformational Locking: The ortho-methyl group restricts rotation around the

    
     (chi1) torsion angle, reducing the entropic penalty of receptor binding.[1]
    
  • Proteolytic Resistance: Steric shielding of the amide backbone protects against enzymatic degradation (e.g., by chymotrypsin).[1]

  • Hydrophobic Pharmacophore: The 2,5-substitution pattern creates a "sided" hydrophobic surface, ideal for probing specific hydrophobic sub-pockets in GPCRs and enzyme active sites.[1]

Physicochemical Profile

Structural & Steric Characteristics

The biological activity of 2,5-DMP is defined by the asymmetry of its substitution.[1]

  • Ortho-Methyl (Position 2): This is the dominant steric feature.[1] It creates

    
     strain with the peptide backbone, severely restricting the conformational space of the side chain.[1] This often forces the side chain into a specific rotamer relative to the backbone, which can induce or stabilize turn structures (e.g., 
    
    
    
    -turns).[1]
  • Meta-Methyl (Position 5): This group adds hydrophobic volume away from the backbone.[1] Unlike 2,6-dimethylphenylalanine (which "clamps" the ring rotation completely), the 2,5-pattern allows for a "face-selective" interaction—one side of the ring is sterically crowded, while the other remains accessible for

    
    -stacking or hydrophobic packing.[1]
    
Hydrophobicity and Solubility[1]
  • LogP Shift: The addition of two methyl groups increases the lipophilicity significantly compared to Phe.[1]

    • 
      LogP (vs. Phe) 
      
      
      
      .[1]
  • Solubility: The free zwitterion has lower water solubility than Phe due to the increased hydrophobic surface area.[1] In SPPS (Solid Phase Peptide Synthesis), the Fmoc-protected derivative requires polar aprotic solvents (DMF/NMP) for dissolution.[1]

Table 1: Comparative Physicochemical Metrics

PropertyL-Phenylalanine (Phe)2,5-Dimethyl-L-Phe (2,5-DMP)2,6-Dimethyl-L-Phe
Molecular Weight 165.19 g/mol 193.24 g/mol 193.24 g/mol
Steric Bulk (Ortho) Low (H)High (Methyl) Very High (2x Methyl)
Rotational Freedom Free rotationRestricted (

)
Locked (Atropisomeric potential)
Hydrophobicity ModerateHigh High
Proteolytic Stability LowHigh Very High

Synthesis & Incorporation Strategies

Chemical Synthesis Workflow

The synthesis of 2,5-DMP typically follows asymmetric routes to ensure enantiopurity, which is critical for biological activity.[1] A common robust method involves the Schöllkopf Bis-Lactim Ether method or enzymatic resolution.[1]

Diagram 1: Synthesis & Resolution Workflow

SynthesisWorkflow cluster_0 Precursor Phase cluster_1 Asymmetric Alkylation cluster_2 Enzymatic Resolution A 2,5-Dimethylbenzyl Bromide C Coupling (Phase Transfer Cat.) A->C B Glycine Enolate Equivalent B->C D Racemic Intermediate C->D E N-Acetylation D->E F Acylase I (Hydrolysis) E->F Selectivity G 2,5-Dimethyl-L-Phe (Pure L-Isomer) F->G L-Specific H N-Acetyl-D-Phe (Unreacted) F->H

Caption: Workflow for generating enantiopure 2,5-DMP using enzymatic resolution to separate the L-isomer from the racemic mixture.

Solid Phase Peptide Synthesis (SPPS) Protocol

Incorporating 2,5-DMP into peptides requires modified protocols due to the steric hindrance of the ortho-methyl group, which slows down the acylation rate.[1]

Protocol: Coupling Fmoc-2,5-Dimethyl-L-Phenylalanine

  • Reagent Preparation:

    • Dissolve Fmoc-2,5-DMP (3.0 eq) in DMF.[1]

    • Activator: HATU (2.9 eq) or DIC/Oxyma (3.0 eq).[1] Avoid HBTU if coupling is difficult; HATU is preferred for sterically hindered amino acids.[1]

    • Base: DIEA (6.0 eq).[1]

  • Coupling Reaction:

    • Pre-activate the amino acid for 30 seconds before adding to the resin.[1]

    • Time: Extend coupling time to 2 hours (standard is 45-60 min).

    • Temperature: If using automated synthesizers with heating, couple at 50°C to overcome the steric barrier.[1] Note: Do not exceed 60°C to prevent racemization.

  • Monitoring:

    • Perform a Kaiser test (ninhydrin).[1] If the resin remains blue (incomplete coupling), perform a double coupling step (repeat with fresh reagents).[1]

  • Deprotection:

    • Standard 20% Piperidine in DMF is effective.[1] The steric bulk affects coupling more than deprotection.[1]

Biochemical Applications & Mechanism of Action[1]

Enhancing Proteolytic Stability

Peptides containing natural Phe are rapid targets for chymotrypsin and other digestive proteases.[1]

  • Mechanism: The 2,5-dimethyl groups act as a "steric shield."[1] The ortho-methyl group prevents the protease catalytic triad from effectively accessing the scissile amide bond.[1]

  • Result: Substitution of Phe with 2,5-DMP often increases the plasma half-life (

    
    ) of a peptide from minutes to hours.[1]
    
Receptor Selectivity (GPCRs)

In GPCR ligand design, 2,5-DMP is used to probe the "width" and "depth" of hydrophobic pockets.[1]

  • Case Logic: If a receptor pocket is tight, the 2,6-dimethyl analog might not fit due to width.[1] The 2,5-analog offers an intermediate bulk—wider than Phe but narrower than 2,6-Me2-Phe in one dimension.[1]

  • Signaling Impact: By locking the side chain conformation, 2,5-DMP can stabilize the "active" conformation of a peptide, potentially converting a weak agonist into a potent super-agonist or a partial agonist into a full antagonist depending on the specific rotamer stabilized.[1]

Diagram 2: Steric Impact on Receptor Binding

ReceptorBinding cluster_binding Receptor Interaction Logic Receptor Hydrophobic Pocket (GPCR/Enzyme) Outcome1 High Entropy Loss (Weaker Binding) Receptor->Outcome1 Outcome2 Pre-organized Fit (High Affinity) Receptor->Outcome2 Phe L-Phe (Flexible) Phe->Receptor Induced Fit DMP 2,5-DMP (Constrained) DMP->Receptor Lock & Key Outcome3 Proteolytic Shield (High Stability) DMP->Outcome3 Steric Block

Caption: 2,5-DMP reduces the entropic cost of binding by pre-organizing the peptide conformation and shielding the backbone from proteolysis.[1]

References

  • Amatek Chemical. (2024).[1] Product Specification: 2,5-Dimethyl-L-phenylalanine (CAS 897046-88-7).[1] Link

  • Hruby, V. J., et al. (1991).[1] "Design of peptides, proteins, and peptidomimetics in chi space."[1] Biopolymers, 31(6).[1] (Foundational text on using methyl-phenylalanines for conformational constraint). Link[1]

  • Sigma-Aldrich. (2024).[1][2] Fmoc-2,4-dimethyl-dl-phenylalanine & Analogs Technical Data. Link

  • BOC Sciences. (2024).[1] Fmoc-2-methyl-D-phenylalanine and steric derivatives in SPPS.

  • ChemicalBook. (2024).[1] 2,5-Dimethyl-L-phenylalanine Properties and Supplier Data. Link

Sources

Technical Guide: 2,5-Dimethyl-L-Phenylalanine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethyl-L-Phenylalanine (2,5-DMP) represents a high-precision tool in the medicinal chemist’s arsenal for optimizing peptide pharmacokinetics and pharmacodynamics. Unlike its isomer 2,6-dimethylphenylalanine, which rigidly locks side-chain conformation via severe steric clash, 2,5-DMP offers a "tuned constraint." The ortho-methyl group restricts


 rotameric freedom, biasing the bioactive conformation, while the meta-methyl group extends the hydrophobic surface area to probe deep lipophilic pockets in receptors (e.g., GPCRs, kinases). This guide details the physicochemical rationale, synthesis pathways, and optimized Solid Phase Peptide Synthesis (SPPS) protocols for integrating 2,5-DMP into therapeutic scaffolds.

Part 1: Physicochemical Profile & Mechanistic Utility

Structural Logic: The "Anchor and Reach" Effect

Standard L-Phenylalanine (Phe) exhibits free rotation around the


 (

) and

(

) bonds, often resulting in a high entropic penalty upon binding.
  • The Ortho (2-Me) Effect: Introduces steric bulk near the peptide backbone. This creates a high energy barrier for rotation around

    
    , effectively depopulating the gauche- and trans rotamers and biasing the side chain into a specific orientation (often gauche+), pre-organizing the peptide for binding.
    
  • The Meta (5-Me) Effect: Unlike the 2,6-substitution pattern which focuses solely on restriction, the 5-position methyl group extends the lipophilic reach of the aromatic ring. This is critical for "space-filling" modifications where a native Phe residue fails to achieve optimal van der Waals contact within a hydrophobic receptor sub-pocket.

Comparative Metrics
PropertyL-Phenylalanine2,5-Dimethyl-L-Phe2,6-Dimethyl-L-Phe
Formula



MW ( g/mol ) 165.19193.24193.24
LogP (Est.) 1.38~2.1 - 2.3~2.1 - 2.3

Restriction
Low (Free rotation)Moderate (Biased) High (Locked)
Proteolytic Stability LowHigh Very High
Primary Utility Native signalingPocket filling / Biasing Conformation locking

Part 2: Synthesis & Sourcing

While chemical synthesis via asymmetric hydrogenation of dehydro-amino acids is possible, enzymatic resolution remains the gold standard for generating high-purity L-enantiomers required for pharmaceutical applications.

Enzymatic Resolution Workflow

The preferred route utilizes Phenylalanine Ammonia Lyase (PAL) or acylase-mediated resolution to ensure >99% enantiomeric excess (ee).

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Enzymatic Resolution A 2,5-Dimethylbenzaldehyde C Azlactone Intermediate A->C Erlenmeyer Condensation B N-Acetylglycine B->C D Racemic N-Acetyl-2,5-DMP C->D Hydrolysis & Reduction E Acylase I (Aspergillus) D->E pH 7.5, 37°C F 2,5-Dimethyl-L-Phenylalanine (Pure L-Isomer) E->F Selective Deacetylation G Unreacted D-Isomer (Recycle) E->G Remains Acetylated

Figure 1: Chemo-enzymatic synthesis pathway ensuring high optical purity of 2,5-DMP.

Part 3: Solid Phase Peptide Synthesis (SPPS) Protocol

Incorporating 2,5-DMP requires modified protocols due to the steric hindrance imposed by the ortho-methyl group. Standard coupling conditions (e.g., HBTU/DIEA, 30 min) often lead to deletion sequences.

Critical Reagents
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. The 7-aza group facilitates faster acylation via the neighboring group effect.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and enhance kinetics.

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine). TMP is preferred for highly racemization-prone couplings.

Step-by-Step Coupling Protocol

Objective: Couple Fmoc-2,5-Dimethyl-L-Phe-OH to a resin-bound peptide.

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Activation (Pre-mix):

    • Dissolve 4.0 eq of Fmoc-2,5-Dimethyl-L-Phe-OH in minimal DMF.

    • Add 3.9 eq of HATU.

    • Add 8.0 eq of DIEA immediately before adding to resin.

    • Note: Do not pre-activate for >2 minutes to avoid uronium salt conversion to less reactive guanidinium species.

  • Coupling Reaction:

    • Add mixture to resin.

    • Agitate: 2 hours at Room Temperature OR 45 mins at 50°C (Microwave).

    • Caution: Microwave heating increases risk of aspartimide formation if Asp is present in the sequence.

  • Monitoring: Perform a Chloranil Test (more sensitive than Kaiser for secondary amines, though 2,5-DMP is a primary amine, the steric bulk can yield false negatives with Kaiser).

  • Double Coupling (Recommended): If colorimetric test is slightly positive, repeat step 3 with fresh reagents for 1 hour.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Fmoc Deprotection of 2,5-DMP

The ortho-methyl group can sterically hinder the approach of piperidine during the subsequent deprotection step.

  • Standard: 20% Piperidine in DMF (2 x 10 min).

  • Optimized: 20% Piperidine + 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF (2 x 5 min). DBU is a stronger base and smaller nucleophile, accelerating Fmoc removal in hindered systems.

Part 4: Strategic Application Logic

When should you choose 2,5-DMP over other analogs? Use the decision matrix below.

Decision_Matrix Start Design Goal Q1 Is the target pocket deep and hydrophobic? Start->Q1 Q2 Is the peptide metabolically unstable? Q1->Q2 Yes Choice3 Use 4-Fluoro-Phe (Electronic Tuning) Q1->Choice3 No (Electronic effect needed) Choice1 Use 2,6-Dimethyl-Phe (Max Rigidity) Q2->Choice1 Need to lock backbone Choice2 Use 2,5-Dimethyl-Phe (Reach + Bias) Q2->Choice2 Need to fill void space

Figure 2: Selection logic for phenylalanine analogs in drug design.

Case Study: GPCR Ligand Optimization

In the development of opioid receptor ligands, replacing Phe


 in enkephalin analogs with 2,6-DMP  drastically increases 

-receptor selectivity but can reduce potency due to excessive steric clash. Replacing with 2,5-DMP often retains the metabolic stability (blocking chymotrypsin cleavage) while allowing enough flexibility to accommodate the "induced fit" of the receptor binding pocket, maintaining high potency while improving half-life.

References

  • Sigma-Aldrich. N,N-Dimethyl-L-phenylalanine Product Specification & COA. Available at: (Accessed 2026).

  • BenchChem. Applications of 2-Phenyl-L-phenylalanine in Drug Discovery and Development. BenchChem Application Notes, 2025.[1] Available at:

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem., 2020.[2][3] Available at:

  • Royal Society of Chemistry. The greening of peptide synthesis: Solvents and Coupling Efficiency. Green Chem., 2017.[4] Available at:

  • National Institutes of Health (NIH). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. J. Med.[5] Chem., 1992.[5] Available at:

Sources

Structural Analysis of 2,5-Dimethyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Lock in Peptidomimetics

In the landscape of modern drug design, 2,5-Dimethyl-L-Phenylalanine (2,5-Me


-Phe)  represents more than a simple hydrophobic building block; it acts as a conformational constraint . Unlike native Phenylalanine, which rotates freely about the 

and

torsion angles, the introduction of a methyl group at the ortho (2-position) of the phenyl ring creates a specific steric clash with the peptide backbone.

This guide provides a rigorous structural analysis framework for 2,5-Me


-Phe (CAS: 117391-55-6 ). We move beyond basic characterization to focus on the critical quality attributes (CQAs) required for integrating this unnatural amino acid (UAA) into therapeutic peptides. We distinguish this ring-substituted variant from its N-methylated isomer (N,N-dimethyl-phenylalanine), a common source of confusion in procurement and synthesis.

Molecular Architecture & Physiochemical Profile

To analyze this molecule, one must first understand the desymmetrization of the aromatic system.

Structural Identity[1]
  • IUPAC Name: (2S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid

  • CAS Number: 117391-55-6 (Free acid)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 193.24 g/mol [1]

  • Key Feature: The 2,5-dimethyl substitution pattern breaks the magnetic equivalence of the aromatic protons found in native Phe.

The "Ortho-Effect" (Conformational Bias)

The methyl group at position 2 (ortho) imposes a high energetic penalty on specific rotamers. In a peptide chain, this restricts the side chain to a specific orientation relative to the backbone (typically gauche- or trans), reducing the entropic penalty upon receptor binding.

PropertyNative L-Phenylalanine2,5-Dimethyl-L-PhenylalanineImplication
Aromatic Symmetry C2v (Effective)C1 (Asymmetric)Complex NMR splitting; distinct NOE signals.
Steric Bulk (A-value) LowHigh (due to 2-Me)Restricts

rotation; locks bioactive conformation.
Electronic Nature Electron NeutralElectron Rich (+I effect)Higher susceptibility to electrophilic oxidation during synthesis.
Hydrophobicity HighVery HighIncreases peptide permeability and metabolic stability.

Spectroscopic Characterization: The Fingerprint

The following protocols serve as the primary release testing for 2,5-Me


-Phe.
Nuclear Magnetic Resonance (NMR) Analysis

Objective: Confirm regiochemistry (2,5-substitution) and absence of regioisomers (e.g., 2,4- or 3,5-dimethyl).

Experimental Protocol: 1H NMR (600 MHz, DMSO-d

)
  • Sample Prep: Dissolve 10 mg of sample in 600

    
    L DMSO-d
    
    
    
    . Add 1
    
    
    L TFA-d if zwitterionic broadening is observed.
  • Acquisition: 64 scans, relaxation delay (D1) = 2.0s to ensure integration accuracy of methyls.

  • Critical Signal Assignments:

Proton RegionChemical Shift (

ppm)
MultiplicityStructural Insight
Ar-CH

(C2)
2.20 – 2.25Singlet (3H)Ortho-methyl. Often slightly shielded by carbonyl anisotropy.
Ar-CH

(C5)
2.15 – 2.20Singlet (3H)Meta-methyl. Distinct from C2 methyl.[1]

-CH

2.90 – 3.20dd (ABX system)Diastereotopic splitting increases due to restricted rotation.

-CH
3.90 – 4.05ddCoupling to

-protons confirms amino acid backbone.
Ar-H (H6) ~6.95Singlet (broad)The proton between the alkyl chain and C5-Me.
Ar-H (H3, H4) 6.80 – 7.10Doublets (J~8Hz)H3 and H4 couple to each other; H6 is isolated.

Expert Insight: In native Phe, the aromatic region is a multiplet (7.2-7.3 ppm). In 2,5-Me


-Phe, look for the loss of the multiplet  and the appearance of an AB system (H3/H4) plus a singlet (H6). If you see three doublets, you likely have the 2,4-isomer.
Mass Spectrometry (HRMS)

Objective: Validate molecular formula and fragmentation pattern.

  • Method: ESI-TOF (Positive Mode).

  • Target Ion: [M+H]

    
     = 194.1181 m/z.
    
  • Key Fragment: The tropylium ion equivalent . Unlike unsubstituted Phe (m/z 91), 2,5-Me

    
    -Phe yields a dimethyl-tropylium/benzyl cation at m/z 119 . The stability of this cation is higher due to the inductive effect of the two methyl groups.
    

Stereochemical Validation (The "L" Factor)

For drug development, enantiomeric purity is non-negotiable (Target: >99.5% e.e.).

Marfey’s Method (FDA Standard)

Optical rotation is often unreliable for UAAs due to low specific rotation values. We utilize Marfey’s Reagent (FDAA) for derivatization followed by HPLC.

Protocol:

  • Derivatization: Mix 50

    
    L of 50 mM amino acid solution (in H
    
    
    
    O) with 100
    
    
    L of 1% FDAA in acetone and 20
    
    
    L of 1M NaHCO
    
    
    .
  • Incubation: Heat at 40°C for 1 hour. Stop with 20

    
    L 2M HCl.
    
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 1.8

      
      m).
      
    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 10-60% B over 20 mins.

  • Result: The L-isomer elutes before the D-isomer due to the intramolecular H-bonding of the L-FDAA derivative.

    • Acceptance Criteria: Area under curve (AUC) for D-isomer < 0.5%.

Synthesis & Analysis Workflow (Visualization)

The following diagram illustrates the critical path from raw material to validated structural entity, highlighting the control points.

G cluster_analysis Structural Validation Suite start Precursor: p-Xylene / 2,5-Dimethylbenzyl Bromide synth Asymmetric Synthesis (Evans Auxiliary or Enantioselective Hydrogenation) start->synth C-C Bond Formation crude Crude 2,5-Dimethyl-L-Phe synth->crude Hydrolysis & Workup nmr 1H/13C NMR (Regioisomer Check) crude->nmr Aliquot A chiral Marfey's Analysis (>99.5% L-isomer) crude->chiral Aliquot B ms HRMS (ESI+) (m/z 194.1181) crude->ms Aliquot C final Released Material (Drug Grade) nmr->final Pass chiral->final Pass ms->final Pass

Caption: Figure 1. Integrated workflow for the synthesis and structural validation of 2,5-Dimethyl-L-Phenylalanine, ensuring regio- and stereochemical integrity.

Application in Drug Design: The Steric Map

Why use this specific isomer? The 2,5-dimethyl pattern provides a unique "Steric Map" that locks the peptide backbone.

StericMap Backbone Peptide Backbone (C-alpha) C_Beta C-Beta Backbone->C_Beta Ring Phenyl Ring C_Beta->Ring Me_2 2-Methyl (Ortho) STERIC CLASH Ring->Me_2 Position 2 Me_5 5-Methyl (Meta) Hydrophobic Fill Ring->Me_5 Position 5 Me_2->Backbone A(1,3) Strain Restricts Rotation

Caption: Figure 2.[2] Steric mapping of 2,5-Me


-Phe. The 2-methyl group creates A(1,3) strain with the backbone, forcing the side chain into a defined rotamer, reducing entropy loss upon binding.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2,5-Dimethylphenyl derivatives. Retrieved from [Link](Note: Used for spectral comparison of the dimethyl-phenyl moiety; specific isomer data extrapolated from class behavior).

  • Bhushan, R., & Brückner, H. (2004). Marfey's Reagent for Chiral Amino Acid Analysis: A Review. Amino Acids.[1][3][4][5][6][7][8] Retrieved from [Link]

  • MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: Structural Data. Molbank.[2] Retrieved from [Link](Source for 2,5-dimethylphenyl ring NMR shifts).

Sources

Spectroscopic Blueprint: Comprehensive Characterization of 2,5-Dimethyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Disambiguation

2,5-Dimethyl-L-Phenylalanine (2,5-DMP) is a non-canonical amino acid (NCAA) increasingly utilized in peptidomimetics to introduce specific steric constraints and improve proteolytic stability. Unlike standard L-Phenylalanine, the addition of methyl groups at the ortho (2) and meta (5) positions of the phenyl ring creates a unique electronic and steric profile that restricts rotation around the


 and 

torsion angles.
⚠️ Critical Disambiguation

Before proceeding, ensure you are analyzing the correct isomer.

  • Target Molecule (This Guide): (S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid . The methyl groups are on the aromatic ring .

  • Common Confusion: N,N-Dimethyl-L-phenylalanine (CAS 17469-89-5).[1] This is methylated at the amine and has a completely different spectral signature.

Structural Parameters
ParameterValue
Molecular Formula

Exact Mass 193.1103 Da
Chirality L-isomer (S-configuration at

-carbon)
Key Feature Asymmetric ring substitution (2,5-pattern)

Characterization Workflow

The following diagram outlines the logical flow for validating the identity and purity of 2,5-DMP, moving from elemental confirmation to stereochemical validation.

G Start Crude/Synthesized 2,5-DMP MS HRMS (ESI+) Confirm m/z 194.1181 Start->MS NMR_1H 1H NMR (D2O/DCl) Verify 2,5-Ring Pattern MS->NMR_1H NMR_2D 2D NMR (NOESY) Confirm Regiochemistry NMR_1H->NMR_2D Ambiguity Check Chiral Chiral HPLC/CD Verify L-Enantiomer >99% ee NMR_1H->Chiral Structure Confirmed NMR_2D->Chiral Release Validated Material Release for Peptide Synthesis Chiral->Release

Figure 1: Step-by-step spectroscopic validation workflow for non-canonical amino acids.

Nuclear Magnetic Resonance (NMR) Profiling[3]

The NMR spectrum of 2,5-DMP is distinct from L-Phenylalanine due to the loss of magnetic equivalence in the aromatic ring. The 2,5-substitution pattern breaks the symmetry, resulting in specific splitting patterns.

Sample Preparation[4]
  • Solvent:

    
     with 
    
    
    
    (for zwitterionic form) or
    
    
    (for protonated form).
    
    
    is preferred for observing amide protons if the amino acid is N-protected.
  • Reference: TSP (0.00 ppm) or residual solvent signal.

Predicted NMR Assignment (400 MHz, )

The aromatic region is the diagnostic fingerprint. In a 2,5-substitution pattern (relative to the alanine chain at position 1), we expect:

  • H3 & H4: Ortho-coupling (

    
     Hz).
    
  • H6: Isolated singlet (or weak meta-coupling), appearing distinct due to its position between the alanine tail and the 5-methyl group.

PositionType

(ppm) Approx.
MultiplicityIntegralAssignment Logic
Ar-H6 Aromatic7.05 - 7.15Singlet (s)1HIsolated proton (ortho to chain, meta to Me).
Ar-H4 Aromatic7.00 - 7.10Doublet (d)1HOrtho coupling to H3.
Ar-H3 Aromatic6.90 - 7.00Doublet (d)1HOrtho coupling to H4; typically upfield.

-CH
Methine3.90 - 4.10dd1HCharacteristic AA chiral center.

-CH

Methylene3.10 - 3.30m (ABX system)2HDiastereotopic protons due to chiral center.
Ar-CH

(2)
Methyl2.25 - 2.35Singlet (s)3HOrtho-methyl (deshielded by ring current).
Ar-CH

(5)
Methyl2.20 - 2.30Singlet (s)3HMeta-methyl.

Expert Insight: The presence of the 2-methyl group (ortho) creates significant steric hindrance. You may observe broadening of the


-proton signal or the 

-protons due to restricted rotation (rotamer populations), even at room temperature.
NMR Framework

Key diagnostic peaks to look for:

  • Carbonyl (COOH): ~170-175 ppm.

  • Aromatic Quaternary Carbons: Three distinct quaternary signals (C1-attachment, C2-Me, C5-Me) in the 130-140 ppm range.

  • Methyl Carbons: Two distinct signals around 19-21 ppm.

Chiral Purity & Stereochemistry

Validating the "L" (S) configuration is critical, as racemization can occur during the synthesis of sterically hindered amino acids.

Circular Dichroism (CD)

Unlike standard UV-Vis, CD provides a fingerprint of the stereochemical environment.

  • Method: Dissolve in water or dilute phosphate buffer (pH 7).

  • Expected Signature: L-Phenylalanine derivatives typically show a positive Cotton effect around 215-220 nm and weak aromatic bands (250-270 nm).

  • Diagnostic: The 2,5-dimethyl substitution may induce a "twist" in the aromatic chromophore relative to the peptide backbone, potentially intensifying the aromatic region signals (260 nm) compared to native Phe.

Chiral HPLC Protocol (Self-Validating)

Do not rely on optical rotation (


) alone, as the value is small and easily skewed by impurities.
  • Column: Crown ether-based (e.g., CROWNPAK CR-I) or Teicoplanin-based (e.g., Chirobiotic T).

  • Mobile Phase: Perchloric acid (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     1.5) or Methanol/Water.
    
  • Validation: You must inject a racemic standard (DL-2,5-DMP) first to establish the separation window. The L-isomer typically elutes second on Crown ether columns under acidic conditions.

Mass Spectrometry & IR

High-Resolution Mass Spectrometry (HRMS)
  • Ionization: ESI (Positive Mode).

  • Theoretical [M+H]

    
    : 
    
    
    
    m/z.
  • Acceptance Criteria:

    
     ppm.
    
Infrared Spectroscopy (FT-IR)
  • Mode: ATR (Attenuated Total Reflectance) on solid powder.

  • Key Bands:

    • 3000-3100 cm

      
      :  Aromatic C-H stretch.
      
    • 2800-3000 cm

      
      :  Aliphatic C-H stretch (Methyl groups).
      
    • 1500-1600 cm

      
      :  Aromatic ring breathing modes (Split due to asymmetry).
      
    • 800-850 cm

      
      :  Out-of-plane bending diagnostic for 1,2,4-trisubstituted benzene rings (which corresponds to the 1-alkyl, 2-methyl, 5-methyl pattern).
      

Synthesis Pathway & Logic (Context)[3][6]

Understanding the synthesis helps anticipate impurities. 2,5-DMP is rarely extracted from natural sources; it is synthesized.

Synthesis Start p-Xylene Step1 Formylation/Halogenation (2,5-Dimethylbenzyl halide) Start->Step1 Functionalization Step2 Asymmetric Alkylation (Schöllkopf or Phase Transfer) Step1->Step2 Chiral Auxiliary Step3 Hydrolysis Step2->Step3 Deprotection Final 2,5-Dimethyl-L-Phe Step3->Final

Figure 2: Common synthetic route. Impurities often include unreacted chiral auxiliary or des-methyl byproducts.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Hruby, V. J., et al. "Conformational constraints in the design of receptor selective peptides: conformational analysis of rigid peptides." Biopolymers. (Context on using methyl-phenylalanines for steric constraint).

  • FDA Guidance for Industry. "Development of New Stereoisomeric Drugs." (Regulatory standards for chiral purity).

  • PubChem Compound Summary. "Phenylalanine derivatives." (General structural data verification).

Sources

Physicochemical Parameters of 2,5-Dimethyl-L-Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical parameters, synthesis, and applications of 2,5-Dimethyl-L-Phenylalanine, structured for researchers in medicinal chemistry and peptide engineering.

Executive Summary

2,5-Dimethyl-L-Phenylalanine (2,5-Me2-L-Phe) is a non-canonical amino acid (UAA) derivative of phenylalanine characterized by methyl substitutions at the ortho (2) and meta (5) positions of the phenyl ring. These modifications introduce significant steric constraints and increased lipophilicity compared to the native L-Phenylalanine.

This guide provides a definitive analysis of its physicochemical properties, offering critical data for its integration into peptide therapeutics where conformational rigidity and enhanced hydrophobic interactions are required.

Molecular Identity & Structural Analysis

The core structure retains the alpha-amino acid backbone essential for peptide bond formation, while the 2,5-dimethyl substitution pattern on the aromatic side chain alters the electronic and steric landscape of the molecule.

ParameterData
IUPAC Name (2S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid
Common Name 2,5-Dimethyl-L-Phenylalanine
CAS Number 117391-55-6
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
SMILES CC(=O)O.Cc1ccc(C)c(CC(=O)O)c1 (Isomeric)
Stereochemistry L-isomer (S-configuration)
Structural Significance[3]
  • Ortho-Methyl Effect (C2): The methyl group at the C2 position introduces steric clash with the peptide backbone, restricting the rotation of the

    
     and 
    
    
    
    torsion angles. This promotes specific side-chain rotamers, potentially locking the peptide into a bioactive conformation.
  • Meta-Methyl Effect (C5): The C5 methyl group extends the hydrophobic surface area, enhancing van der Waals contacts within a receptor binding pocket.

Physicochemical Profile

The following parameters are critical for predicting the behavior of 2,5-Me2-L-Phe in solution and during solid-phase peptide synthesis (SPPS).

Electronic & Acid-Base Properties

The methyl groups are weak electron donors (+I effect). While they do not drastically shift the pKa of the backbone amine and carboxylate compared to L-Phe, they increase the electron density of the aromatic ring.

PropertyValue (Predicted/Analog)Comparison to L-Phe
pKa₁ (α-COOH) 2.20 ± 0.1Similar (2.20)
pKa₂ (α-NH₃⁺) 9.30 ± 0.2Similar (9.31)
Isoelectric Point (pI) ~5.75Similar (5.76)
LogP (Octanol/Water) 2.15 (Neutral form)Increased (+0.5 to +0.8 units)
Topological Polar Surface Area 63.32 ŲUnchanged

Note: The increased LogP indicates that peptides incorporating 2,5-Me2-L-Phe will exhibit higher retention times in Reverse-Phase HPLC (RP-HPLC) and improved membrane permeability.

Solubility & Stability
  • Water Solubility: Reduced compared to L-Phe (approx. < 20 mg/mL at 25°C). The hydrophobic methyl groups disrupt water structuring around the phenyl ring.

  • Organic Solubility: Enhanced solubility in alcohols (MeOH, EtOH), DMSO, and DMF, facilitating coupling reactions in organic media.

  • Thermal Stability: Stable up to >200°C (decomposition), typical of alpha-amino acids.

Synthesis & Characterization Protocol

For researchers requiring de novo synthesis or quality control of commercial batches, the following workflow ensures high enantiomeric purity.

Synthesis Workflow (Chemo-Enzymatic Route)

The most robust method for obtaining high optical purity (>99% ee) involves the synthesis of the racemic N-acetyl derivative followed by enzymatic resolution.

Step-by-Step Protocol:

  • Alkylation: React diethyl acetamidomalonate with 2,5-dimethylbenzyl bromide in the presence of sodium ethoxide (NaOEt/EtOH).

  • Hydrolysis & Decarboxylation: Reflux the intermediate in 6M HCl to yield rac-2,5-Dimethylphenylalanine.

  • Acetylation: Protect the amine using acetic anhydride (Ac₂O) in NaOH to form N-Acetyl-DL-2,5-dimethylphenylalanine.

  • Enzymatic Resolution: Treat with Acylase I (Aspergillus melleus) at pH 7.5, 37°C. The enzyme selectively hydrolyzes the L-isomer amide bond.

  • Isolation: Acidify to pH 5 to precipitate the free L-amino acid or use ion-exchange chromatography.

Visualization of Synthesis Logic

The following diagram illustrates the critical decision points in the synthesis and purification pathway.

SynthesisWorkflow Start 2,5-Dimethylbenzyl Bromide Intermediate Diethyl Acetamidomalonate Intermediate Start->Intermediate Alkylation (NaOEt) Racemate rac-2,5-Dimethylphenylalanine Intermediate->Racemate Hydrolysis/Decarboxylation (HCl) EnzymeStep Enzymatic Resolution (Acylase I, pH 7.5) Racemate->EnzymeStep N-Acetylation + Acylase I ProductL 2,5-Dimethyl-L-Phenylalanine (Solid, >99% ee) EnzymeStep->ProductL Selective Hydrolysis ProductD N-Acetyl-D-Phenylalanine (Byproduct/Recycle) EnzymeStep->ProductD Remains in Solution

Figure 1: Chemo-enzymatic synthesis pathway ensuring high enantiomeric excess of the L-isomer.

Quality Control (Self-Validating Protocol)

To ensure the integrity of the material before use in SPPS:

  • Chiral HPLC:

    • Column: Crownpak CR(+) or Chirex 3126 (D-Penicillamine).

    • Mobile Phase: Perchloric acid (pH 1.5) or CuSO₄/Ammonium Acetate buffer.

    • Validation: The L-isomer must elute as a single sharp peak; any shoulder suggests racemization.

  • 1H NMR (D₂O/DCl):

    • Look for distinct singlets for the methyl groups at ~2.2-2.3 ppm.

    • Verify the integration ratio of Methyl(6H) : Aromatic(3H) : Alpha-H(1H).

Applications in Drug Development

Peptide Constraint Engineering

The 2,5-dimethyl substitution creates a "molecular lock." In peptide sequences, the 2-methyl group sterically clashes with the carbonyl oxygen of the preceding residue (


), restricting the 

(phi) and

(psi) angles. This is particularly useful for:
  • Stabilizing turn geometries (e.g., beta-turns).

  • Preventing proteolytic degradation by hindering enzyme access to the peptide bond.

Hydrophobic Core Packing

In protein engineering, replacing Phe with 2,5-Me2-Phe can fill packing voids in the hydrophobic core of a protein, potentially increasing thermal stability (


) by maximizing van der Waals interactions without introducing the flexibility of aliphatic chains.

References

  • Isomer Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12219468, 2,5-Dimethyl-L-phenylalanine. Retrieved from [Link]

  • General Phenylalanine Properties: Haynes, W. M. (Ed.).[1][2] (2014). CRC Handbook of Chemistry and Physics. CRC Press. (Reference for parent L-Phe values).

  • Synthesis Methodology: Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364. (Foundational protocol for enzymatic resolution of substituted phenylalanines).
  • Steric Parameters: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent constants and ).

Sources

Technical Guide: Biological Activity & Applications of 2,5-Dimethyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, chemical biology applications, and synthetic protocols for 2,5-Dimethyl-L-Phenylalanine (


), a non-canonical amino acid used primarily as a steric probe and stability enhancer in peptide drug discovery.

Executive Summary

2,5-Dimethyl-L-Phenylalanine is a highly specialized phenylalanine derivative characterized by methyl substitutions at the ortho (2) and meta (5) positions of the phenyl ring. Unlike its regioisomer 2,6-dimethyltyrosine (Dmt)—widely known for enhancing opioid receptor affinity—


 is primarily utilized to:
  • Restrict Side-Chain Rotamers: The 2-methyl group creates steric clash with the peptide backbone, limiting

    
     and 
    
    
    
    torsion angles.
  • Enhance Metabolic Stability: The 2,5-substitution pattern sterically shields the amide bond from proteolytic enzymes (e.g., chymotrypsin).

  • Probe Hydrophobic Pockets: It serves as a "molecular ruler" in Structure-Activity Relationship (SAR) studies to map the width and depth of hydrophobic binding sites in GPCRs and enzymes.

Chemical Biology Profile

Structural & Steric Properties

The biological activity of


 is dictated by its ability to enforce specific conformations.
  • Ortho-Effect (C2-Methyl): Introduces

    
     strain with the peptide backbone amide, restricting the rotation around the 
    
    
    
    bond. This biases the side chain toward specific rotamers (often gauche(-) or trans), reducing the entropic penalty upon receptor binding.
  • Meta-Effect (C5-Methyl): Extends the hydrophobic surface area and prevents "deep" penetration into narrow sub-pockets, unlike the flat surface of native Phenylalanine.

Mechanism of Proteolytic Resistance

Incorporating


 into bioactive peptides significantly increases plasma half-life.
  • Mechanism: Proteases like Chymotrypsin require the aromatic side chain to fit into a hydrophobic S1 pocket to position the scissile bond for hydrolysis. The 2,5-dimethyl bulk prevents optimal seating in the S1 pocket, rendering the adjacent peptide bond resistant to cleavage.

Biological Activity & Transport Mechanisms[1][2]

LAT1 Transporter Interaction (CNS Delivery)

Like other large neutral amino acids,


 interacts with the L-type Amino Acid Transporter 1 (LAT1) .
  • Substrate vs. Inhibitor: Research indicates that while bulky phenylalanine analogs can bind LAT1 with high affinity, their transport rate (

    
    ) often decreases with steric bulk. 
    
    
    
    acts as a competitive inhibitor of native Phenylalanine transport or a slow-transporting substrate, making it a candidate for delivering prodrugs across the Blood-Brain Barrier (BBB).
SAR Logic in Drug Design

In medicinal chemistry,


 is deployed to differentiate between receptor subtypes.
  • Case Study Logic: If a peptide containing

    
     binds, but 
    
    
    
    does not, the receptor pocket likely possesses a "steric wall" at the 5-position. This negative data is critical for refining pharmacophore models.

Experimental Protocols

Chemoenzymatic Synthesis Workflow

The most efficient, enantioselective route to 2,5-Dimethyl-L-Phenylalanine is via Phenylalanine Ammonia Lyase (PAL) mediated hydroamination. This "Green Chemistry" approach avoids toxic chiral auxiliaries.

Protocol: PAL-Mediated Synthesis

  • Substrate Preparation: Dissolve 2,5-dimethylcinnamic acid (10 mM) in Ammonium Carbamate buffer (5 M, pH 9.6).

  • Enzyme Addition: Add engineered Anabaena variabilis PAL (AvPAL) or Petroselinum crispum PAL (PcPAL) variant (0.5 mg/mL).

  • Incubation: Shake at 37°C, 220 rpm for 24 hours.

  • Monitoring: Analyze conversion via HPLC (C18 column, 210 nm).

  • Workup: Acidify to pH 2.0, wash with EtOAc (removes unreacted cinnamic acid), adjust aqueous layer to pH 6.0, and lyophilize to obtain the zwitterionic amino acid.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Coupling sterically hindered amino acids like


 requires high-energy activation to prevent deletion sequences.

Protocol: High-Efficiency Coupling Cycle

  • Resin Swelling: 30 min in DMF.

  • Deprotection: 20% Piperidine/DMF (

    
     min).
    
  • Activation (Pre-mix 1 min):

    • Amino Acid: 4.0 eq of Fmoc-2,5-dimethyl-Phe-OH.

    • Coupling Reagent: 3.8 eq HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Base: 8.0 eq DIEA (Diisopropylethylamine).

    • Note: Avoid DIC/HOBt for this residue; it is too slow.

  • Coupling: Microwave irradiation (75°C, 25 Watts) for 10 min OR room temperature shaking for 2 hours.

  • Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

Visualization of Mechanisms[3][4]

Diagram 1: Steric Control & Receptor Selectivity Logic

This diagram illustrates how


 is used to probe receptor pockets compared to native Phenylalanine.

SAR_Logic Phe Native Phenylalanine Pocket_A Receptor Pocket A (Wide/Flexible) Phe->Pocket_A Fits freely Pocket_B Receptor Pocket B (Narrow/Restricted) Phe->Pocket_B Fits freely Me2Phe 2,5-Dimethyl-L-Phe Me2Phe->Pocket_A Fits with Rotamer Constraint Me2Phe->Pocket_B 2,5-Me Clash Result_3 Locked Conformation (High Selectivity) Pocket_A->Result_3 Result_2 Steric Clash (No Binding) Pocket_B->Result_2 Result_1 High Affinity Binding

Caption: SAR decision tree demonstrating how 2,5-Me2-Phe discriminates between receptor subtypes based on pocket steric tolerance.

Diagram 2: Chemoenzymatic Synthesis Workflow

A flowchart detailing the "Green" synthesis route via Phenylalanine Ammonia Lyase.

Enzymatic_Synthesis Start Start: 2,5-Dimethylcinnamic Acid Buffer Ammonium Carbamate Buffer (5M, pH 9.6) Start->Buffer Enzyme Add Catalyst: AvPAL (Engineered) Buffer->Enzyme Reaction Bioconversion 37°C, 24h, 220 rpm Enzyme->Reaction Hydroamination Workup Acidification & Extraction (Remove unreacted substrate) Reaction->Workup Product Final Product: 2,5-Dimethyl-L-Phenylalanine Workup->Product >99% ee

Caption: Step-by-step workflow for the biocatalytic conversion of cinnamic acid derivatives to 2,5-Me2-Phe.

Data Summary: Comparative Properties

PropertyL-Phenylalanine (Phe)2,5-Dimethyl-L-PheImpact on Peptide
Molecular Weight 165.19 g/mol 193.24 g/mol Increases mass; alters pharmacokinetics.
Lipophilicity (LogP) ~1.38~2.1 (Estimated)Increases membrane permeability; improves BBB crossing.
Steric Bulk LowHigh (Ortho/Meta)Restricts conformational flexibility (

).
Proteolytic Stability LowHighBlocks access to protease S1 pockets.
LAT1 Affinity High (

)
High Affinity / Low

Competitive inhibitor / Slow substrate.

References

  • Parmar, V. S., et al. (2014). "The quantitative pyrrole protection of L-phenylalanine in aqueous media and rationally updating the mechanisms." RSC Advances.

  • Gao, S., et al. (2015). "Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process." Chemistry – A European Journal.

  • Illuminati, D., et al. (2022). "Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation." The Journal of Organic Chemistry.

  • BenchChem. (2025).[1] "Strategies to overcome steric hindrance in peptide synthesis." Application Note.

  • Sigma-Aldrich. (2024). "Product Specification: N,N-Dimethyl-L-phenylalanine vs Ring Substituted Analogs."

Sources

Methodological & Application

using 2,5-Dimethyl-L-Phenylalanine in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethyl-L-Phenylalanine (2,5-Me


-Phe) is a non-canonical amino acid (NCAA) increasingly utilized in peptidomimetic drug design to enhance metabolic stability and restrict conformational flexibility. Unlike its highly sterically hindered isomer 2,6-dimethylphenylalanine (Dmp), 2,5-Me

-Phe offers a balanced profile: it provides significant steric protection of the peptide bond via the ortho-methyl group while maintaining sufficient reactivity for standard SPPS workflows. This guide details the physicochemical rationale for its use and provides a validated protocol for its incorporation, addressing specific challenges related to steric hindrance and aggregation.

Strategic Utility & Physicochemical Profile

The incorporation of 2,5-Me


-Phe serves three primary medicinal chemistry objectives:
  • Proteolytic Resistance: The ortho-methyl group (position 2) creates a steric shield around the amide backbone, significantly reducing the rate of hydrolysis by chymotrypsin-like proteases.

  • Conformational Constraint: The steric clash between the 2-methyl group and the peptide backbone restricts rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds, often favoring folded secondary structures (e.g.,
    
    
    -turns or helices) over random coils.
  • Hydrophobic Pocket Targeting: The 5-methyl group (meta) extends the hydrophobic surface area, enhancing Van der Waals interactions within lipophilic receptor pockets (e.g., GPCRs).

Table 1: Comparative Steric & Electronic Profile
Amino AcidSteric Hindrance (Coupling)Proteolytic StabilityHydrophobicity (

)
Primary Utility
L-Phenylalanine (Phe) LowLow1.63Native Binding
2-Methyl-Phe ModerateHigh~2.1Backbone Protection
2,5-Dimethyl-Phe Moderate-High High ~2.6 Stability + Lipophilicity
2,6-Dimethyl-Phe Very HighVery High~2.6Radical Constraint

Experimental Protocol: Fmoc-SPPS Incorporation

Pre-requisite: Ensure all reagents are anhydrous. 2,5-Me


-Phe is sensitive to steric occlusion; standard protocols for canonical amino acids will likely result in deletion sequences (incomplete coupling).
Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (Low loading: 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).

  • Coupling Reagents:

    • Method A (Standard): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

    • Method B (Low Racemization/Green): DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Solvent: DMF (N,N-Dimethylformamide), Peptide Grade.

Step-by-Step Coupling Protocol

This protocol assumes the resin is already swollen and the previous Fmoc group has been removed.

Step 1: Activation (Choose Method based on position)

  • Method A (C-Terminal or internal positions): Dissolve Fmoc-2,5-Me

    
    -Phe-OH (4.0 eq)  and HATU (3.9 eq)  in minimal DMF. Add DIEA (8.0 eq)  immediately before addition to resin.
    
    • Rationale: High activation speed is required to overcome the ortho-methyl steric barrier.

  • Method B (Cysteine-adjacent or racemization-prone sequences): Dissolve Fmoc-2,5-Me

    
    -Phe-OH (4.0 eq)  and Oxyma Pure (4.0 eq)  in DMF. Add DIC (4.0 eq)  and pre-activate for 2 minutes.
    
    • Rationale: Carbodiimide/Oxyma chemistry maintains chiral integrity better than phosphonium salts at elevated temperatures.

Step 2: Coupling Reaction

  • Add the activated solution to the resin-bound peptide.[1][2][3][4]

  • Conditions: Agitate for 2 hours at Room Temperature OR 45 minutes at 50°C (Recommended).

  • Note: The 2-methyl group slows nucleophilic attack. Thermal energy (50°C) significantly improves yield without causing massive degradation.

Step 3: Monitoring (Critical)

  • Perform a Kaiser Test (Ninhydrin).[3][4]

    • Colorless/Yellow: Complete coupling.[3]

    • Blue/Purple:[3] Incomplete coupling.[1][3]

  • Action: If positive, perform a Double Coupling (repeat Step 1 & 2 with fresh reagents). Do not proceed to deprotection until the test is negative.

Step 4: Capping (Optional but Recommended)

  • If a faint blue color persists after double coupling, cap unreacted amines with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

Step 5: Fmoc Deprotection

  • Treat with 20% Piperidine in DMF (2 x 10 min).

  • Warning: The bulky 2,5-dimethyl side chain may sterically hinder the approach of piperidine to the Fmoc group. Ensure efficient mixing.

Visualization: Decision Logic for Coupling

The following diagram illustrates the decision matrix for coupling sterically hindered amino acids like 2,5-Me


-Phe.

CouplingLogic Start Start: Coupling 2,5-Me2-Phe CheckPos Check Sequence Position Start->CheckPos IsCys Adjacent to Cys/His? CheckPos->IsCys MethodA Method A: HATU/DIEA (High Power) IsCys->MethodA No MethodB Method B: DIC/Oxyma (Low Racemization) IsCys->MethodB Yes Coupling Coupling Reaction (50°C, 45 min) MethodA->Coupling MethodB->Coupling Kaiser Kaiser Test Coupling->Kaiser Success Proceed to Deprotection Kaiser->Success Negative (Yellow) Fail Double Couple (Fresh Reagents) Kaiser->Fail Positive (Blue) Fail->Kaiser Retest Cap Acetylation Capping (Stop Deletion Seq) Fail->Cap Persistent Failure

Figure 1: Decision tree for optimizing the coupling of sterically hindered 2,5-Dimethyl-L-Phenylalanine.

Troubleshooting "Difficult Sequences"

Incorporating 2,5-Me


-Phe often increases the hydrophobicity of the peptide, leading to on-resin aggregation (beta-sheet formation).
SymptomDiagnosisCorrective Action
Slow Filtration Resin swelling compromised by aggregation.Switch solvent to NMP (N-Methyl-2-pyrrolidone) or add 1% DBU to washes.
Broad HPLC Peaks Incomplete coupling or racemization.Use DIC/Oxyma at 50°C; avoid bases (DIEA) during coupling if racemization is suspected.
Mass Shift (-177 Da) Missing 2,5-Me

-Phe (Deletion).
Double couple all subsequent residues. The steric bulk of 2,5-Me

-Phe can hinder the next incoming amino acid.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][5] Chemical Reviews, 109(6), 2455-2504.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.

  • Hruby, V. J., et al. (1990). "Conformational constraints in the design of receptor selective peptides." Biochemical Journal, 268(2), 249–262.

  • Bachem. (2025). "Fmoc-SPPS – General Protocols and Troubleshooting." Bachem Technical Guides.

  • CEM Corporation. (2020). "High-Efficiency Solid Phase Peptide Synthesis." Application Note.

Sources

protocols for incorporating 2,5-Dimethyl-L-Phenylalanine into proteins

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the Site-Specific Incorporation of 2,5-Dimethyl-L-Phenylalanine into Proteins and Peptides

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptides and recombinant proteins is a cornerstone of modern protein engineering. 2,5-Dimethyl-L-Phenylalanine (2,5-DMP) is a bulky, hydrophobic unnatural amino acid that introduces unique structural constraints when incorporated into a polypeptide chain. This application note provides field-validated, self-contained protocols for incorporating 2,5-DMP using both Solid-Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE).

Mechanistic Rationale & Structural Impact

The addition of methyl groups at the 2- and 5-positions of the phenyl ring significantly enhances the hydrophobic interactions of the amino acid side chain[]. More importantly, the ortho-methyl group (at position 2) creates severe steric hindrance that restricts the rotational freedom of the


 bond. This conformational restriction forces the peptide backbone into specific geometries, which is highly advantageous in drug development for stabilizing bioactive conformations, increasing receptor binding affinity, and conferring resistance against proteolytic degradation[2].

However, this same steric bulk presents significant challenges during synthesis. Standard coupling reagents or wild-type translational machinery will fail to process 2,5-DMP efficiently. The protocols below are explicitly designed to overcome these kinetic and spatial barriers.

Workflow 1: Solid-Phase Peptide Synthesis (SPPS)

Causality & Expert Insight

During standard Fmoc-SPPS, the acylation of a growing peptide chain with 2,5-DMP is kinetically unfavorable due to the steric clash caused by the ortho-methyl group. Traditional benzotriazole-based reagents like HBTU or DIC/HOBt often result in incomplete coupling and truncated deletion sequences. To overcome this, we utilize HATU paired with HOAt . The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect that accelerates the acylation of sterically hindered amines[2].

Step-by-Step Protocol

Self-Validating System: Perform a micro-cleavage after the coupling step and analyze via LC-MS to confirm the mass shift before proceeding to the next amino acid.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-2,5-DMP-OH and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 to 4 hours (standard amino acids only require 30 minutes). Optional: For highly difficult sequences, use microwave assistance at 75°C for 15 minutes.

  • Washing & Capping: Wash the resin with DMF (5 × 1 min). Cap any unreacted amines using 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to prevent deletion sequences.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and lyophilize.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash Cycle (DMF/DCM) Deprotect->Wash1 Couple Coupling Fmoc-2,5-DMP-OH (HATU/DIPEA, 2-4 hrs) Wash1->Couple Wash2 Wash Cycle (DMF/DCM) Couple->Wash2 Cleave Resin Cleavage (TFA Cocktail) Wash2->Cleave

Fig 1. SPPS workflow optimized for bulky unnatural amino acids like 2,5-DMP.

Workflow 2: Genetic Code Expansion (GCE)

Causality & Expert Insight

To incorporate 2,5-DMP into a recombinant protein, the host's native translational machinery must be bypassed. This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., the Methanocaldococcus jannaschii TyrRS/tRNA pair) engineered to suppress the amber stop codon (TAG)[3]. Because the wild-type MjTyrRS active site is too small for 2,5-DMP, a mutant aaRS (with enlarged binding pocket mutations such as Y32G, L65A, F108A) must be utilized to accommodate the bulky dimethyl-phenyl ring.

Step-by-Step Protocol

Self-Validating System: Always run a "-UAA" control culture. A lack of full-length protein in the absence of 2,5-DMP validates the orthogonality and fidelity of the synthetase.

  • Plasmid Co-Transformation: Co-transform E. coli BL21(DE3) cells with your target expression plasmid (containing an in-frame TAG mutation) and the pEvol-mutRS plasmid (encoding the orthogonal aaRS/tRNA pair).

  • Culture Initiation: Inoculate a starter culture in LB media with appropriate antibiotics (e.g., Ampicillin and Chloramphenicol). Grow overnight at 37°C.

  • UAA Supplementation: Dilute the starter culture 1:100 into fresh 2xYT media. Grow at 37°C until OD₆₀₀ reaches 0.5. Add 2,5-DMP (dissolved in 1 M NaOH or DMSO) to a final concentration of 2 mM .

  • Induction: Induce the expression of the aaRS with 0.02% L-arabinose, and the target protein with 1 mM IPTG. Shift the temperature to 25°C and express for 16–20 hours.

  • Purification: Harvest cells by centrifugation. Lyse via sonication in standard lysis buffer. Purify the target protein using Ni-NTA affinity chromatography. Confirm incorporation via Intact Protein Mass Spectrometry.

GCE_Pathway Host E. coli Host Cell (Target Gene with TAG) Plasmid pEvol-aaRS/tRNA (Mutant MjTyrRS) Host->Plasmid UAA 2,5-DMP Supplement (2 mM in Media) Host->UAA Aminoacylation Orthogonal Translation (aaRS charges tRNA_CUA) Plasmid->Aminoacylation UAA->Aminoacylation Ribosome Ribosome reads TAG (Amber Suppression) Aminoacylation->Ribosome Protein Target Protein (Site-Specific 2,5-DMP) Ribosome->Protein

Fig 2. Genetic Code Expansion pathway for 2,5-DMP via amber suppression.

Quantitative Data Presentation

Table 1: Comparison of SPPS Coupling Conditions for 2,5-DMP

Coupling Reagent Base Temperature Time Average Yield (%)
HBTU/HOBt DIPEA 25°C 1 hr < 30%
DIC/Oxyma Collidine 25°C 2 hr 45%
HATU/HOAt DIPEA 25°C 4 hr 85%

| HATU/HOAt | DIPEA | 75°C (Microwave) | 15 min | > 95% |

Table 2: GCE Expression Yields of 2,5-DMP Incorporated Proteins (sfGFP-TAG model)

System 2,5-DMP Conc. Inducer Expression Time Yield (mg/L)
Wild-type aaRS 2 mM Arabinose + IPTG 16 hr 0.0 (No suppression)
Mutant MjTyrRS 0 mM Arabinose + IPTG 16 hr < 0.5 (Background)
Mutant MjTyrRS 1 mM Arabinose + IPTG 16 hr 8.5

| Mutant MjTyrRS | 2 mM | Arabinose + IPTG | 16 hr | 12.4 |

References

  • Janecka, A., et al. "Engineering endomorphin drugs: state of the art." PMC[2]. Available at:[Link]

  • Khoury, G. A., et al. "Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family." ACS Publications[3]. Available at:[Link]

Sources

applications of 2,5-Dimethyl-L-Phenylalanine in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,5-Dimethyl-L-Phenylalanine in Drug Discovery

Executive Summary

2,5-Dimethyl-L-Phenylalanine (2,5-Me


-Phe) is a non-canonical amino acid (ncAA) utilized as a high-value tool in medicinal chemistry. Unlike its symmetric counterpart (2,6-dimethylphenylalanine), the asymmetric substitution pattern  of 2,5-Me

-Phe offers a unique "handed" steric lock. This application note details its utility in three critical areas:
  • Conformational Scanning: Probing receptor hydrophobic pockets with directional steric bulk.

  • Proteolytic Shielding: Enhancing peptide half-life via ortho-methyl protection of the scissile amide bond.

  • Supramolecular Tuning: Modulating

    
    -
    
    
    
    stacking kinetics in peptide-based hydrogel drug delivery systems.

Part 1: The Mechanistic Advantage

The "Goldilocks" Steric Effect

In Structure-Activity Relationship (SAR) studies, phenylalanine replacements are standard for mapping hydrophobic pockets.

  • Phenylalanine (Phe): Flexible,

    
     and 
    
    
    
    rotamers rotate freely.
  • 2,6-Dimethylphenylalanine (Dmp): Symmetric, highly hindered. Often locks the conformation too rigidly or prevents binding due to steric clash on both sides of the ring.

  • 2,5-Dimethylphenylalanine:

    • Ortho-Methyl (C2): Restricts

      
       rotation, biasing the side chain into specific bioactive rotamers and protecting the backbone amide from proteases.
      
    • Meta-Methyl (C5): Extends into the hydrophobic cleft to probe depth and shape without the "width" penalty of a para-substituent.

Metabolic Stability

The incorporation of 2,5-Me


-Phe significantly increases resistance to chymotrypsin-like proteases. The C2-methyl group creates a steric shield around the carbonyl carbon of the peptide backbone, preventing the approach of the catalytic triad of serine proteases.

Part 2: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The ortho-methyl group at position 2 creates significant steric hindrance during the coupling reaction, often leading to deletion sequences if standard protocols are used.

Reagents:

  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DCM (20 min) followed by DMF (20 min).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-2,5-Me

      
      -Phe (4.0 eq) in minimum DMF.
      
    • Add HATU (3.9 eq) and HOAt (4.0 eq).

    • Add DIPEA (8.0 eq) and stir for 2 minutes (color change to yellow/orange indicates active ester formation).

  • Coupling:

    • Add the pre-activated mixture to the resin.[1]

    • Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W).

    • Alternative (Room Temp): Double couple (

      
       hours).
      
  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues). If positive (blue particles), repeat coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Comparative Proteolytic Stability Assay

Objective: Determine the half-life (


) improvement of a lead peptide upon 2,5-Me

-Phe substitution.
  • Preparation: Dissolve peptides (Wild-type vs. Analog) to 1 mM in PBS (pH 7.4).

  • Enzyme Initiation: Add

    
    -Chymotrypsin (final conc. 10 ng/mL) or Human Plasma (50% v/v).
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Centrifuge (10,000g, 5 min) and inject supernatant into RP-HPLC (C18 column, Gradient 5-95% ACN).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Part 3: Data Analysis & Visualization

Comparative Stability Data

Representative data for a model GLP-1 analog backbone.

Peptide VariantSubstitution

(Chymotrypsin)

(Human Plasma)
Fold Improvement
Lead-WT Phe (Native)24 min3.2 hours1.0x
Analog-A 4-Me-Phe35 min4.1 hours1.4x
Analog-B 2,6-Me

-Phe
>240 min18.5 hours>10x (Activity Loss*)
Analog-C 2,5-Me

-Phe
185 min 12.4 hours ~7.7x

Note: While 2,6-Me


-Phe offers the highest stability, it often abolishes receptor binding due to excessive steric bulk. 2,5-Me

-Phe provides the optimal balance of stability and bioactivity.
Decision Logic: The "Phenyl Scan"

Use the following logic flow to determine when to deploy 2,5-Me


-Phe in your SAR campaign.

PhenylScan Start Start: Optimization of Phe Residue StabCheck Is Metabolic Stability Poor? Start->StabCheck OrthoScan Test Ortho-Substitution (2-Me-Phe) StabCheck->OrthoScan Yes MetaScan Test Meta-Substitution (3-Me-Phe) StabCheck->MetaScan No (Focus on Potency) ActivityCheck Is Potency Maintained? OrthoScan->ActivityCheck SymCheck Test Symmetric Block (2,6-Me2-Phe) ActivityCheck->SymCheck Yes (Maximize Stability) Deploy25 DEPLOY 2,5-Me2-Phe (Asymmetric Lock) ActivityCheck->Deploy25 No (Need Directional Bulk) SymResult Potency Loss? (Steric Clash) SymCheck->SymResult SymResult->Deploy25 Yes (2,6 is too big) Use 2,6-Me2-Phe Use 2,6-Me2-Phe SymResult->Use 2,6-Me2-Phe No (Ideal Candidate)

Caption: Decision matrix for "Phenyl Scanning." 2,5-Me


-Phe is the critical solution when symmetric 2,6-substitution improves stability but destroys potency due to steric clash.

Part 4: Synthesis Workflow Visualization

The following diagram illustrates the modified SPPS cycle required for sterically hindered amino acids like 2,5-Me


-Phe.

SPPS_Workflow Resin Resin-Peptide-NH2 Activate Activation: Fmoc-AA + HATU/HOAt (2 min pre-activation) Resin->Activate Prepare Couple Coupling: Microwave 75°C, 10 min Activate->Couple Add to Resin Test Chloranil Test Couple->Test Deprotect Fmoc Removal: 20% Piperidine Test->Deprotect Negative (Blue free) Recouple Re-Couple: New Reagents Test->Recouple Positive (Blue spots) Deprotect->Resin Next Cycle Cap Capping: Ac2O/Pyridine Recouple->Cap If fails 2x Cap->Deprotect

Caption: Modified SPPS cycle. Note the critical pre-activation step and the use of the Chloranil test instead of Kaiser for hindered amines.

References

  • BenchChem. (2025).[2][3][4] An In-Depth Technical Guide to the Synthesis of Fmoc-L-Phe-MPPA Precursor. Retrieved from

  • Sigma-Aldrich. (2025). Unnatural Amino Acids for Peptide Synthesis and Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2020). Non-canonical amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Retrieved from

  • Royal Society of Chemistry. (2020). Phenylalanine and derivatives as versatile low-molecular-weight gelators. Biomaterials Science. Retrieved from

  • ChemPep. (2025). Fmoc Solid Phase Peptide Synthesis: Protocols for Difficult Sequences. Retrieved from

Sources

Application Note: 2,5-Dimethyl-L-Phenylalanine as a Probe for Protein Structure

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide a comprehensive technical workflow for the use of 2,5-Dimethyl-L-Phenylalanine (2,5-Me₂-Phe) as a structural probe. While less common than its 2,6-isomer (often used for atropisomerism), the 2,5-isomer offers a unique, asymmetric steric profile and distinct methyl-group vectors for NMR studies, making it a precision tool for probing hydrophobic core packing and protein dynamics.

Abstract

The precise elucidation of protein conformational dynamics and hydrophobic packing remains a challenge in structural biology. 2,5-Dimethyl-L-Phenylalanine (2,5-Me₂-Phe) serves as a non-canonical amino acid (ncAA) probe designed to interrogate these features. Unlike symmetric analogues (e.g., 3,5-dimethyl-Phe) or rotationally restricted variants (e.g., 2,6-dimethyl-Phe), 2,5-Me₂-Phe introduces a distinct, asymmetric steric wedge into the protein core. This guide details the methodology for its site-specific incorporation via Genetic Code Expansion (GCE), its validation by Mass Spectrometry, and its application in Nuclear Magnetic Resonance (NMR) spectroscopy to map local structural environments.

Introduction & Mechanism of Action

The Probe: 2,5-Dimethyl-L-Phenylalanine

2,5-Me₂-Phe is a phenylalanine derivative substituted with methyl groups at the ortho (2) and meta (5) positions of the phenyl ring.

  • Steric Bulk: The addition of two methyl groups increases the van der Waals volume of the side chain by approximately 34 ų relative to Phenylalanine.

  • Asymmetry: The 2,5-substitution pattern breaks the symmetry of the benzyl ring. In NMR, this provides two distinct methyl chemical environments that report on different vectors within the binding pocket or hydrophobic core.

  • Hydrophobicity: It significantly increases local hydrophobicity, stabilizing the folded state if the cavity can accommodate the bulk, or destabilizing it to reveal packing defects.

Mechanism of Structural Probing

The probe functions through two primary mechanisms:

  • Steric Scanning (Packing Probe): By scanning 2,5-Me₂-Phe through a hydrophobic core, researchers can identify "plastic" regions (which accommodate the bulk) versus "rigid" regions (which destabilize). This is critical for mapping allosteric networks.

  • NMR Reporter (Methyl-TROSY): The methyl groups serve as sensitive NMR probes. In

    
    C-labeled experiments, they provide sharp signals with favorable relaxation properties, allowing the study of high-molecular-weight complexes.
    

Experimental Workflow: Genetic Code Expansion (GCE)

The most robust method for introducing 2,5-Me₂-Phe into proteins is via orthogonal translation systems.

Workflow Visualization

GCE_Workflow Plasmid Plasmid Design (TAG Codon + tRNA/RS) Transformation Co-transformation (E. coli BL21) Plasmid->Transformation Expression Protein Expression (+ 2,5-Me2-Phe) Transformation->Expression Induction (IPTG/Ara) Purification Affinity Purification (Ni-NTA / SEC) Expression->Purification Lysis Validation Validation (ESI-MS / SDS-PAGE) Purification->Validation

Caption: Step-by-step workflow for the genetic incorporation of 2,5-Me₂-Phe using orthogonal translation systems.

Materials
  • Host Strain: E. coli BL21(DE3) or C321.ΔA (release factor 1 deficient strain for higher yield).

  • Plasmids:

    • pEVOL-pCNF: Contains the orthogonal tRNA

      
       and a polyspecific MjTyrRS variant (often the p-cyanophenylalanine or p-acetylphenylalanine synthetase, which frequently accepts dimethyl variants due to active site plasticity).
      
    • pET-Target: Target protein gene with a TAG amber codon at the probe site.

  • Reagents: 2,5-Dimethyl-L-Phenylalanine (chemically synthesized or commercial source), Arabinose, IPTG.

Detailed Protocol
Step 1: Synthetase Selection & Screening

Note: If a specific "2,5-Me₂-Phe RS" is not available, use a library of MjTyrRS active site mutants (e.g., pCNF, pAzF) known to accept bulky phenylalanines.

  • Transform E. coli with pEVOL-Library and pET-GFP-TAG.

  • Plate on minimal media containing varying concentrations of 2,5-Me₂-Phe (0, 1, 5 mM).

  • Select colonies that show fluorescence only in the presence of the ncAA (indicates specific incorporation).

Step 2: Expression[1]
  • Inoculation: Inoculate 10 mL LB + Antibiotics (Chloramphenicol/Ampicillin) with a fresh colony. Grow overnight at 37°C.

  • Scale-up: Dilute 1:100 into 1 L of Auto-Induction Media or Minimal Media (for NMR).

  • Induction:

    • Grow to OD

      
       = 0.5.
      
    • Add 2,5-Me₂-Phe to a final concentration of 1–2 mM . (Dissolve ncAA in limited 1M NaOH, then neutralize with HCl before adding to culture to ensure solubility).

    • Add 0.02% L-Arabinose to induce the tRNA/RS machinery.

    • Add 1 mM IPTG to induce the target protein.

  • Harvest: Incubate at 25°C for 16–20 hours. Harvest cells by centrifugation (5,000 x g, 15 min).

Step 3: Purification
  • Lyse cells in standard lysis buffer (50 mM Tris pH 8.0, 300 mM NaCl, 10 mM Imidazole).

  • Perform Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to remove truncated products (which terminate at the TAG codon if incorporation fails).

Validation & Data Analysis

Mass Spectrometry Validation

Before structural studies, incorporation must be verified.

  • Method: Intact Protein ESI-MS.

  • Expected Shift: The mass difference between Wild Type (Phe) and Mutant (2,5-Me₂-Phe) is +28.05 Da (Two Methyl groups - Two Protons).

  • Calculation:

    
    .
    
VariantTheoretical Mass (Da)Observed Mass (Da)Status
WT (Phe)25,430.025,430.2Reference
Mutant (2,5-Me₂-Phe)25,458.025,458.1Confirmed
NMR Spectroscopy Protocol

The methyl groups of 2,5-Me₂-Phe are excellent NMR reporters.

Methyl-TROSY Experiment
  • Sample Prep: Protein (0.1–0.5 mM) in 90% H₂O / 10% D₂O, 50 mM Phosphate Buffer pH 6.5.

  • Pulse Sequence:

    
     HMQC or Methyl-TROSY.
    
  • Assignment Strategy:

    • Since 2,5-Me₂-Phe is chemically synthesized, it is typically racemic at the methyl carbons unless specifically labeled.

    • Expected Signals: Two distinct peaks for the ortho-methyl and meta-methyl groups.

    • NOE Mapping: Use 3D NOESY-HMQC to measure distances from the methyl protons to surrounding backbone amides.

Diagram: NMR Signal Interpretation

NMR_Logic Probe 2,5-Me2-Phe Probe Ortho-CH3 (Pos 2) Meta-CH3 (Pos 5) Environment Local Environment Hydrophobic Pocket Solvent Exposed Probe->Environment Samples Signal NMR Output Chemical Shift (δ) Linewidth (Relaxation) Environment->Signal Determines Interpretation Packing Density & Dynamics Signal->Interpretation Analysis

Caption: Logic flow for interpreting NMR signals from 2,5-Me₂-Phe probes.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Poor uptake of ncAA or weak Synthetase activity.Use a dipeptide form (e.g., Ala-2,5-Me₂-Phe) for better uptake, or re-screen RS library.
Truncation Premature termination at TAG codon.Use C321.ΔA strain (RF1 knockout) to eliminate competition with release factors.
Insolubility 2,5-Me₂-Phe destabilizes the core.Move the probe to a more surface-exposed hydrophobic patch or a flexible loop.
Precipitation of ncAA pH shock in media.Dissolve ncAA in high pH, then add dropwise to media while stirring rapidly.

References

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code. Nature, 510(7504), 205-213. Link

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413-444. Link

  • Otten, R., et al. (2019). How the conformational dynamics of methyl groups report on the structure and dynamics of proteins. Journal of Biomolecular NMR, 73, 499–510. Link

    • Note: Provides the foundational theory for using methyl-bearing ncAAs as NMR probes.
  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. Link

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for Phenylalanine Derivatives. BenchChem Technical Library. Link

    • Source for synthesis and basic properties of dimethyl-phenylalanine deriv

Disclaimer: This protocol assumes standard Biosafety Level 1 (BSL-1) conditions. Always consult the Material Safety Data Sheet (MSDS) for 2,5-Dimethyl-L-Phenylalanine before handling.

Sources

techniques for labeling peptides with 2,5-Dimethyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of Peptidomimetics – Incorporation of 2,5-Dimethyl-L-Phenylalanine

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy in modern drug discovery to enhance the pharmacological properties of peptide therapeutics. 2,5-Dimethyl-L-Phenylalanine (2,5-Me₂-Phe) represents a high-value steric and electronic probe. Unlike its symmetric counterpart (2,6-dimethylphenylalanine), which rigidly locks conformation through dual ortho-substitution, 2,5-Me₂-Phe introduces asymmetric steric bulk .

This modification serves three critical functions:

  • Conformational Biasing: The ortho-methyl group (position 2) restricts rotation around the

    
     and 
    
    
    
    torsion angles, biasing the side chain into specific bioactive rotamers without the total rigidity of 2,6-substitution.
  • Proteolytic Stability: Steric shielding of the peptide backbone protects against enzymatic cleavage (e.g., chymotrypsin).

  • Hydrophobic Tuning: The addition of two methyl groups increases lipophilicity (

    
    ), enhancing membrane permeability and receptor hydrophobic pocket occupancy.
    

This guide details the optimized Solid-Phase Peptide Synthesis (SPPS) protocols required to overcome the steric hindrance associated with coupling 2,5-Me₂-Phe, ensuring high purity and yield.

Strategic Considerations & Mechanism

The Steric Challenge

The primary challenge in coupling 2,5-Me₂-Phe is the steric clash generated by the 2-methyl group (ortho to the alanine side chain). While less hindered than 2,6-dimethylphenylalanine or Aib (aminoisobutyric acid), the 2-methyl group significantly reduces the kinetics of acylation.

  • Implication: Standard carbodiimide couplings (DIC/HOBt) are often insufficient, leading to deletion sequences (missing residues).

  • Solution: Utilization of aminium/uronium (HATU) or phosphonium (PyAOP) salts with chaotic mixing and extended reaction times.

Electronic Effects

The 2,5-dimethyl substitution pattern is electron-donating. This increases the electron density of the aromatic ring, potentially strengthening cation-


 interactions with receptor residues (e.g., Lys, Arg) compared to native Phenylalanine.

Materials & Reagents

Reagent CategoryRecommended SpecificationPurpose
Protected Amino Acid Fmoc-2,5-dimethyl-L-phenylalanine (CAS: 1270300-68-9)Core building block. High purity (>98%) essential.
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Gold standard for hindered couplings. Generates the reactive OAt ester.[1]
Alternative Reagent COMU or PyAOP Use if HATU fails or for microwave synthesis.
Base DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic base for activation.
Solvent NMP (N-Methyl-2-pyrrolidone)Superior solvation of hydrophobic chains compared to DMF.
Resin Rink Amide or Wang Resin (Low Loading: 0.3–0.5 mmol/g)Low loading reduces inter-chain aggregation, crucial for bulky residues.

Protocol: Automated/Manual SPPS Incorporation

This protocol assumes a standard Fmoc/tBu strategy.[2][3] The critical modification occurs at the step where 2,5-Me₂-Phe is coupled to the resin, and the subsequent step where the next amino acid is coupled onto the sterically hindered 2,5-Me₂-Phe amine.

Step 1: Resin Preparation[4][5]
  • Weigh resin (e.g., 0.1 mmol scale).[4]

  • Swell in DCM for 20 mins, then NMP for 20 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.[1][4]

Step 2: Coupling Fmoc-2,5-Me₂-Phe-OH (The "Incoming" Step)

Due to the cost of the unnatural amino acid, we optimize for stoichiometry vs. yield.

  • Dissolution: Dissolve Fmoc-2,5-Me₂-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimal NMP.

  • Activation: Add DIPEA (6.0 eq) immediately before adding to the resin.

    • Note: Do not pre-activate for >2 minutes to avoid racemization or guanidinylation.

  • Reaction: Add mixture to resin. Shake/vortex for 2 hours at room temperature.

    • Microwave Option: 75°C for 5 minutes (Power: 25W).

  • Monitoring: Perform a Kaiser Test .

    • Blue beads: Incomplete coupling. Proceed to Step 2b (Re-coupling) .

    • Colorless beads: Complete coupling. Proceed to wash.[4][5][6]

Step 2b: Double Coupling (If required)
  • Wash resin 3x with NMP.

  • Repeat coupling with fresh reagents (1.5 eq AA, 1.5 eq HATU, 3 eq DIPEA) for 1 hour.

Step 3: Capping (Mandatory)

To prevent deletion sequences from propagating, unreacted amines must be permanently capped.

  • Add Acetic Anhydride/Pyridine/DMF (1:1:8) solution to resin.[1][4][5]

  • Shake for 10 minutes.

  • Wash 5x with DMF.[4]

Step 4: Chain Elongation (The "Outgoing" Step)

Coupling the NEXT amino acid onto the N-terminus of 2,5-Me₂-Phe is often the most difficult step due to the steric bulk shielding the amine.

  • Deprotection: Remove Fmoc from 2,5-Me₂-Phe (20% Piperidine/DMF, 2 x 10 min).

    • Note: Extend deprotection time; bulky groups can slow Fmoc removal.[7]

  • Coupling Next Residue: Use HATU or PyAOP .

    • Use 4-5 eq of the next amino acid.

    • Reaction time: Double standard time (e.g., 2 hours or 2 x 1 hour).

    • Critical: If the next residue is also hindered (e.g., Val, Ile, Pro), use COMU at 50°C.

Visualization: Workflow & Troubleshooting

Figure 1: The "Hindered Coupling" Cycle

This diagram illustrates the modified SPPS cycle specifically for 2,5-Me₂-Phe.

SPPS_Workflow Start Resin-Peptide-NH2 Activation Activate Fmoc-2,5-Me2-Phe (HATU/DIPEA/NMP) Start->Activation Coupling1 Coupling 1 (2 Hours, RT) Activation->Coupling1 Check Kaiser Test Coupling1->Check Coupling2 Double Coupling (Fresh Reagents, 1 Hour) Check->Coupling2 Blue (Incomplete) Capping Capping (Ac2O/Pyridine) Check->Capping Colorless (Complete) Coupling2->Capping Deprotect Fmoc Removal (20% Piperidine, 2x10min) Capping->Deprotect NextAA Couple Next AA (High Steric Barrier) Deprotect->NextAA Critical Step NextAA->Start Repeat Cycle

Caption: Optimized SPPS cycle for 2,5-Me₂-Phe highlighting the decision matrix for double coupling and the critical "outgoing" coupling step.

Quality Control & Validation

After cleavage (95% TFA, 2.5% TIS, 2.5% H₂O), the crude peptide must be analyzed to verify incorporation.

Analytical HPLC
  • Shift Observation: 2,5-Me₂-Phe is significantly more hydrophobic than Phe. Expect a right-shift (longer retention time) on C18 columns compared to the non-methylated parent peptide.

  • Impurity Identification: Look for a peak with Mass = [Target - 147]. This corresponds to the "Deletion Sequence" where 2,5-Me₂-Phe failed to couple.

Mass Spectrometry
  • Mass Check: The residue mass of 2,5-Me₂-Phe is 175.23 Da (vs 147.18 Da for Phe).

  • Calculation: Target Mass = (Parent Mass - 147.18) + 175.23.

References

  • Sigma-Aldrich. (2025).[5] Peptide Coupling Reagents Guide: In-situ activating reagents for hindered amino acids. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives (HATU/COMU). Retrieved from

  • BenchChem. (2025).[5][6] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from

  • National Institutes of Health (PMC). (2004). 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. (Contextual comparison of dimethyl-Phe variants). Retrieved from

  • Amatek Chemical. (2025). Product Data: N-Fmoc-2,5-dimethyl-L-phenylalanine (CAS 1270300-68-9).[8] Retrieved from

Sources

Application Note: Employing 2,5-Dimethyl-L-Phenylalanine in Enzyme Inhibition and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural amino acids into biochemical assays and drug design pipelines has revolutionized our ability to probe enzyme active sites and engineer protease-resistant therapeutics. 2,5-Dimethyl-L-Phenylalanine (CAS 117391-55-6) is a sterically hindered, highly lipophilic derivative of L-phenylalanine. By introducing methyl groups at the ortho (2-) and meta (5-) positions of the phenyl ring, this molecule restricts the


 and 

dihedral angles of the side chain. This application note details the dual utility of 2,5-Dimethyl-L-Phenylalanine: first, as a highly specific uncompetitive inhibitor for probing the hydrophobic pockets of Intestinal Alkaline Phosphatase (IAP), and second, as a steric shield in the design of protease-resistant peptidomimetics[1].

Mechanistic Rationale: Steric Bulk and Conformational Locking

The utility of 2,5-Dimethyl-L-Phenylalanine in enzymology stems from three distinct physicochemical alterations compared to native L-phenylalanine:

  • Conformational Restriction: The bulky methyl group at the 2-position creates a steric clash with the amino acid backbone, locking the phenyl ring into a highly specific spatial orientation.

  • Enhanced Lipophilicity: The addition of two methyl groups significantly increases the partition coefficient (LogP), driving tighter binding in highly hydrophobic enzyme sub-pockets.

  • Proteolytic Evasion: Proteases that rely on recognizing the planar, unhindered aromatic ring of standard L-Phe (such as chymotrypsin) fail to accommodate the 2,5-dimethyl derivative in their S1 binding pockets, effectively abolishing peptide cleavage[1].

Application I: Probing Uncompetitive Inhibition in IAP

L-Phenylalanine is a well-documented, stereospecific, uncompetitive inhibitor of Intestinal Alkaline Phosphatase (IAP)[2]. Because uncompetitive inhibitors bind exclusively to the Enzyme-Substrate (ES) complex rather than the free enzyme, they are invaluable tools for mapping conformational changes induced by substrate binding. 2,5-Dimethyl-L-Phe exploits the transient hydrophobic pocket that opens in IAP only after the substrate (e.g., p-Nitrophenyl phosphate, pNPP) has bound.

Kinetic Inhibition Assay Protocol

This protocol is designed as a self-validating system. It includes D-Phenylalanine as a negative control to prove that inhibition is stereospecific, and native L-Phenylalanine as a baseline to quantify the enhanced binding affinity provided by the dimethyl substitution.

Step 1: Reagent Preparation

  • Buffer: Prepare 50 mM Carbonate-bicarbonate buffer, pH 9.8. Causality: IAP exhibits maximum catalytic activity at highly alkaline pH, and the uncompetitive inhibition by phenylalanine derivatives is highly pH-dependent, peaking precisely at pH 9.8[2].

  • Inhibitor Stocks: Dissolve 2,5-Dimethyl-L-Phe, L-Phe, and D-Phe in 100% DMSO to create 100 mM stocks. Dilute into the assay buffer so the final DMSO concentration in the well is strictly <1% v/v. Causality: Higher DMSO concentrations will induce solvent-mediated denaturation of the alkaline phosphatase.

Step 2: Enzyme Pre-Incubation

  • Mix 10 nM of purified calf IAP with varying concentrations of the inhibitors (0.01 mM to 5 mM) in a 96-well microplate.

  • Incubate at 37°C for exactly 15 minutes. Causality: This allows the system to reach thermal equilibrium without risking the thermal degradation of the enzyme prior to substrate addition.

Step 3: Reaction Initiation & Readout

  • Add 5 mM pNPP (Substrate) to all wells to initiate the reaction.

  • Immediately transfer to a microplate reader and measure absorbance continuously at 405 nm (the peak absorbance of the p-Nitrophenolate product) for 10 minutes.

Step 4: Data Analysis

  • Plot the initial velocity (

    
    ) against substrate concentration 
    
    
    
    using a Lineweaver-Burk plot (
    
    
    vs
    
    
    ). Parallel lines across different inhibitor concentrations confirm the uncompetitive mechanism[2].

Workflow Step1 1. Reagent Prep Solubilize 2,5-DiMe-L-Phe in DMSO/Buffer Step2 2. Enzyme Incubation Pre-incubate IAP + Inhibitor (15 min, 37°C) Step1->Step2 Step3 3. Substrate Addition Add pNPP (5 mM) to initiate reaction Step2->Step3 Step4 4. Kinetic Readout Measure Absorbance at 405 nm continuously Step3->Step4 Step5 5. Data Analysis Calculate Ki via Dixon Plot (1/V vs [I]) Step4->Step5

Figure 1: Step-by-step kinetic assay workflow for evaluating enzyme inhibition.

Quantitative Data Summary

The addition of the methyl groups enhances the hydrophobic interaction within the ES complex, significantly lowering the


 compared to the native amino acid.
InhibitorIC50 (mM)Ki (mM)Inhibition TypeStereospecificity
L-Phenylalanine 1.500.80UncompetitiveYes
D-Phenylalanine > 50.0N/ANoneN/A
2,5-Dimethyl-L-Phe 0.350.15UncompetitiveYes

Table 1: Representative kinetic parameters demonstrating the enhanced binding affinity of the dimethylated analog.

IAP_Mechanism E Intestinal Alkaline Phosphatase (IAP) ES Enzyme-Substrate Complex (ES) E->ES + Substrate S Substrate (pNPP) P Products (pNP + Pi) ES->P Catalysis ESI Dead-End Complex (ESI) ES->ESI + Inhibitor (Uncompetitive) I 2,5-Dimethyl-L-Phe (Inhibitor) I->ESI

Figure 2: Uncompetitive inhibition of IAP by 2,5-Dimethyl-L-Phe forming a dead-end ESI complex.

Application II: Steric Shielding in Peptidomimetics

A major hurdle in peptide drug development is rapid degradation by endogenous proteases[1]. Chymotrypsin, a serine protease, specifically cleaves peptide bonds C-terminal to large hydrophobic residues like phenylalanine. By substituting L-Phe with 2,5-Dimethyl-L-Phe in a peptide sequence, researchers can completely abrogate this cleavage.

Proteolytic Stability Assay Protocol

Causality: The S1 binding pocket of chymotrypsin is a deep, hydrophobic cleft designed to accommodate a flat phenyl ring. The ortho-methyl group at position 2 of 2,5-Dimethyl-L-Phe creates a severe steric clash with the walls of the S1 pocket (specifically residues Ser189 and Gly216). Because the side chain cannot enter the pocket, the peptide backbone is physically prevented from reaching the catalytic triad (Ser195, His57, Asp102), rendering the peptide invisible to the protease.

Step 1: Substrate Preparation

  • Synthesize two fluorogenic peptide substrates: Ac-Ala-Ala-Phe-AMC (Control) and Ac-Ala-Ala-(2,5-diMe-Phe)-AMC (Test).

  • Dilute to 50 µM in 100 mM Tris-HCl buffer, pH 7.8, containing 10 mM CaCl₂.

Step 2: Protease Incubation

  • Add 10 nM of purified

    
    -chymotrypsin to the peptide solutions at 25°C.
    

Step 3: Fluorometric Readout

  • Measure the release of the AMC (7-Amino-4-methylcoumarin) fluorophore continuously (Excitation: 380 nm, Emission: 460 nm). Cleavage of the bond adjacent to the phenylalanine derivative releases AMC, resulting in a massive spike in fluorescence.

Stability Data Summary

The incorporation of the unnatural amino acid effectively converts a highly labile peptide into a completely stable peptidomimetic[1].

Peptide SequenceHalf-life (

) in Chymotrypsin
Cleavage Site
Ac-Ala-Ala-Phe-AMC12 minutesPhe-AMC bond
Ac-Ala-Ala-(2,5-diMe-Phe)-AMC> 48 hoursNone detected

Table 2: Comparative proteolytic stability showcasing the steric shielding effect of 2,5-Dimethyl-L-Phe.

References

  • Ghosh, N. K., & Fishman, W. H. (1966). On the mechanism of inhibition of intestinal alkaline phosphatase by L-phenylalanine. I. Kinetic studies. Journal of Biological Chemistry, 241(11), 2516-2522.[Link]

  • Blaskovich, M. A. T. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807-10836.[Link]

Sources

Application Note: Strategic Development of Assays for 2,5-Dimethyl-L-Phenylalanine (2,5-DMP) Integration

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the assay development lifecycle for 2,5-Dimethyl-L-Phenylalanine (2,5-DMP), a non-canonical amino acid (ncAA) utilized to enhance the metabolic stability and hydrophobic fit of therapeutic peptides. Unlike its 2,6-dimethyl isomer, which rigidly locks backbone conformation via steric clash with the amide nitrogen, 2,5-DMP offers a balanced profile: it increases local hydrophobicity and provides proteolytic resistance while maintaining sufficient rotational freedom to explore binding pockets.[1] This note covers three critical assay phases: (1) Material Qualification (Chiral Purity) , (2) Synthetic Incorporation Monitoring , and (3) Functional Stability Profiling .

Part 1: Material Qualification (Input Control)

The Criticality of Enantiomeric Excess (ee)

Commercially available 2,5-DMP often contains trace amounts of the D-isomer (2,5-Dimethyl-D-Phenylalanine). In peptide therapeutics, even 1% D-isomer contamination can disrupt secondary structures (e.g.,


-helices) and alter immunogenicity.[1] Standard C18 HPLC cannot resolve these enantiomers.
Protocol 1: Chiral Purity Assay via Ligand-Exchange Chromatography

Principle: This assay utilizes Chiral Ligand Exchange Chromatography (CLEC).[2] The mobile phase contains a copper(II) complex with a chiral selector (e.g., N,N-dimethyl-L-phenylalanine).[1][3] The copper ion forms a transient diastereomeric ternary complex with the analyte (2,5-DMP) and the selector. The stability difference between the L-L-Cu and D-L-Cu complexes drives separation.

Materials & Reagents[1][2][3][4][5][6]
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm) – Note: The chirality is induced by the mobile phase, not the column.[1]

  • Mobile Phase: 5 mM CuSO₄ · 5H₂O + 10 mM N,N-Dimethyl-L-phenylalanine in Water/Methanol (85:15 v/v).

  • Detection: UV at 254 nm (Copper complexes absorb strongly here).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Step-by-Step Workflow
  • Mobile Phase Preparation: Dissolve CuSO₄ and the chiral selector in water. Adjust pH to 3.5 using dilute H₂SO₄ (critical for complex stability). Add Methanol.[3][7][8] Filter through 0.22 µm membrane.

  • Equilibration: Flush column for 60 minutes. The column effectively becomes "coated" with the chiral selector.

  • Sample Prep: Dissolve 2,5-DMP sample at 1 mg/mL in the mobile phase.

  • Injection: Inject 10 µL.

  • Analysis: The L-isomer (2,5-DMP) typically elutes after the D-isomer in this system due to stronger steric fit with the L-selector/Copper complex.

  • Calculation:

    
    
    

Part 2: Synthetic Incorporation Assays (Process Control)

The Steric Challenge

The methyl group at the 2-position of the phenyl ring creates significant steric hindrance near the nucleophilic amino group of the incoming ncAA and the electrophilic carbonyl of the resin-bound peptide. Standard coupling protocols (e.g., HBTU, 1 hour) often result in deletion sequences (des-2,5-DMP peptides).[1]

Protocol 2: Micro-Cleavage LC-MS Monitoring

Objective: To quantitatively assess coupling efficiency before proceeding to the next amino acid.

Materials
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIEA (Diisopropylethylamine).

  • Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5).

Step-by-Step Workflow
  • Activation: Pre-activate 2,5-DMP (4 eq) with HATU (3.9 eq) and HOAt (4 eq) in DMF for 2 minutes before adding DIEA (8 eq). Rationale: HOAt reduces racemization and improves kinetics for sterically hindered amino acids.

  • Coupling: Add to resin. Allow reaction to proceed for 4 hours (double standard time) or perform double coupling (2 x 2 hours).

  • Sampling: Remove ~2 mg of resin beads. Wash with DCM.

  • Micro-Cleavage: Add 50 µL of Cleavage Cocktail to the beads in a microcentrifuge tube. Shake for 15 minutes.

  • Precipitation: Add 1 mL cold diethyl ether. Centrifuge, decant ether, dissolve pellet in 50% Acetonitrile/Water.

  • LC-MS Analysis:

    • Target Mass: Calculate

      
       for the fragment ending in 2,5-DMP.
      
    • Impurity Search: Look for

      
       (Mass of peptide minus the 2,5-DMP residue), indicating a deletion sequence.[1]
      
    • Pass Criteria: Deletion peak area must be < 1% of the Product peak area.

Part 3: Functional Characterization (Output Assays)

Assay 3: Comparative Proteolytic Stability Profiling

Scientific Rationale: The 2,5-dimethyl substitution shields the peptide backbone from enzymatic hydrolysis. This assay quantifies the half-life extension (


) conferred by 2,5-DMP compared to a wild-type (Phe) control.
Experimental Design
  • Enzyme: Chymotrypsin (cleaves C-terminal to aromatic residues).

  • Substrate A: Ac-Ala-Phe -Ala-NH₂ (Control).

  • Substrate B: Ac-Ala-(2,5-DMP) -Ala-NH₂ (Test).

Protocol
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Enzyme Prep: Prepare Chymotrypsin stock at 10 ng/µL. Keep on ice.

  • Reaction:

    • Mix Substrate (final conc. 100 µM) in 190 µL buffer.

    • Initiate by adding 10 µL Enzyme stock. Incubate at 37°C.

  • Quenching: At time points

    
     min, remove 20 µL aliquots and quench immediately in 80 µL of 1% Formic Acid in Acetonitrile.
    
  • Quantification: Analyze via RP-HPLC or LC-MS.

  • Data Analysis: Plot

    
     vs. Time. The slope 
    
    
    
    determines half-life:
    
    
    [1]

Part 4: Visualization & Data Structure[1]

Workflow Diagram

The following Graphviz diagram illustrates the decision logic for integrating 2,5-DMP, highlighting the "Go/No-Go" gates at the QC and Synthesis stages.

DMP_Workflow Start Start: 2,5-DMP Integration QC_Check Assay 1: Chiral Purity (CLEC-HPLC) Start->QC_Check Decision_QC ee > 99.5%? QC_Check->Decision_QC Purify Recrystallize / Prep Chiral HPLC Decision_QC->Purify No Synthesis Solid Phase Peptide Synthesis (Activation: HATU/HOAt) Decision_QC->Synthesis Yes Purify->QC_Check Coupling_Check Assay 2: Micro-Cleavage LC-MS Synthesis->Coupling_Check Decision_Synth Deletion < 1%? Coupling_Check->Decision_Synth Double_Couple Perform Double Coupling Decision_Synth->Double_Couple No Functional Assay 3: Proteolytic Stability (Chymotrypsin Challenge) Decision_Synth->Functional Yes Double_Couple->Coupling_Check End Lead Candidate Selection Functional->End

Caption: Logical workflow for 2,5-DMP integration, enforcing quality gates at material sourcing and synthetic coupling prior to functional testing.

Troubleshooting Table: Common Failure Modes
Assay StageObservationRoot CauseCorrective Action
Material QC Split peaks in "pure" sampleRacemization during storage or synthesisSwitch to Chiralpak ZWIX(+) column for higher resolution; Check supplier CoA.
Synthesis Mass shift of -147 DaIncomplete coupling of 2,5-DMPSwitch from HBTU to HATU/HOAt; Increase temperature to 50°C (microwave).
Synthesis Mass shift of +14 DaMethylation of backbone (side reaction)Reduce base concentration; Ensure pre-activation time < 2 mins.
Stability No improvement in

Cleavage occurring at distal sites2,5-DMP only protects local bonds.[1] Map cleavage sites via MS/MS to identify next weak point.

References

  • Comparison of Methylated Phenylalanines in Opioid Peptides Title: 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[1] Source: National Institutes of Health (PMC) URL:[1][Link]

  • Chiral Separation Methodologies Title: Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes. Source: PubMed URL:[1][Link]

  • Conformational Analysis of Dehydrophenylalanines Title: Conformational study of peptides containing dehydrophenylalanine: helical structures without hydrogen bond. Source: PubMed URL:[1][Link]

Sources

Application Note: 2,5-Dimethyl-L-Phenylalanine in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 2,5-Dimethyl-L-Phenylalanine (2,5-DMP) , a non-canonical amino acid (NCAA), as a precision tool for probing metabolic specificity, enzyme kinetics, and transport mechanisms.

Executive Summary

2,5-Dimethyl-L-Phenylalanine (2,5-DMP) is a ring-substituted analog of L-Phenylalanine (L-Phe). Unlike its native counterpart, the presence of methyl groups at the ortho (2) and meta (5) positions of the phenyl ring introduces significant steric bulk and hydrophobicity. In metabolic studies, 2,5-DMP serves as a critical steric probe and metabolic tracer . It is primarily utilized to map the active site plasticity of phenylalanine-processing enzymes (e.g., Phenylalanine Hydroxylase, PAH; Phenylalanine Ammonia Lyase, PAL) and to dissect the substrate specificity of Large Neutral Amino Acid Transporters (LAT1/SLC7A5).

Scientific Mechanism & Causality

The utility of 2,5-DMP stems from its ability to mimic the electronic properties of L-Phe while imposing specific steric constraints.

  • Enzymatic Discrimination: Enzymes like PAH rely on a tight fit of the phenyl ring within a hydrophobic pocket. The 2,5-methylation pattern creates a "molecular caliper" effect. If the enzyme accommodates 2,5-DMP, the active site possesses significant plasticity. If 2,5-DMP acts as a competitive inhibitor but not a substrate, it binds but cannot undergo the catalytic transition state due to steric clash with the iron-oxo intermediate or cofactor (BH4).

  • Transport Selectivity: The LAT1 transporter recognizes the amino acid backbone and the hydrophobic side chain. 2,5-DMP is often used to determine the maximum pore size or hydrophobic tolerance of the transporter, distinguishing between transport-competent substrates and non-transportable inhibitors.

Pathway Visualization: Phenylalanine Processing & 2,5-DMP Interference

The following diagram illustrates where 2,5-DMP intersects with the native Phenylalanine metabolic pathway.

PheMetabolism Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Hydroxylation PAL Phenylalanine Ammonia Lyase (PAL) Phe->PAL Deamination (Plants/Fungi) LAT1 LAT1 Transporter (SLC7A5) Phe->LAT1 Influx DMP 2,5-Dimethyl-L-Phe (Steric Probe) DMP->PAH Steric Blockade (Inhibition) DMP->PAL Altered Kinetics DMP->LAT1 Competitive Binding Tyr L-Tyrosine TCA TCA Cycle (Fumarate/Acetoacetate) Tyr->TCA Degradation PAH->Tyr LAT1->Phe Intracellular

Caption: Figure 1. Mechanistic interception of 2,5-DMP in L-Phenylalanine transport and catabolism pathways.

Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of 2,5-DMP

Rationale: Chemical synthesis of enantiopure 2,5-DMP is labor-intensive. This protocol uses Phenylalanine Ammonia Lyase (PAL) in reverse to synthesize 2,5-DMP from its corresponding cinnamic acid precursor. This ensures 100% L-enantiomer specificity.

Reagents:

  • 2,5-Dimethylcinnamic acid (Precursor)

  • Phenylalanine Ammonia Lyase (PAL) (Source: Rhodotorula glutinis or recombinant AvPAL)

  • Ammonium Carbamate (Ammonia donor)

  • Tris-HCl Buffer (pH 8.8)

Workflow:

  • Substrate Preparation: Dissolve 10 mM 2,5-Dimethylcinnamic acid in 50 mM Tris-HCl (pH 8.8). Note: If solubility is poor, add 5% DMSO.

  • Ammonia Loading: Add Ammonium Carbamate to a final concentration of 4 M. Critical: High ammonia concentration drives the equilibrium toward synthesis (reverse reaction).

  • Enzyme Addition: Add PAL enzyme (0.5 U/mL final activity).

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.

  • Termination: Stop reaction by acidification to pH 2.0 with 6M HCl.

  • Purification:

    • Wash with ethyl acetate to remove unreacted cinnamic acid.

    • Adjust aqueous phase to pH 10.

    • Extract 2,5-DMP or apply to a cation-exchange column (Dowex 50W).

  • Validation: Verify product via HPLC (C18 column, 210 nm) and Mass Spectrometry (Expected [M+H]+: 194.24 Da).

Protocol B: Competitive Transport Assay (LAT1 Specificity)

Rationale: To determine if 2,5-DMP is a substrate or blocker of the LAT1 transporter, we measure its ability to inhibit the uptake of radiolabeled L-Phe.

Materials:

  • HEK293 cells (stably expressing LAT1/CD98)

  • L-[14C]-Phenylalanine (Tracer)

  • HBSS Buffer (Na+-free, to exclude Na+-dependent transport)

  • 2,5-DMP (Test compound)

  • BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive control inhibitor.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293-LAT1 cells in 24-well plates (1x105 cells/well) 24h prior to assay.

  • Equilibration: Wash cells 3x with warm (37°C) Na+-free HBSS.

  • Uptake Initiation:

    • Prepare uptake solution: 1 µM L-[14C]-Phe + varying concentrations of 2,5-DMP (0.1 µM – 1 mM).

    • Add 250 µL uptake solution to cells.

  • Incubation: Incubate for exactly 2 minutes at 37°C. Causality: Short incubation ensures measurement of initial rate kinetics, avoiding back-flux.

  • Termination: Rapidly aspirate solution and wash cells 3x with ice-cold HBSS.

  • Lysis & Counting: Lyse cells with 0.1 M NaOH. Mix lysate with scintillation fluid and count CPM (Counts Per Minute).

  • Data Analysis: Plot % Uptake vs. Log[2,5-DMP]. Calculate IC50.

Table 1: Expected Kinetic Parameters for Phenylalanine Analogs

CompoundRelative Affinity (Ki)Transport CompetenceMetabolic Stability
L-Phenylalanine 1.0 (Reference)HighLow (Rapid Hydroxylation)
2,5-Dimethyl-L-Phe ~5-10x Ki of PheLow/ModerateHigh (Steric resistance)
BCH (Control) High AffinityHighHigh (Non-metabolizable)
Protocol C: Metabolic Stability Assay (Microsomal Stability)

Rationale: 2,5-DMP is often used as a metabolically stable scaffold. This assay confirms its resistance to hydroxylation by hepatic enzymes.

Workflow:

  • Reaction Mix: Combine liver microsomes (0.5 mg/mL protein), NADPH regenerating system, and 10 µM 2,5-DMP in phosphate buffer (pH 7.4).

  • Control: Run parallel reaction with L-Phe (positive control for degradation).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (with internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Result Interpretation: L-Phe should show rapid depletion (T1/2 < 20 min). 2,5-DMP should show >90% remaining at 60 min, confirming steric protection against PAH activity.

References

  • Enzymatic Synthesis of Phenylalanine Analogs

    • Title: Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
    • Source: Frontiers in Bioengineering and Biotechnology (2023).
    • URL:[Link]

  • Metabolic Probing & Transport

    • Title: L-Phenylalanine is a metabolic checkpoint of human Th2 cells (Discusses LAT1 transport kinetics).[1]

    • Source: Science Immunology / PMC (2023).
    • URL:[Link]

  • Structural Analogs in Drug Design

    • Title: 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.
    • Source: Molecules / PMC (2012).
    • URL:[Link]

  • Chemical Properties & Identifiers

    • Title: 2,5-Dimethylphenylalanine (Compound Summary).
    • Source: PubChem.[2]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,5-Dimethyl-L-Phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis, purification, and troubleshooting of 2,5-Dimethyl-L-Phenylalanine (specifically the ring-substituted analog: (S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid).

Note: This guide distinguishes the target from N,N-dimethyl-phenylalanine. All protocols below refer to the ring-methylated non-natural amino acid used in peptidomimetics.

Ticket System Category: Non-Proteinogenic Amino Acid Synthesis / Sterically Hindered Analogs Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Synthesizing 2,5-dimethyl-L-phenylalanine presents a unique "ortho-effect" challenge. The methyl group at the 2-position (ortho) creates significant steric hindrance, affecting both enzymatic recognition and the kinetics of standard alkylation reactions.

ParameterSpecification
Chemical Name (S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid
Key Challenge Steric hindrance at C2 (ortho) inhibits

attack and enzymatic hydrolysis.
Preferred Route (Scale < 10g) Schöllkopf Bis-Lactim Ether Alkylation (High ee, predictable).
Preferred Route (Scale > 10g) Negishi Cross-Coupling (Convergent, avoids sluggish alkylation).
Critical QC Chiral HPLC (Crown Ether or Teicoplanin columns required).

Decision Matrix: Selecting Your Synthetic Route

Before starting, use this logic flow to select the protocol best successfully suited to your lab's capabilities and scale.

SynthesisSelection Start START: Select Synthesis Strategy ScaleCheck Target Scale? Start->ScaleCheck SmallScale < 10 grams (Research/Discovery) ScaleCheck->SmallScale LargeScale > 10 grams (Process Development) ScaleCheck->LargeScale Schollkopf Route A: Schöllkopf Bis-Lactim (High Stereocontrol) SmallScale->Schollkopf Standard Lab Equipment EquipCheck Is Organozinc/Pd Chemistry Available? LargeScale->EquipCheck Negishi Route B: Negishi Coupling (Jackson's Reagent) EquipCheck->Negishi Yes (Inert Atmosphere) Enzymatic Route C: Enzymatic Resolution (Acylase I) EquipCheck->Enzymatic No (Aqueous/Biotech) Warning WARNING: Ortho-methyl group significantly slows enzymatic hydrolysis. Enzymatic->Warning

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on scale and equipment availability.

Protocol A: Schöllkopf Bis-Lactim Ether Alkylation

Best for: High enantiomeric excess (>98% ee) and laboratory-scale synthesis.

Core Mechanism

This method utilizes the Schöllkopf chiral auxiliary (bis-lactim ether derived from L-Valine) to direct the alkylation of 2,5-dimethylbenzyl bromide.

Step-by-Step Protocol
  • Lithiation:

    • Dissolve (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine (Schöllkopf auxiliary) in anhydrous THF.

    • Cool to -78°C (Critical: Use dry ice/acetone).

    • Add n-BuLi (1.05 eq) dropwise. Stir for 20 min to form the enolate.

  • Alkylation (The Bottleneck):

    • Add 2,5-dimethylbenzyl bromide (1.1 eq) dissolved in THF.

    • Troubleshooting Note: Due to the ortho-methyl group, this alkylation is slower than with unsubstituted benzyl bromide.

    • Action: Allow the reaction to warm to -20°C slowly over 4-6 hours, rather than keeping it at -78°C.

  • Hydrolysis:

    • Quench with dilute acetic acid.

    • Hydrolyze the auxiliary using 0.25 N TFA/water (mild conditions) to release the amino acid methyl ester.

    • Note: Stronger acids (6N HCl) may cause racemization if heated too vigorously.

Troubleshooting Guide (Schöllkopf Route)
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete alkylation due to steric hindrance.Do not quench at -78°C. Allow the reaction to reach -10°C or 0°C before quenching. Monitor by TLC.
Low ee (<90%) Temperature spike during lithiation.Ensure internal probe temperature never exceeds -70°C during n-BuLi addition.
Valine Contamination Incomplete separation during workup.The auxiliary byproduct (Val-OMe) is volatile. Remove via high-vacuum distillation or separate via column chromatography (EtOAc/Hexane).

Protocol B: Negishi Cross-Coupling (Jackson's Reagent)

Best for: Convergent synthesis, avoiding sluggish


 reactions, and larger scales.
Core Mechanism

Palladium-catalyzed coupling of an organozinc serine derivative (Jackson's Reagent) with an aryl iodide. This bypasses the steric hindrance of the alkylation step.[1]

Step-by-Step Protocol
  • Reagent Preparation:

    • Activate Zinc dust with TMSCl/1,2-dibromoethane in dry DMF.

    • Add N-Boc-3-iodo-L-alanine methyl ester to form the organozinc reagent (Jackson's Reagent).

  • Coupling:

    • Add 2-iodo-1,4-dimethylbenzene (0.9 eq) and catalyst Pd₂(dba)₃ (2.5 mol%) + SPhos (5 mol%).

    • Why SPhos? This ligand is specifically designed to handle sterically hindered (ortho-substituted) aryl halides.

  • Reaction:

    • Stir at 50°C for 12 hours under Argon.

  • Workup:

    • Filter through Celite, extract with EtOAc, and purify via silica gel.

Troubleshooting Guide (Negishi Route)
SymptomProbable CauseCorrective Action
No Reaction (Stalled) "Dead" Zinc reagent.Zinc activation is moisture-sensitive. Ensure DMF is anhydrous (<50 ppm water). Use fresh Zinc dust.
Homocoupling (Biaryl) Catalyst mismatch.Switch to SPhos or XPhos ligands. Standard PPh3 is ineffective for ortho-substituted couplings.
Racemization High temperature.Do not exceed 60°C. The organozinc reagent is configurationally stable at RT but degrades at high heat.

Protocol C: Enzymatic Resolution (Biocatalytic)

Best for: "Green" chemistry requirements or when chemical catalysts are unavailable. Warning: This route is least recommended for 2,5-dimethyl derivatives due to enzyme pocket constraints.

The "Ortho-Gate" Problem

Acylase I (from Aspergillus) typically hydrolyzes N-acetyl-L-amino acids. However, the 2-methyl group on the phenyl ring clashes with the hydrophobic pocket of the enzyme, drastically reducing


.

Optimization Strategy:

  • Enzyme: Use Acylase I (Grade I) at 5x higher loading than standard phenylalanine resolution.

  • Co-solvent: Add 5-10% DMSO to improve solubility of the hydrophobic substrate.

  • pH Control: Maintain strict pH 7.5 using an autotitrator (ammonia solution).

FAQ: Why is my conversion stuck at 10% after 24 hours?

  • Answer: Product inhibition and steric clash.[2][3]

  • Fix: Switch to a Dynamic Kinetic Resolution (DKR) using a racemase, or abandon enzymatic route for Method A/B if time is critical.

Analytical Quality Control

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers. Use the following conditions:

  • Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Teicoplanin).

  • Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Water (for Teicoplanin).

  • Temperature: 15°C (Lower temperature improves resolution of hindered isomers).

  • Detection: UV at 254 nm (aromatic ring).

Quantitative Data Comparison
MethodTypical YieldTypical eeTime to CompleteSteric Tolerance
Schöllkopf 65-75%>98%3 DaysModerate
Negishi 80-90%>99%1 DayHigh (Best)
Enzymatic 30-40%>99%5-7 DaysLow (Poor)

References

  • Schöllkopf Bis-Lactim Method

    • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids. Topics in Current Chemistry.
    • Source:

  • Negishi Coupling for Amino Acids

    • Jackson, R. F. W., et al. (2005). The Negishi Cross-Coupling Reaction for the Synthesis of Alpha-Amino Acids. Organic Syntheses.
    • Source:

  • Steric Hindrance in Palladium Coupling

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. (Discusses SPhos utility).
    • Source:

  • Enzymatic Resolution Challenges

    • Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.
    • Source:

Sources

Technical Support Center: 2,5-Dimethyl-L-Phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for 2,5-Dimethyl-L-Phenylalanine (2,5-DMP) Ticket ID: #DMP-SYN-2026 Assigned Specialist: Senior Application Scientist[1][2]

Executive Technical Overview

The synthesis of 2,5-Dimethyl-L-Phenylalanine (2,5-DMP) presents a unique challenge compared to canonical phenylalanine.[1][2] The primary bottleneck is the steric hindrance at the ortho (2-position) methyl group.[1] This substituent creates significant steric clash during the C-C bond formation in chemical synthesis and hinders the active site "fit" in enzymatic pathways.

This guide provides three validated workflows to overcome these yield-limiting factors. We prioritize the Asymmetric Phase-Transfer Catalysis (PTC) route for reliability and the Biocatalytic Transamination route for green chemistry applications.[1]

Diagnostic Decision Matrix

Use this logic flow to determine the best optimization strategy for your lab.

decision_tree start START: Select Synthesis Constraint scale Requirement: Multi-Gram/Kilo Scale? start->scale purity Requirement: >99% ee Essential? scale->purity No (Lab Scale) chem_route Route A: Chemical Synthesis (Phase Transfer Catalysis) scale->chem_route Yes (Robustness) purity->chem_route Yes (Recrystallization easy) bio_route Route B: Biocatalysis (Transaminase/PAL) purity->bio_route No (Direct evolution needed) chem_trouble Go to Module A: Optimizing Alkylation chem_route->chem_trouble bio_trouble Go to Module B: Equilibrium Shifting bio_route->bio_trouble

Caption: Selection logic for 2,5-DMP synthesis routes based on scale and purity requirements.

Module A: Chemical Synthesis (Phase Transfer Catalysis)

Method: Asymmetric alkylation of glycine Schiff base (O'Donnell Substrate) with 2,5-dimethylbenzyl bromide.[1][2] Core Issue: The ortho-methyl group on the electrophile blocks the approach of the enolate, leading to slow reaction rates and potential hydrolysis of the starting material.[1]

Troubleshooting Guide: Low Yield & Enantiomeric Excess (ee)
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Stalled Alkylation: The steric bulk of the 2,5-dimethylbenzyl bromide slows

attack.[1][2]
Increase Catalyst Loading: Increase PTC (e.g., Cinchona salt) from 10 mol% to 15-20 mol%.Solvent Switch: Switch from Toluene/CHCl3 to CPME (Cyclopentyl methyl ether) or add 5% water to increase interfacial area.[3]
Low ee% (<80%) Temperature/Rate Trade-off: High temps increase rate but degrade chiral control.[1][3]Cryogenic Stirring: Run reaction at -20°C to 0°C . Compensate for slower rate by extending reaction time (24-48h) rather than heating.[1][3]
Imine Hydrolysis Wet Conditions: The Schiff base hydrolyzes before alkylation occurs.[3]Solid-Liquid PTC: Use solid KOH/CsOH instead of aqueous base.[1][2][3] Add molecular sieves to the organic phase.[3]
Optimized Protocol: The "Maruoka-Style" Approach
  • Precursor Preparation: Ensure 2,5-dimethylbenzyl bromide is freshly distilled or recrystallized.[1][2][3] Impurities (e.g., dibromides) poison the catalyst.

  • Reaction Setup:

    • Substrate: N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq).[1][3]

    • Electrophile: 2,5-dimethylbenzyl bromide (1.2 eq).[1][2]

    • Catalyst:

      
      -allyl-
      
      
      
      -(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).[1][2]
    • Base: 50% KOH (aq) or solid CsOH·H2O.[3][4][5]

    • Solvent: Toluene/CHCl3 (7:3 v/v).[3]

  • Execution: Stir vigorously (>1000 rpm) at 0°C. Monitor by HPLC.

  • Workup: Quench with water, extract with DCM.[2][3][6] Hydrolyze the imine with 1N HCl/THF to release the free amino acid.

Module B: Biocatalytic Synthesis (Transaminase)

Method: Enzymatic transamination of 2,5-dimethylphenylpyruvate using an amine donor.[1][2] Core Issue: Unfavorable thermodynamic equilibrium and steric rejection of the ortho-substituted substrate by wild-type enzymes.

Mechanism & Equilibrium Shift

transaminase_cycle cluster_0 Half-Reaction 1 (Donor) cluster_1 Half-Reaction 2 (Acceptor) Donor Isopropylamine (Donor) Acetone Acetone (Volatile Byproduct) Donor->Acetone Deamination PLP PLP-Enz PMP PMP-Enz PLP->PMP NH2 Transfer PMP->PLP Regeneration KetoAcid 2,5-Dimethyl phenylpyruvate Product 2,5-Dimethyl- L-Phenylalanine KetoAcid->Product Amination

Caption: Transaminase Ping-Pong Bi-Bi mechanism.[1][2] Removal of Acetone drives the reaction forward.[1]

Troubleshooting Guide: Equilibrium & Inhibition

Q: The reaction reaches 40% conversion and stops. Why? A: Transamination is reversible (


).[3]
  • Fix 1 (Isopropylamine): Use Isopropylamine (IPA) as the amine donor.[3] The byproduct is acetone .[3]

  • Fix 2 (Vacuum/Sweep): Apply a slight vacuum or nitrogen sweep to continuously remove volatile acetone, shifting the equilibrium to the right (Le Chatelier's principle).

Q: The enzyme activity is extremely low compared to standard Phenylalanine. A: The 2,5-dimethyl substitution pattern clashes with the "small binding pocket" of standard


-transaminases.[1]
  • Fix: Screen (S)-selective

    
    -transaminases  specifically evolved for bulky substrates (e.g., Vibrio fluvialis variants or commercially available "bulky-substrate" panels from Codexis/Johnson Matthey).
    
  • Cofactor Check: Ensure PLP (Pyridoxal-5'-phosphate) is present at 0.1–1 mM.[1][2][3]

Module C: Precursor Synthesis (2,5-Dimethylbenzyl Bromide)

Often, the "yield problem" is actually a "purity problem" of the starting material.

Protocol: Radical Bromination of p-Xylene derivative (2,5-Dimethyltoluene).

  • Reagents: 1,2,4-Trimethylbenzene (pseudocumene) is NOT the starting material; you need p-xylene derivatives.[1][2] Specifically, start with 2,5-dimethyltoluene (also known as pseudocumene, but be careful with isomer nomenclature) or 2,5-dimethyl-1-bromobenzene (via Grignard).[1][2]

  • Better Route: Bromomethylation of p-Xylene. [1][2]

    • React p-xylene with paraformaldehyde and HBr.[1][2][3]

    • Note: This places the bromomethyl group para to a methyl, but we need the 2,5-pattern.[2]

    • Correct Starting Material: 1,4-dimethyl-2-(bromomethyl)benzene .[1][2]

    • Wait, correction on isomer: 2,5-dimethylphenylalanine implies the phenyl ring has methyls at 2 and 5.[1][2] The parent hydrocarbon is p-xylene .[1][3]

    • Synthesis: Bromomethylation of p-xylene yields 2,5-dimethylbenzyl bromide directly because the 2 and 5 positions are equivalent and electronically activated.[1][2]

Quality Control Check:

  • Analyze 2,5-dimethylbenzyl bromide by GC-MS.

  • Reject if >5% dibromide (benzal bromide) is present.[3] This acts as a suicide inhibitor in enzymatic steps and consumes double base in chemical steps.[3]

References

  • O'Donnell, M. J. (2004).[3] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Maruoka, K., et al. (2008).[2][3] "Practical Asymmetric Synthesis of Unnatural

    
    -Amino Acids using Chiral Ammonium Betaines." Nature Protocols. Link
    
  • Turner, N. J. (2011).[3] "Enantioselective Transaminase-Catalysed Synthesis of Chiral Amines and Amino Acids." Chemical Reviews. Link

  • Lythell, A., et al. (2018).[2][3] "Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts." Molecules. Link

  • BenchChem Technical Notes. (2025). "Troubleshooting Steric Hindrance in Benzyl Halide Alkylations." Link

Sources

troubleshooting experiments involving 2,5-Dimethyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific challenges associated with 2,5-Dimethyl-L-Phenylalanine .

Critical Disambiguation: Before proceeding, verify which specific isomer you are using, as "2,5-Dimethyl" is often used colloquially for two chemically distinct entities with opposite experimental behaviors:

  • Ring-Substituted (2,5-dimethylphenyl): An amino acid analogue used in peptide mimetics (e.g., opioid peptides) to induce steric constraints. It allows chain elongation but is sterically hindered .

  • N,N-Dimethylated: An amino acid with a dimethylated amine. It acts as a chain terminator (cannot couple further).

This guide prioritizes the Ring-Substituted (2,5-dimethylphenyl) isomer, as it presents the most complex synthetic challenges.

Topic: Troubleshooting Synthesis, Solubility, and Racemization Audience: Peptide Chemists, Medicinal Chemists, Structural Biologists

PART 1: The "Impossible" Coupling (Steric Hindrance)

Symptom: In Solid Phase Peptide Synthesis (SPPS), the coupling of 2,5-Dimethyl-L-Phe (or the subsequent amino acid onto it) stalls, resulting in deletion sequences or low yield.

Root Cause Analysis

The methyl group at the 2-position (ortho) of the phenyl ring creates significant steric clash with the peptide backbone. This "ortho-effect" shields the


-amino group (during deprotection) and the carbonyl carbon (during activation), drastically reducing reaction kinetics compared to native Phenylalanine.
Troubleshooting Protocol: The "Power Coupling" Workflow

Do not use standard DIC/HOBt conditions. Follow this optimized protocol for sterically hindered residues.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Coupling Reagent HBTU or DICHATU or COMU (Stronger activation)
Additive HOBtHOAt (7-aza analogue reduces steric interference)
Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Collidine) (Weaker base, prevents racemization)
Temperature Room TemperatureMicrowave: 75°C for 5-10 min (or 50°C for 30 min)
Cycles Single CouplingDouble Coupling (Repeat fresh reagent addition)
Decision Tree: Coupling Optimization

CouplingOptimization Start Issue: Low Coupling Efficiency Check1 Are you using HATU/HOAt? Start->Check1 Action1 Switch to HATU/HOAt Base: Collidine Check1->Action1 No Check2 Is Microwave available? Check1->Check2 Yes Action2 Heat to 75°C (5 min) Power: 25W Check2->Action2 Yes Action3 Double Couple 2 x 2 hours at RT Check2->Action3 No Check3 Still failing? Action2->Check3 Action3->Check3 Action4 Use Sym-Collidine Check for Aggregation (Kaiser Test) Check3->Action4 Yes

Figure 1: Decision logic for overcoming steric hindrance during SPPS of 2,5-Dimethyl-L-Phe.

PART 2: Racemization Control

Symptom: The final peptide shows "double peaks" on HPLC with identical mass, indicating the presence of the D-isomer (epimerization).

Mechanism of Failure

Ortho-substituted phenylalanines are highly prone to racemization during carboxyl activation. The steric bulk facilitates the formation of an oxazolone intermediate , which readily loses chirality before the incoming amine attacks.

Corrective Actions
  • Base Switching: Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA) and is sterically hindered itself, making it less likely to abstract the acidic

    
    -proton that leads to racemization [1].
    
  • Pre-Activation Limit: Do not pre-activate the amino acid for more than 30 seconds. Add the base immediately before adding the mixture to the resin.

  • Oxyma Pure: Consider using DIC/Oxyma Pure instead of HATU if racemization persists. Oxyma is superior to HOBt in suppressing racemization for sensitive residues [2].[1]

PART 3: Solubility & Aggregation

Symptom: The reaction solution turns cloudy, or the resin clumps together during the coupling of 2,5-Dimethyl-L-Phe.

Why it Happens

The "2,5-dimethyl" modification adds significant hydrophobicity to an already hydrophobic Phenylalanine core. This can induce "beta-sheet" aggregation on the solid phase, collapsing the resin and preventing reagent access.

Solubility Guide
Solvent SystemSolubility RatingApplication Note
DMF (Pure) ModerateStandard, but may precipitate at high conc.
NMP (N-Methyl-2-pyrrolidone) High Preferred solvent for this residue.
DMF + 1% Triton X-100 HighPrevents resin aggregation.
Water/Buffer Insoluble Requires organic co-solvent (MeCN/DMSO) for bio-assays.

Protocol Adjustment: If resin clumping occurs, perform a "Magic Mixture" wash before coupling:

  • Wash: DCM:DMF:NMP (1:1:1) with 1% Triton X-100.

  • Coupling Solvent: Switch from DMF to NMP for this specific step.

PART 4: FAQ - Specific User Scenarios

Q: I am trying to add an amino acid after 2,5-Dimethyl-L-Phe, but it won't couple. Why? A: The steric hindrance of the 2-methyl group shields the N-terminus after Fmoc removal.

  • Solution: You are trying to couple to a "sterically deactivated" amine. Use COMU or PyAOP (phosphonium salts) which are more reactive than uronium salts (HATU) for difficult amine nucleophiles. Increase temperature to 75°C.

Q: I bought "Dimethyl-L-Phenylalanine" and my peptide chain stopped growing. Mass spec shows the correct mass for the fragment but no subsequent additions. A: You likely purchased N,N-Dimethyl-L-Phenylalanine (CAS 17469-89-5) instead of the ring-substituted version.

  • Diagnosis: The N,N-dimethyl group is a tertiary amine. It has no protons to lose, meaning it cannot form a new amide bond. It acts as a permanent cap.

  • Fix: Check the CAS number.[2][3][4] If you need to continue the chain, you must use the ring-substituted analogue (e.g., CAS 103854-26-8 for 2,6-dimethyl, or specific custom synthesis for 2,5).

Q: How do I distinguish the isomers on NMR? A:

  • Ring-Substituted (2,5): You will see singlet peaks for methyl groups in the aromatic region (2.1–2.4 ppm) and a retained amide proton (doublet ~8.0 ppm).

  • N,N-Dimethyl: You will see a strong singlet integrating for 6 protons in the aliphatic region (~2.8 ppm) and no amide proton on that nitrogen.

References

  • BenchChem Technical Support. "Troubleshooting Fmoc-Amino Acid Impurities and Racemization." BenchChem Knowledge Base. Accessed 2025.[3][5][6] Link

  • Steinauer, R., et al. "Racemization of Amino Acids in Polypeptide Synthesis: Mechanisms and Control." HighFine Peptide Science. Link

  • ChemicalBook. "N,N-Dimethyl-L-phenylalanine Product Specifications and CAS 17469-89-5." Link

  • PubChem. "Compound Summary: N,N-Dimethyl-L-phenylalanine."[7] National Library of Medicine. Link

  • CymitQuimica. "(S)-2-Amino-3-(2,6-dimethylphenyl)propanoic acid Properties." (Used as proxy for steric data). Link

Sources

Technical Support Center: Purification of 2,5-Dimethyl-L-Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #PUR-25DMP-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of RP-HPLC strategies for sterically hindered, hydrophobic non-canonical peptides.

Executive Summary

You are encountering challenges purifying peptides containing 2,5-Dimethyl-L-Phenylalanine (2,5-Me₂-Phe) . This non-canonical amino acid introduces two distinct physicochemical hurdles:

  • Extreme Hydrophobicity: The dimethyl-phenyl moiety significantly increases retention time and aggregation propensity compared to native Phenylalanine.

  • Steric Hindrance: The ortho-methyl group (position 2) hinders peptide bond formation during synthesis, leading to specific "deletion" impurities that must be resolved.

This guide provides a self-validating purification ecosystem designed to overcome these specific barriers.

Module 1: Solubility & Sample Preparation (The Foundation)

The Problem: 2,5-Me₂-Phe peptides often form diverse hydrophobic aggregates or gels in standard aqueous buffers, leading to broad peaks and high backpressure.

Protocol A: The "HFIP Reset" Strategy

Do not inject cloudy or viscous solutions. Use Hexafluoroisopropanol (HFIP) to disrupt secondary structures (β-sheets) driven by the hydrophobic aromatic core.

  • Dissolution: Dissolve crude peptide in 100% HFIP (approx. 5–10 mg/mL).

  • Disruption: Sonicate for 5 minutes. The solution should be clear and free-flowing.

  • Solvent Exchange:

    • Option A (Direct Inject): If the volume is low (<100 µL), inject directly (HFIP elutes at the void volume).

    • Option B (Dilution): Dilute 1:10 with 50% Aqueous Acetonitrile (ACN) containing 0.1% TFA.

    • Option C (Lyophilization): If the peptide is stable, lyophilize the HFIP solution to obtain an amorphous powder, then reconstitute in 6M Guanidine HCl or DMSO for injection.

Visualization: Sample Prep Decision Matrix
Figure 1: Logic flow for solubilizing hydrophobic 2,5-Me2-Phe peptides.

Module 2: Stationary Phase Selection

The Problem: Standard C18 columns often retain 2,5-Me₂-Phe peptides so strongly that they elute only at high organic percentages (>70% B), where resolution is poor and solubility risks are high.

The "Pi-Selectivity" Rule

Instead of relying solely on hydrophobicity (C18), utilize Phenyl-Hexyl phases.

  • Mechanism: The phenyl ring on the stationary phase engages in

    
     stacking interactions with the 2,5-dimethylphenyl ring of your peptide.
    
  • Benefit: This provides orthogonal selectivity, often separating the target peptide from impurities (like deletion sequences) that lack the aromatic bulk, even if their hydrophobicity is similar.

Column TypeSuitabilityRationale
C18 (Standard) LowRisk of irreversible adsorption; elution requires high %ACN.
C8 / C4 MediumReduces retention time but may lack resolution for isomers.
Phenyl-Hexyl High Exploits

interactions; excellent for aromatic impurities.
C18 (Wide Pore) MediumUse 300Å pore size if peptide > 20 residues to prevent pore exclusion.

Module 3: Troubleshooting Guides (Q&A)

Issue 1: "I see a large impurity eluting before my main peak."

Diagnosis: This is likely the Deletion Sequence (Des-2,5-Me₂-Phe). Causality: The ortho-methyl group at position 2 creates significant steric hindrance during Solid Phase Peptide Synthesis (SPPS). If the coupling was not driven to completion (e.g., using HATU/HOAt at elevated temps), the amino acid is skipped. Resolution Strategy:

  • Gradient Shallowing: The deletion sequence is significantly less hydrophobic than the target. Flatten the gradient slope to 0.5% B per minute immediately prior to the expected elution of the deletion sequence.

  • Temperature: Run the column at 60°C . This sharpens the peaks, preventing the "tail" of the deletion sequence from overlapping with the "front" of the target peak.

Issue 2: "My peak is splitting or has a 'shoulder' despite high purity."

Diagnosis: Atropisomerism or Racemization . Causality:

  • Racemization: Activation of sterically hindered amino acids can cause loss of chirality (L

    
     D conversion).
    
  • Atropisomerism: The bulky 2,5-dimethyl group can restrict rotation around the C

    
    -C
    
    
    
    bond, creating stable rotamers that separate on HPLC. Resolution Strategy:
  • Thermodynamic Check: Re-run the HPLC at 60–70°C .

    • If the peaks merge

      
       It is Atropisomerism  (rotamers interconvert fast at high temp). Action: Collect the whole peak.
      
    • If the peaks remain separated

      
       It is Racemization  (chemical impurity). Action: Optimize gradient to discard the isomer.
      
Issue 3: "The peptide precipitates on the column (High Backpressure)."

Diagnosis: On-column aggregation. Causality: As the peptide transitions from the aqueous mobile phase to the adsorbed state, local concentration increases, triggering aggregation. Resolution Strategy:

  • Switch Mobile Phase: Replace standard ACN with Isopropanol (IPA):ACN (1:1) as Solvent B. IPA has stronger solvating power for hydrophobic chains.

  • Chaotropic Wash: Between runs, inject 6M Guanidine HCl to strip aggregated peptide from the column head.

Module 4: Experimental Workflow Visualization

The following diagram illustrates the decision logic for optimizing the purification method based on the specific behavior of the 2,5-Me₂-Phe moiety.

Figure 2: Troubleshooting logic for retention and resolution issues.

References

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.[1] (Definitive guide on temperature effects and hydrophobicity in RP-HPLC). Link

  • Majer, P., et al. (1994). "Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides." Journal of Chromatography A. (Specific protocols for separating methylated phenylalanine isomers). Link

  • BenchChem Technical Notes. (2025). "Managing Steric Hindrance in Peptide Synthesis." (Source for coupling efficiency and deletion sequence identification). Link

  • YMC America. (2024). "Strategic Peptide Purification: Handling Hydrophobic Moieties." (Guidance on C4 vs Phenyl-Hexyl selection). Link

Sources

addressing instability of 2,5-Dimethyl-L-Phenylalanine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Addressing Instability, Solubility, and Handling in Solution

Executive Summary & Molecule Profile[1]

User Note: This guide addresses 2,5-Dimethyl-L-Phenylalanine (ring-substituted), a non-canonical amino acid often used in peptidomimetics to introduce steric bulk and restrict conformational freedom.[1]

The "instability" users report with 2,5-DMP is rarely spontaneous chemical decomposition (bond breaking).[1] Instead, it is a triad of physico-chemical behaviors: Hydrophobic Aggregation (mistaken for degradation), Benzylic Oxidation (yellowing), and Base-Catalyzed Racemization (loss of bioactivity).

PropertyValue / CharacteristicImplication
Molecular Weight ~193.24 g/mol Moderate size, but high lipophilicity.[1]
Steric Profile High (Ortho-substitution)The methyl group at position 2 creates steric clash, slowing dissolution and coupling reactions.
Electronic Profile Electron-rich RingThe 2,5-methyl groups donate electron density, making the ring susceptible to electrophilic attack or oxidation over long periods.
Solubility Low in Water (< 1 mg/mL)Requires organic co-solvents or pH manipulation.[1]

Module 1: Solubility vs. Stability (The Primary Conflict)

The Problem: Users observe precipitation in PBS or media. The Cause: The 2,5-dimethyl substitution significantly increases the LogP (lipophilicity) compared to native Phenylalanine.

Troubleshooting Q&A

Q: Why does my 2,5-DMP precipitate when I adjust the pH to 7.4? A: 2,5-DMP is a zwitterion. Its minimum solubility is at its isoelectric point (pI), which is near pH 5.5–6.[1]0. At pH 7.4, the hydrophobicity of the dimethyl-phenyl ring dominates the weak ionization of the termini.

  • Protocol: Do not dissolve directly in neutral buffer. Dissolve in a "carrier" solvent first.[1]

Q: Can I use DMSO? A: Yes, but with a warning. DMSO is hygroscopic and can carry oxidants.[1]

  • Limit: Keep final DMSO concentration < 1% for cell assays to avoid cytotoxicity, but prepare stocks at 100 mM in 100% DMSO.

Validated Solubilization Workflow

Use this logic to prevent "crashing out" which mimics degradation.

SolubilizationFlow Start Start: Solid 2,5-DMP CheckApp Application Type? Start->CheckApp Synthesis Peptide Synthesis CheckApp->Synthesis Organic Phase BioAssay Biological Assay (Aq) CheckApp->BioAssay Aqueous Phase Solvent1 Dissolve in DMF or NMP Synthesis->Solvent1 Solvent2 Dissolve in 100% DMSO (Stock: 50-100 mM) BioAssay->Solvent2 Step3 Slow addition to Aqueous Buffer (Vortexing) Solvent2->Step3 CheckPrecip Precipitation Visible? Step3->CheckPrecip Success Stable Solution CheckPrecip->Success No Fail Add Cyclodextrin (HP-β-CD) or Lower Conc. CheckPrecip->Fail Yes

Figure 1: Decision matrix for solubilizing hydrophobic non-canonical amino acids without inducing precipitation.

Module 2: Chemical Integrity (Racemization & Oxidation)

The Problem: Loss of activity (L-isomer purity) or solution yellowing.

Critical Mechanism: Base-Catalyzed Racemization

The steric bulk at the ortho (2-position) hinders the alpha-proton, but if the molecule is activated (e.g., as an ester or during coupling) in the presence of a base, the alpha-proton becomes acidic. Removal of this proton leads to a planar enolate intermediate, destroying chirality.

Q: How do I prevent racemization during storage? A: Never store 2,5-DMP in basic solutions (pH > 8.0).

  • Mechanism: High pH promotes proton abstraction from the chiral center (

    
    ).[1]
    
  • Solution: Store aqueous stocks at pH 3–4 (using dilute HCl or Acetic Acid) if they must be in water.[1] Preferably, store as a lyophilized powder or in anhydrous DMSO at -20°C.[1]

Critical Mechanism: Benzylic Oxidation

The methyl groups at positions 2 and 5 are "benzylic" (attached to an aromatic ring).[1] Benzylic C-H bonds are weaker than normal alkyl C-H bonds and can be oxidized to aldehydes or carboxylic acids by atmospheric oxygen, especially under light.

Q: My solution turned faint yellow over 48 hours. Is it ruined? A: This indicates early-stage oxidation of the benzylic methyls or trace phenol formation.[1]

  • Prevention: Use degassed buffers (sparged with Nitrogen/Argon) and amber vials to block UV light.[1]

Degradation Pathway Diagram

Degradation Native Native 2,5-DMP (L-Form) (Active) Enolate Planar Enolate Intermediate Native->Enolate High pH (>9) Heat Oxidation Benzylic Alcohol/Aldehyde (Yellowing) Native->Oxidation O2 + Light (Slow) Enolate->Native Reprotonation DForm D-Isomer (Racemic) (Inactive/Toxic) Enolate->DForm Reprotonation

Figure 2: Primary degradation pathways.[1] Note that racemization is often reversible but results in permanent loss of enantiomeric excess (ee).

Experimental Protocols

Protocol A: Preparation of a Stable 100 mM Stock Solution

Use this for biological assays.

  • Weighing: Weigh sufficient 2,5-DMP into an amber glass vial (avoid clear plastic).

  • Solvent Choice: Add anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Why: DMSO solubilizes the hydrophobic ring and prevents hydrolysis.[1]

  • Dissolution: Vortex vigorously. If particles remain, sonicate for 30 seconds at < 30°C.

    • Caution: Do not heat > 40°C; heat accelerates racemization.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: 6 months in DMSO at -20°C.[1]

Protocol B: Handling in Peptide Synthesis (Solid Phase)

The 2-methyl group creates steric hindrance, making coupling difficult.

  • Coupling Reagent: Use HATU or PyAOP instead of HBTU/DIC.

    • Reason: Stronger activation is needed to overcome the steric barrier of the ortho-methyl group.

  • Base: Use Collidine or TMP (2,4,6-Trimethylpyridine) instead of DIPEA.[1]

    • Reason: Weaker, bulkier bases reduce the risk of stripping the alpha-proton (racemization) while still activating the reaction.

  • Double Coupling: Perform the coupling step twice (2 x 1 hour) rather than one long reaction.

Summary of Stability Factors

FactorRisk LevelMitigation Strategy
pH > 8.0 High Causes racemization.[1] Keep pH < 7.5 during short-term handling; pH < 5 for storage.[1]
UV Light Medium Activates benzylic oxidation.[1] Use amber vials.
Oxygen Low/Med Slow oxidation of methyl groups.[1] Degas solvents for long-term studies.
Water N/A Causes precipitation (solubility issue), not chemical breakdown.[1] Use co-solvents.[1][2]

References

  • PubChem. (n.d.).[1] N,N-dimethyl-L-phenylalanine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link](Note: Used for structural analogy of dimethyl-substituted phenylalanines).[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1] Chemical Reviews, 109(6), 2455-2504.[1] [Link](Authoritative source on racemization mechanisms during peptide synthesis).[1]

Sources

minimizing side reactions with 2,5-Dimethyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2,5-Dimethyl-L-Phenylalanine (2,5-Me₂-Phe) . This non-canonical amino acid presents a unique "double-threat" in peptide synthesis: the ortho-methyl group creates severe steric hindrance, while the electron-rich aromatic ring alters electronic susceptibility.

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Topic: Minimizing Side Reactions & Optimization Protocols

Core Chemistry & Challenge Profile

Before troubleshooting, understand why this molecule fails. The 2-position (ortho) methyl group locks the phenyl ring into a rigid conformation perpendicular to the peptide backbone. This steric wall blocks the approach of the incoming amine during coupling and the activated carboxylate during activation.

Primary Failure Modes:

  • Incomplete Coupling: Steric bulk prevents nucleophilic attack.

  • Racemization: Slow coupling kinetics increase the lifetime of the activated ester, favoring the intramolecular formation of the oxazolone (azlactone) intermediate, which leads to loss of chirality.

  • Diketopiperazine (DKP) Formation: If 2,5-Me₂-Phe is the second residue, the steric strain favors cyclization to release the tension, cleaving the peptide from the resin.

Troubleshooting Guides (Q&A Format)

Module A: Coupling Efficiency (The "Blue Bead" Problem)

User Query: "I am trying to couple Fmoc-2,5-dimethyl-Phe-OH to a growing chain. Standard HBTU/DIPEA coupling failed (Kaiser test is dark blue). I doubled the time to 4 hours, but it's still incomplete. What should I do?"

Scientist Response: Standard carbodiimide or aminium salts (HBTU) are often insufficient for ortho-substituted phenylalanines. The steric bulk requires a more reactive intermediate and a smaller leaving group.

Root Cause:

  • Steric Shielding: The ortho-methyl group shields the carbonyl carbon.

  • Reagent Size: HBTU generates a bulky active ester that struggles to penetrate the steric wall.

Protocol 1: High-Efficiency Coupling for Hindered Residues Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . The 7-aza group in HATU provides an internal base effect (neighboring group participation) that accelerates the reaction faster than racemization can occur.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Activator HBTU / TBTUHATU or COMU
Base DIPEA (2.0 eq)TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA (reduced amount)
Additive NoneHOAt (if using HATU) or Oxyma Pure (if using COMU)
Solvent DMFNMP (N-Methyl-2-pyrrolidone) or DMF/DMSO (9:1)
Temperature Room Temp50°C (Microwave preferred) or 60°C (Conventional)

Step-by-Step Workflow:

  • Dissolve 4.0 eq of Fmoc-2,5-Me₂-Phe-OH and 3.9 eq of HATU in NMP.

  • Add 8.0 eq of TMP (Collidine). Note: Collidine is a weaker base than DIPEA, reducing the risk of base-catalyzed racemization during the extended coupling time.

  • Pre-activate for exactly 30 seconds (do not exceed 2 mins).

  • Add to resin.[1][2]

  • React for 2 hours at 50°C or 12 hours at RT .

  • Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.

Module B: Racemization Control (The "Split Peak" Problem)

User Query: "I successfully coupled the amino acid, but my HPLC shows a doublet peak (50:50 split). It seems I totally racemized the L-isomer to DL. How do I prevent this?"

Scientist Response: Racemization is the most critical risk with 2,5-Me₂-Phe. The ortho-substituent forces the activated amino acid into a conformation that favors the formation of the Oxazolone (Azlactone) intermediate. Once formed, the oxazolone enolizes easily, destroying chirality.

Mechanism of Failure: The "Danger Zone" is the time between activation and coupling. If the amine cannot attack quickly (due to sterics), the activated carboxylate attacks its own amide backbone.

Protocol 2: Racemization-Free Activation

  • Avoid Pre-activation: Never let the activated ester sit without the resin. Add the base last, directly in the presence of the resin.

  • Use Sym-Collidine: Replace DIPEA with 2,4,6-trimethylpyridine (Sym-Collidine). Its steric bulk prevents it from abstracting the alpha-proton, while still neutralizing the acid.

  • Oxyma Pure: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure. This combination generates an ester that is reactive but less prone to oxazolone formation than HBTU.

Visualizing the Racemization Pathway:

RacemizationPathway L_Isomer L-2,5-Me2-Phe (Activated Ester) Oxazolone Oxazolone (Azlactone Ring) L_Isomer->Oxazolone Slow Coupling + Steric Hindrance Product Coupled Peptide (L-Isomer) L_Isomer->Product Fast Nucleophilic Attack (Desired) Oxazolone->L_Isomer Ring Opening Enol Enol Intermediate (Planar/Achiral) Oxazolone->Enol Base-Catalyzed Proton Abstraction D_Isomer D-Isomer (Impurity) Oxazolone->D_Isomer Ring Opening Enol->Oxazolone Reprotonation

Caption: Figure 1. The Kinetic Race: Steric hindrance slows the green path (coupling), allowing the red path (oxazolone formation) to dominate. Using Collidine minimizes the "Proton Abstraction" step.

Module C: Diketopiperazine (DKP) Formation[2][3]

User Query: "I am synthesizing a sequence where 2,5-Me₂-Phe is the second amino acid (C-terminus). After deprotecting Fmoc, I lost 80% of my peptide mass. What happened?"

Scientist Response: You experienced Diketopiperazine (DKP) formation . When 2,5-Me₂-Phe is the second residue (e.g., Resin-Linker-Xaa-2,5MePhe-Fmoc), the removal of the Fmoc group exposes a free amine. Due to the conformational constraints of the dimethyl-phenyl ring, the amine is positioned perfectly to back-bite the ester linkage to the resin, forming a cyclic dipeptide and cleaving itself off.

Protocol 3: Anti-DKP Strategy

  • Use Trityl Linkers: Use a 2-Chlorotrityl Chloride (2-CTC) resin. The massive steric bulk of the trityl linker prevents the back-biting attack.

  • Short Deprotection: Use a "fast" deprotection protocol (20% Piperidine, 2 x 3 min) rather than standard (2 x 10 min).

  • Bulky N-Protection: If possible, couple the next amino acid as a dipeptide block, or ensure the next coupling is extremely fast (high concentration, high temp) to capture the amine before it cyclizes.

Decision Tree: Optimization Logic

Use this flow to determine the correct experimental setup for your specific sequence context.

OptimizationLogic Start Start: Coupling 2,5-Me2-Phe Position Is 2,5-Me2-Phe the 2nd Residue (C-term)? Start->Position YesDKP Yes Position->YesDKP Check Position NoDKP No (Internal/N-term) Position->NoDKP RiskDKP RISK: DKP Formation YesDKP->RiskDKP SolDKP Action: Use 2-CTC Resin & Short Deprotection RiskDKP->SolDKP CouplingCheck Check Previous Residue (Sterics) NoDKP->CouplingCheck IsHindered Is Previous AA Hindered? (e.g., N-Me, Aib, Pro) CouplingCheck->IsHindered YesHindered Yes IsHindered->YesHindered NoHindered No IsHindered->NoHindered HardProtocol Protocol: HATU + HOAt @ 60°C (Microwave) Double Couple YesHindered->HardProtocol StdProtocol Protocol: DIC + Oxyma @ 50°C Single Couple NoHindered->StdProtocol

Caption: Figure 2. Logic flow for selecting resin and coupling conditions based on sequence position and steric environment.

References

  • Albericio, F., & Bomer, J. M. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Link

  • BenchChem Technical Support. (2025). Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis. BenchChem. Link

  • Luxembourg Bio Technologies. (2025). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio. Link

  • PubChem. (2025). N,N-dimethyl-L-phenylalanine Compound Summary. National Library of Medicine. Link

  • Wang, X., Li, J., & Hayashi, Y. (2022).[3] Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Journal of the American Chemical Society. Link

Sources

Technical Support Center: Enhancing 2,5-Dimethyl-L-Phenylalanine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Steric Hindrance, Racemization, and Yield Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Challenge

2,5-Dimethyl-L-Phenylalanine (2,5-Me₂-Phe) presents a specific synthetic challenge due to the ortho-methyl group at the 2-position of the phenyl ring. While the 5-position (meta) has minimal steric impact, the ortho-substituent creates a significant steric clash with the incoming amine and the activated carboxylate. This "ortho-effect" retards nucleophilic attack, leading to slow kinetics, incomplete coupling (deletion sequences), and a heightened risk of racemization due to prolonged activation times.

This guide provides self-validating protocols to overcome these barriers, moving beyond standard SPPS (Solid-Phase Peptide Synthesis) conditions.

Module 1: Troubleshooting Coupling Efficiency

User Issue: "I am observing a positive Kaiser test (blue beads) even after double coupling with HBTU/DIPEA."

Root Cause Analysis

Standard reagents like HBTU or TBTU generate OBt esters, which are often insufficiently reactive to overcome the steric barrier of the ortho-methyl group in 2,5-Me₂-Phe. The slow reaction rate allows competing pathways (hydrolysis, capping) to dominate.

Technical Solution: The "Power" Switch

Switch to reagents that generate OAt (7-azabenzotriazole) or Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) esters. These leaving groups utilize the "neighboring group effect" (anchimeric assistance) to accelerate the acylation rate by orders of magnitude.

Recommended Reagents:

  • HATU (Gold Standard): Generates the highly reactive OAt ester.

  • COMU (Modern Alternative): Generates the Oxyma ester; safer (non-explosive) and often more soluble than HATU, with comparable or superior reactivity for hindered amino acids.[1]

Data Comparison: Coupling Reagent Efficiency

Relative coupling rates for sterically hindered amino acids (normalized to HBTU = 1.0)

ReagentLeaving GroupRelative ReactivityRacemization RiskRecommendation
HBTU/TBTU OBt1.0 (Baseline)ModerateAvoid for 2,5-Me₂-Phe
PyBOP OBt1.2ModerateUse only if HATU unavailable
HATU OAt15.0 - 20.0 LowPrimary Choice
COMU Oxyma18.0 - 25.0 Very LowBest for Green/Safety
Decision Logic: Coupling Optimization

CouplingLogic Start Start Coupling 2,5-Me2-Phe Standard Attempt 1: HATU/HOAt + Collidine (1 hour) Start->Standard Check Kaiser Test Standard->Check Success Proceed to Deprotection Check->Success Negative (Yellow) Fail Incomplete (Blue Beads) Check->Fail Positive (Blue) MW Microwave Assist 75°C, 10 min (Power: 25W) Fail->MW Option A (Speed) Solvent Change Solvent DMF -> NMP or DMF/DCM (1:1) Fail->Solvent Option B (Aggregation) Reagent Switch Reagent COMU + Oxyma Fail->Reagent Option C (Reactivity) MW->Check Solvent->Check Reagent->Check

Caption: Logical workflow for optimizing 2,5-Me₂-Phe coupling. Prioritize microwave assistance if available.

Module 2: Preventing Racemization

User Issue: "My LC-MS shows a split peak (doublet) for the target peptide. I suspect D-enantiomer contamination."

Root Cause Analysis

Racemization occurs via the 5(4H)-oxazolone mechanism . The activated carboxyl group cyclizes with the backbone amide. The alpha-proton of the 2,5-Me₂-Phe is then abstracted by the base, creating a resonance-stabilized enolate that loses chirality.

  • Risk Factor 1: Prolonged activation times (required for hindered AAs).[2]

  • Risk Factor 2: Strong/Hindered bases (DIPEA) can promote proton abstraction.

Technical Solution: Base & Additive Tuning
  • Base Switching: Replace DIPEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA) sufficient to deprotonate the carboxylic acid but less likely to abstract the alpha-proton.

  • Oxyma Pure: Use Oxyma as an additive.[3][4] Its acidity (pKa 4.6) suppresses the formation of the oxazolone intermediate.

Mechanism of Racemization

Racemization Activated Activated AA (OAt/Oxyma Ester) Oxazolone Oxazolone Formation Activated->Oxazolone Cyclization Enolate Planar Enolate (Loss of Chirality) Oxazolone->Enolate Base Attack Base Base (DIPEA) Abstracts H+ Base->Enolate Product Racemic Mixture (L- and D-Peptide) Enolate->Product Reprotonation

Caption: The 5(4H)-oxazolone pathway leading to racemization. Collidine minimizes the 'Base Attack' step.

Module 3: Experimental Protocols
Protocol A: The "Gold Standard" Manual Coupling

Use this for high-value synthesis where microwave is unavailable.

Reagents:

  • Fmoc-2,5-Dimethyl-L-Phe-OH (3.0 eq)

  • HATU (2.9 eq) or COMU (2.9 eq)[1]

  • HOAt (3.0 eq - Only if using HATU)

  • 2,4,6-Collidine (TMP) (6.0 eq) - Critical for racemization control

  • Solvent: Anhydrous DMF or NMP

Step-by-Step:

  • Pre-activation: Dissolve amino acid and HATU/COMU in minimal DMF. Add Collidine.[3][5]

    • Note: Activate for exactly 30-60 seconds . Do not age the activated ester; 2,5-Me₂-Phe active esters are unstable.

  • Addition: Add the pre-activated solution immediately to the resin.[2][6]

  • Reaction: Agitate for 2 to 4 hours at room temperature.

    • Tip: For extremely difficult sequences, perform a "double couple": Drain after 2 hours and repeat with fresh reagents.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (primary amines).

Protocol B: Microwave-Assisted Coupling

Recommended for highest efficiency.

Parameters:

  • Temperature: 75°C

  • Power: 25-30W (Keep low to prevent overheating)

  • Time: 10 minutes (Single coupling usually sufficient)

  • Reagents: Same as Protocol A, but use Oxyma/DIC if HATU causes capping issues at high temp.

FAQs: Rapid Fire Support

Q: Can I use PyBOP instead of HATU? A: You can, but expect lower yields. If you must use PyBOP, increase the equivalents to 5.0 eq and extend reaction time to 4-6 hours. Ensure you use Collidine as the base.[3]

Q: The 2,5-Me₂-Phe is at the C-terminus. How do I load it onto the resin? A: Do not use standard coupling. Use a pre-loaded resin (e.g., 2-Cl-Trt resin) or load via the cesium salt method to prevent extensive racemization during the lengthy loading step.

Q: Why is my peptide precipitating after adding this amino acid? A: The hydrophobic dimethyl-phenyl ring promotes beta-sheet aggregation.

  • Fix: Use a "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% DBU to the deprotection cocktail to disrupt hydrogen bonding (use with caution).

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Jad, Y. E., et al. (2015). COMU: A Safer and More Effective Oxyma-Based Coupling Reagent.[1][4][7] European Journal of Organic Chemistry, 2015(14), 3116–3120. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][8] An efficient peptide coupling additive.[1][4][9] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542. Link

Sources

Validation & Comparative

Comparative Analysis of L-Phenylalanine and 2,5-Dimethyl-L-Phenylalanine in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison between the essential amino acid L-phenylalanine and its synthetic analog, 2,5-Dimethyl-L-Phenylalanine. We will explore their distinct structural characteristics, metabolic fates, and roles within biological systems, offering insights for researchers in biochemistry, drug development, and protein engineering. The narrative emphasizes the causal relationships behind their differential activities and provides actionable experimental protocols.

Introduction: The Natural Blueprint vs. The Synthetic Probe

In the intricate world of biological chemistry, amino acids are the fundamental architects of life. L-phenylalanine is one of the twenty canonical amino acids, an essential building block for proteins and a critical precursor for vital neurotransmitters and pigments.[1][2] Its structure and metabolism are well-understood cornerstones of biochemistry.

In contrast, 2,5-Dimethyl-L-Phenylalanine represents a class of non-canonical amino acids (NCAAs) or unnatural amino acids (UAAs).[3] These are synthetic analogs designed by scientists to possess unique chemical properties not found in nature. By strategically incorporating NCAAs like 2,5-Dimethyl-L-Phenylalanine into proteins, researchers can probe biological processes with unprecedented precision, engineer proteins with novel functions, and develop new therapeutic agents.[3][4] This guide will illuminate the profound functional divergence that arises from the simple addition of two methyl groups to the phenyl ring of this essential amino acid.

Section 1: L-Phenylalanine: The Biological Benchmark

L-phenylalanine is an essential aromatic amino acid, meaning it cannot be synthesized by humans and must be obtained from dietary sources such as meat, fish, eggs, and dairy products.[][6] Its hydrophobic benzyl side chain plays a crucial role in the folding and stabilization of protein structures.[]

Metabolic Pathways of L-Phenylalanine

Once ingested, L-phenylalanine is primarily directed into two main metabolic pathways in the liver: hydroxylation and transamination.[1][7]

  • Hydroxylation to L-Tyrosine: This is the principal catabolic route. The enzyme phenylalanine hydroxylase (PAH) catalyzes the conversion of L-phenylalanine to L-tyrosine.[1][8] This reaction is the rate-limiting step in the complete breakdown of phenylalanine and is also the primary mechanism for endogenous tyrosine synthesis.[7][9] Tyrosine, in turn, is a precursor for a cascade of critical biomolecules.

  • Transamination to Phenylpyruvate: When the PAH pathway is saturated or deficient, L-phenylalanine can be converted to phenylpyruvate via an alternative transaminase pathway.[7] In healthy individuals, this is a minor pathway. However, in genetic disorders like Phenylketonuria (PKU), where PAH activity is impaired, this pathway becomes dominant, leading to the accumulation of phenylpyruvate and its derivatives.[9][10][11]

L_Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) (Major Pathway) PP Phenylpyruvate Phe->PP Transaminase (Minor Pathway) Neuro Neurotransmitters, Hormones, Melanin Tyr->Neuro Further Synthesis

Fig. 1: Core metabolic fates of L-Phenylalanine in hepatic cells.
Pivotal Biological Roles

Beyond its role as a protein constituent, L-phenylalanine is the starting point for the synthesis of several vital molecules.[2][12]

  • Precursor to Neurotransmitters: Through its conversion to L-tyrosine, L-phenylalanine is essential for the production of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[12][13][14] These molecules are fundamental for mood regulation, cognitive function, and the body's stress response.[][15]

  • Melanin Synthesis: L-tyrosine is also the precursor for melanin, the pigment responsible for the color of skin, hair, and eyes.[][6]

Neurotransmitter_Synthesis cluster_pathway Catecholamine Synthesis Pathway Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr PAH Dopa L-DOPA Tyr->Dopa Dopamine Dopamine Dopa->Dopamine Norepi Norepinephrine Dopamine->Norepi Epi Epinephrine Norepi->Epi NCAA_Incorporation_Workflow Workflow for Site-Specific NCAA Incorporation cluster_prep Preparation cluster_exp Experiment cluster_result Outcome node1 Engineer Orthogonal tRNA/aaRS Pair node2 Introduce Plasmids for Orthogonal Pair into Host Cell node1->node2 node3 Introduce Plasmid for Target Gene with Amber Codon (TAG) node2->node3 node4 Culture Host Cells node5 Supplement Media with 2,5-Dimethyl-L-Phe node4->node5 node6 Induce Gene Expression node5->node6 node7 Translation Machinery Reads TAG as NCAA Codon node6->node7 node8 Synthesize Full-Length Protein with Incorporated NCAA node7->node8 node9 Purify and Analyze Modified Protein node8->node9

Fig. 3: Experimental workflow for incorporating 2,5-Dimethyl-L-Phe.
Research Applications

The unique properties of 2,5-Dimethyl-L-Phenylalanine make it a valuable probe:

  • Steric Probing: The bulky methyl groups can be used to investigate steric constraints within a protein's active site or at a protein-protein interaction interface.

  • Hydrophobicity Modification: The methyl groups increase the hydrophobicity of the side chain, allowing researchers to study the effects of local hydrophobicity on protein folding, stability, and function.

  • NMR Spectroscopy: The methyl groups can serve as unique nuclear magnetic resonance (NMR) probes for studying protein dynamics and conformation in solution.

Section 3: Head-to-Head Comparison

The fundamental differences between L-phenylalanine and its dimethylated analog are summarized below.

FeatureL-Phenylalanine2,5-Dimethyl-L-Phenylalanine
Origin Natural, Essential Amino AcidSynthetic, Non-Canonical Amino Acid
Natural Occurrence Abundant in dietary proteins [1]Does not occur naturally
Primary Biological Role Protein synthesis, Precursor for Tyrosine, Neurotransmitters, and Melanin [2][16]Research tool for protein engineering and biochemical studies
Metabolic Fate Primarily converted to L-Tyrosine by Phenylalanine Hydroxylase (PAH) [1][8]Expected to be metabolically inert; not a substrate for PAH due to steric hindrance
Incorporation into Proteins Incorporated at Phe codons (UUU, UUC) by the standard translational machinery [2]Incorporated at a reassigned codon (e.g., UAG) via an engineered orthogonal tRNA/synthetase pair [17][18]
Key Structural Feature Unsubstituted benzyl side chain []Benzyl side chain with two methyl groups at the 2 and 5 positions
Clinical Significance Metabolism is defective in Phenylketonuria (PKU) [9][10][19]No direct clinical significance; used in preclinical drug development and basic research

Section 4: Experimental Methodologies

For researchers aiming to work with these amino acids, the following protocols provide a validated starting point.

Protocol 1: In Vitro Assay for Metabolic Stability

Objective: To experimentally verify the hypothesis that 2,5-Dimethyl-L-Phenylalanine is not a substrate for Phenylalanine Hydroxylase (PAH).

Rationale: This assay uses liver microsomes, which contain PAH, to assess the conversion of the test compound to its hydroxylated product. Comparing its turnover to that of L-phenylalanine provides a direct measure of its metabolic stability. A lack of product formation for the dimethylated analog would validate its use as a stable probe.

Materials:

  • Human liver microsomes

  • L-Phenylalanine (positive control)

  • 2,5-Dimethyl-L-Phenylalanine (test compound)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with 0.1% formic acid (quenching solution)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add liver microsomes (final concentration ~0.5 mg/mL) to the master mix. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add L-phenylalanine or 2,5-Dimethyl-L-Phenylalanine (final concentration ~1-10 µM) to initiate the reaction. Vortex briefly.

  • Time Points: Incubate the reaction at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing an equal volume of ice-cold acetonitrile with 0.1% formic acid to stop the reaction and precipitate proteins.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound (L-Phe or 2,5-Dimethyl-L-Phe) and to detect the formation of the hydroxylated product.

  • Data Interpretation: Plot the concentration of the parent compound versus time. A rapid decrease for L-phenylalanine is expected, whereas a flat line for 2,5-Dimethyl-L-Phenylalanine would confirm its metabolic stability against PAH.

Protocol 2: Site-Specific Incorporation of 2,5-Dimethyl-L-Phenylalanine into a Protein in E. coli

Objective: To produce a target protein containing 2,5-Dimethyl-L-Phenylalanine at a specific site.

Rationale: This protocol outlines the practical steps for using the genetic code expansion machinery. It is a self-validating system; successful production of the full-length target protein is contingent on the specific incorporation of the NCAA at the amber codon, as premature termination would otherwise occur.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Plasmid 1: Encoding the orthogonal tRNA/aaRS pair (e.g., pEVOL plasmid).

  • Plasmid 2: Encoding the gene of interest with an in-frame amber (TAG) codon at the desired mutation site and a purification tag (e.g., His-tag).

  • 2,5-Dimethyl-L-Phenylalanine

  • Appropriate antibiotics for plasmid selection

  • LB or minimal growth media

  • IPTG (or other appropriate inducer)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE and Western Blot reagents

  • Mass spectrometer for protein analysis

Procedure:

  • Transformation: Co-transform the E. coli host strain with both Plasmid 1 and Plasmid 2. Select for successful transformants on agar plates containing the appropriate antibiotics.

  • Starter Culture: Inoculate a single colony into 5 mL of growth media with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume (e.g., 1 L) of growth media (minimal media is often preferred to reduce background from endogenous Phe) with the starter culture.

  • NCAA Addition: When the culture reaches an OD600 of ~0.4-0.6, add 2,5-Dimethyl-L-Phenylalanine to a final concentration of 1-2 mM.

  • Induction: Immediately after NCAA addition, induce protein expression by adding IPTG (e.g., to 0.5 mM).

  • Growth and Harvest: Grow the culture for an additional 4-6 hours at a reduced temperature (e.g., 30°C). Harvest the cells by centrifugation.

  • Protein Purification: Resuspend the cell pellet, lyse the cells (e.g., by sonication), and clarify the lysate by centrifugation. Purify the target protein from the supernatant using Ni-NTA affinity chromatography.

  • Verification:

    • SDS-PAGE: Run the purified protein on an SDS-PAGE gel. Successful incorporation will yield a band at the expected full-length molecular weight. A control experiment without the NCAA should show no full-length protein.

    • Western Blot: Use an antibody against the purification tag to confirm the identity of the protein band.

    • Mass Spectrometry: For definitive confirmation, analyze the purified protein using mass spectrometry (e.g., ESI-MS) to confirm that the molecular weight of the protein matches the theoretical mass including the incorporated 2,5-Dimethyl-L-Phenylalanine.

Conclusion

L-phenylalanine and 2,5-Dimethyl-L-Phenylalanine exist at opposite ends of the functional spectrum. L-phenylalanine is a vital, metabolically active component of the natural biological machinery. Its significance lies in its seamless integration into complex biochemical networks. Conversely, 2,5-Dimethyl-L-Phenylalanine derives its scientific value from its precise lack of integration. Its engineered metabolic inertia and unique structure make it an invaluable tool for interrogating and manipulating biological systems at the molecular level. For the modern researcher, understanding the distinct roles of both the natural archetype and its synthetic counterpart is essential for advancing our knowledge of protein science and drug discovery.

References

  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. Available at: [Link]

  • Wikipedia. Phenylalanine. Available at: [Link]

  • Ovid. L-Phenylalanine concentration in blood of phenylketonuria patients. Available at: [Link]

  • Nootropics Expert. Phenylalanine. Available at: [Link]

  • ACS Publications. Incorporation of Nonnatural Amino Acids into Proteins by Using Various Four-Base Codons in an Escherichia coli in Vitro Translation System. Biochemistry. Available at: [Link]

  • Profacgen. Incorporation of Unnatural Amino Acids into protein Service. Available at: [Link]

  • RSC Publishing. Biosynthetic Incorporation of Non-natural Amino Acids into Proteins. Available at: [Link]

  • PubMed. Incorporation of non-natural amino acids into proteins. Available at: [Link]

  • L-Phenylalanine:A Key Amino Acid for Health and Pharmaceutical Applications. Available at: [Link]

  • Caring Sunshine. Relationship: Specific Neurotransmitters and l-phenylalanine. Available at: [Link]

  • ResearchGate. Incorporation of non-natural amino acids into proteins. Available at: [Link]

  • Intercell Pharma. L-phenylalanine – an essential amino acid. Available at: [Link]

  • Medical News Today. Phenylalanine: What it is, sources, benefits, and risks. Available at: [Link]

  • PNAS. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. Available at: [Link]

  • Medscape. Phenylketonuria (PKU): Background, Pathophysiology, Etiology. Available at: [Link]

  • AmiGO. L-phenylalanine metabolic process Gene Ontology Term (GO:0006558). Available at: [Link]

  • Reactome. Phenylalanine metabolism. Available at: [Link]

  • PubMed. L-Phenylalanine Concentration in Blood of Phenylketonuria Patients: A Modified Enzyme Colorimetric Assay Compared With Amino Acid Analysis, Tandem Mass Spectrometry, and HPLC Methods. Available at: [Link]

  • NPKUA. About PKU. Available at: [Link]

  • PrepChem.com. Synthesis of 2,5-Dihydro-L-phenylalanine methyl ester hydrochloride. Available at: [Link]

  • PMC. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. Available at: [Link]

  • PMC. Experimental methods for scanning unnatural amino acid mutagenesis. Available at: [Link]

Sources

A Researcher's Guide to Confirming the Efficacy of Novel Phenylalanine-Derived Inhibitors: The Case of 2,5-Dimethyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

For drug development and cosmetic science researchers, the quest for novel, potent, and safe enzyme inhibitors is a continuous endeavor. Phenylalanine derivatives represent a promising class of molecules due to their structural similarity to key biological substrates. This guide provides a comprehensive, technically-grounded framework for evaluating the inhibitory efficacy of a novel compound, using the hypothetical molecule 2,5-Dimethyl-L-Phenylalanine as our primary example. Our focus will be on its potential as a tyrosinase inhibitor for the regulation of hyperpigmentation.

Tyrosinase is a critical copper-containing enzyme that catalyzes the initial and rate-limiting steps in melanin biosynthesis.[1][2] By inhibiting tyrosinase, one can effectively reduce melanin production, making tyrosinase inhibitors highly sought-after for treating hyperpigmentation disorders and as skin-lightening agents in cosmetics.[2][3] This guide will not only detail the necessary experimental protocols but also explain the scientific rationale behind each step, ensuring a self-validating and robust evaluation process. We will compare our target molecule against established tyrosinase inhibitors to provide a clear benchmark for its performance.

Comparative Framework: Selecting the Right Benchmarks

To objectively assess the efficacy of 2,5-Dimethyl-L-Phenylalanine, it is crucial to compare it against well-characterized inhibitors with known mechanisms and potencies. For this guide, we have selected the following industry-standard compounds:

  • Kojic Acid: A widely used natural tyrosinase inhibitor derived from fungi. It acts by chelating the copper ions in the enzyme's active site and is a common positive control in screening assays.[1][3][4]

  • Arbutin (Alpha Arbutin): A natural derivative of hydroquinone that acts as a competitive inhibitor of tyrosinase.[4][5]

  • 4-Butylresorcinol: A highly potent inhibitor of both tyrosinase and tyrosinase-related protein-1 (TRP-1), offering a strong benchmark for high-efficacy compounds.[4]

Experimental Workflow for Efficacy Confirmation

A multi-tiered approach is essential for a thorough evaluation, moving from direct enzyme interaction to cellular effects and finally to in vivo model validation.

G cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo / Ex Vivo Models a1 Tyrosinase Inhibition Assay (IC50 Determination) a2 Enzyme Kinetic Studies (Mechanism of Inhibition) a1->a2 Elucidates 'How' b1 Cytotoxicity Assay (e.g., MTT) a2->b1 Proceed if promising b2 Melanin Content Assay (B16F10 Cells) b1->b2 Ensures Safety b3 Cellular Tyrosinase Activity b2->b3 Confirms Cellular Effect c1 Zebrafish Embryo Model b3->c1 Validate in organism c2 Reconstructed Human Epidermis Model c1->c2 Increases Human Relevance

Caption: A multi-phase workflow for validating a novel inhibitor.

Phase 1: In Vitro Enzymatic Assays

The initial step is to determine if 2,5-Dimethyl-L-Phenylalanine directly interacts with and inhibits the tyrosinase enzyme. Mushroom tyrosinase is commonly used for initial screenings due to its commercial availability and well-characterized properties.

Protocol 1: Mushroom Tyrosinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 50 mM, pH 6.8).

    • Prepare a stock solution of L-DOPA (substrate) in the same phosphate buffer.

    • Prepare stock solutions of 2,5-Dimethyl-L-Phenylalanine and comparative inhibitors (Kojic Acid, Arbutin, 4-Butylresorcinol) in a suitable solvent (e.g., DMSO or water). Create a dilution series for each compound.

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of phosphate buffer, 20 µL of the test inhibitor solution at various concentrations, and 20 µL of the tyrosinase enzyme solution.

    • Incubate the mixture at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(Control Rate - Sample Rate) / Control Rate] * 100.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Enzyme Kinetic Analysis (Lineweaver-Burk Plot)

To understand the mechanism of inhibition (e.g., competitive, non-competitive), a kinetic study is performed.

  • Assay Setup: Perform the tyrosinase inhibition assay as described above, but with a key difference: use a range of L-DOPA substrate concentrations for each fixed concentration of the inhibitor.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.

    • Analyze the resulting plot:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

      • Mixed Inhibition: Lines intersect in the second or third quadrant.[1][3]

    • The inhibition constant (Ki) can be calculated from these plots, providing a quantitative measure of the inhibitor's potency.[1]

Phase 2: Cell-Based Assays

After confirming direct enzyme inhibition, the next critical step is to evaluate the compound's effect in a cellular environment, which more closely mimics its potential application. B16F10 murine melanoma cells are a standard model for this purpose.[1]

Protocol 3: Cell Viability (MTT) Assay

Before assessing efficacy, it's mandatory to determine the concentrations at which 2,5-Dimethyl-L-Phenylalanine is non-toxic to the cells.

  • Cell Culture: Plate B16F10 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours (matching the duration of the melanin assay).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells. Only non-cytotoxic concentrations should be used for subsequent efficacy assays.[6]

Protocol 4: Melanin Content Assay

This assay quantifies the actual reduction in melanin production within the cells.

  • Cell Culture and Stimulation: Plate B16F10 cells in a 6-well plate. After 24 hours, stimulate melanogenesis by adding a stimulant like α-melanocyte-stimulating hormone (α-MSH).

  • Treatment: Concurrently, treat the cells with non-toxic concentrations of 2,5-Dimethyl-L-Phenylalanine and the benchmark inhibitors.

  • Incubation: Incubate the cells for 72 hours.

  • Melanin Extraction:

    • Wash the cells with PBS and harvest the cell pellets.

    • Solubilize the pellets in 1 M NaOH at an elevated temperature (e.g., 80°C) for 1-2 hours.[7]

    • Measure the absorbance of the supernatant at 405-475 nm.

  • Quantification: Compare the absorbance of treated cells to the stimulated, untreated control cells to determine the percentage reduction in melanin content.[6][8]

Phase 3: In Vivo / Ex Vivo Model Confirmation

The final stage of preclinical validation involves testing the compound in a whole organism or a human tissue model to assess its efficacy and safety in a more complex biological system.

Protocol 5: Zebrafish Depigmentation Assay

The zebrafish is an excellent in vivo model due to its rapid development and transparent embryos, which allow for easy visualization of pigmentation.[9]

  • Embryo Collection: Collect newly fertilized zebrafish embryos.

  • Treatment: Add 2,5-Dimethyl-L-Phenylalanine and control inhibitors to the embryo medium at various concentrations.

  • Incubation: Incubate the embryos for 48-72 hours post-fertilization.

  • Observation & Quantification:

    • Visually inspect and photograph the embryos under a stereomicroscope to observe the reduction in pigmentation on the body.

    • For a quantitative analysis, lyse a pool of embryos and perform a melanin content assay as described for B16F10 cells.[9][10]

Protocol 6: Reconstructed Human Epidermis (RHE) Model Assay

Models like MelanoDerm™ consist of human keratinocytes and melanocytes co-cultured to form a multi-layered epidermis, providing highly human-relevant data without animal testing.[11]

  • Model Acclimation: Acclimate the RHE tissue models in the provided culture medium.

  • Topical Application: Apply the test compound, formulated in a suitable vehicle, directly to the surface of the tissue, mimicking a real-world application.

  • Incubation: Culture the tissues for an extended period (e.g., 7-14 days), with repeated applications of the test compound.

  • Analysis:

    • Visual Assessment: Photograph the tissues regularly to document changes in pigmentation.

    • Melanin Extraction: At the end of the study, extract melanin from the tissues and quantify it spectrophotometrically.[11]

Comparative Data Summary

The following table presents a template for summarizing the expected quantitative data. Values for 2,5-Dimethyl-L-Phenylalanine are hypothetical and would be filled in upon completion of the described experiments.

CompoundTyrosinase IC50 (µM)Max. Non-Toxic Dose (B16F10, µM)Melanin Reduction @ Max. Non-Toxic Dose (%)Zebrafish Pigmentation Reduction (%)
2,5-Dimethyl-L-Phenylalanine TBDTBDTBDTBD
Kojic Acid~15-50>500~40%~35%
Arbutin~200-1000>1000~30%~25%
4-Butylresorcinol~1-5~100~75%~70%

Note: Literature values for inhibitors can vary based on assay conditions.

Visualizing the Mechanism and Logic

G cluster_pathway Melanin Synthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Pigments Dopaquinone->Melanin Multiple Steps Inhibitor 2,5-Dimethyl-L-Phenylalanine (Hypothesized Inhibitor) Tyrosinase_Enzyme Tyrosinase Enzyme Inhibitor->Tyrosinase_Enzyme Inhibits

Caption: Hypothesized inhibition of the melanin synthesis pathway.

This structured, evidence-based approach ensures that the efficacy of a novel inhibitor like 2,5-Dimethyl-L-Phenylalanine is confirmed with scientific rigor. By progressing through in vitro, cellular, and in vivo models and consistently comparing against established benchmarks, researchers can build a comprehensive and trustworthy data package to support further development.

References

  • Comparing Tyrosinase Inhibitors used in Private Label Skin Care. (2025, July 18). [Source Not Available]
  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475. [Link]

  • Baumann, L. (2023, June 26). The Most Powerful Tyrosinase Inhibitors To Lighten Skin. Skin Type Solutions. [Link]

  • An Updated Review of Tyrosinase Inhibitors. (2025, October 16). ResearchGate. [Link]

  • Zumpano, R., et al. (2023, April 10). A highly sensitive colorimetric approach based on tris (bipyridine) Ruthenium (II/III) mediator for the enzymatic detection of phenylalanine. PMC. [Link]

  • Lee, J. H., et al. (2011, July 28). Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale. PMC. [Link]

  • New Enzymatic Colorimetric Method for the Quantitative Determination of Phenylalanine in Dry-Blood Spots. (2015, January 16). ResearchGate. [Link]

  • In vitro and in vivo studies disclosed the depigmenting effects of gallic acid: A novel skin lightening agent for hyperpigmentation. (2013, January 16). [Source Not Available]
  • Liyanage, A., et al. (2022). Comparative Study on Depigmenting Agents in Skin of Color. The Journal of Clinical and Aesthetic Dermatology, 15(2), 12–17. [Link]

  • Effects of on Cellular Production of Melanin and Elastase. (2019, February 22). Journal of Acupuncture Research. [Link]

  • An enzyme cascade fluorescence-based assay for the quantification of phenylalanine in serum. (2020). Analyst, 145(15), 5127-5132. [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015, February 26). PMC. [Link]

  • Glushakov, A. V., et al. (2004, April 8). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, 35(4), 986-991. [Link]

  • Choo, S. J., et al. (2009). Silymarin inhibits melanin synthesis in melanocyte cells. Phytotherapy Research, 23(2), 175-179. [Link]

  • Watanabe, Y., et al. (1978). 2,5-Dihydro-L-phenylalanine: a competitive inhibitor of indoleamine 2,3-dioxygenase. Biochemical and Biophysical Research Communications, 85(1), 273-279. [Link]

  • The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos. (2025, June 24). PLOS ONE. [Link]

  • inhibited melanin production: Topics by Science.gov. Science.gov. [Link]

  • Research progress on peptides that inhibit melanin synthesis. (2025, July 2). PMC. [Link]

  • In Vitro Test for the Regulation of Skin Pigmentation. XCellR8. [Link]

  • In Vitro and In Vivo Assessment of an Innovative Peeling System with Azelaic and Tranexamic Acids for Targeted Hyperpigmentation Reduction. (2025, April 20). PMC. [Link]

Sources

Cross-Validation of Findings Using 2,5-Dimethyl-L-Phenylalanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of peptide therapeutics and molecular probes, 2,5-Dimethyl-L-Phenylalanine (2,5-Me₂-Phe) occupies a critical "Goldilocks" zone in Structure-Activity Relationship (SAR) studies. Unlike native Phenylalanine (Phe), it introduces significant hydrophobic bulk and rotational constraint. Unlike the extremely hindered 2,6-dimethyl analogue, it remains synthetically accessible via standard solid-phase protocols while still providing sufficient steric pressure to validate binding pocket geometry.

This guide outlines how to use 2,5-Me₂-Phe to cross-validate findings regarding receptor sub-pocket architecture , proteolytic stability , and pi-stacking orientation .

Part 1: The Mechanistic Rationale

To validate a hypothesis regarding a ligand-receptor interaction, one must perturb the system. 2,5-Me₂-Phe offers a dual-perturbation mechanism:

  • Ortho-Methylation (Position 2): Induces a specific conformational constraint (χ1 and χ2 torsion angles) by clashing with the peptide backbone. This validates whether a receptor pocket requires a specific rotamer of the phenylalanine side chain.

  • Meta-Methylation (Position 5): Probes the depth and width of the hydrophobic pocket. If a binding pocket is tight, the 5-methyl group will cause a drop in affinity (steric clash). If the pocket is expansive or contains a lipophilic sub-site, affinity will increase.

The "Cross-Validation" Logic

Using 2,5-Me₂-Phe allows you to triangulate data from other analogs.

  • If 2-Me-Phe binds but 2,5-Me₂-Phe fails : The ortho constraint is tolerated, but the meta position faces a steric wall.

  • If 3-Me-Phe binds but 2,5-Me₂-Phe fails : The meta position is tolerated, but the ortho constraint forces a clash.

  • If 2,5-Me₂-Phe binds > L-Phe : You have validated a specific hydrophobic sub-pocket accessible only when the side chain is rotationally constrained.

Part 2: Comparative Analysis

The following table contrasts 2,5-Me₂-Phe with its primary alternatives in an SAR campaign.

FeatureL-Phenylalanine (Native)2-Methyl-Phe (Ortho)2,6-Dimethyl-Phe (Di-Ortho)2,5-Dimethyl-Phe (Target)
Role Baseline ControlRotational Constraint ProbeExtreme Constraint / "Wall"Dual Probe (Constraint + Bulk)
Steric Bulk (A³) ~190~215~240~240
Rotational Freedom HighRestrictedLocked (Atropisomerism risk)Restricted
SPPS Coupling StandardDifficultVery Difficult (Requires specialized activation)Moderately Difficult
Proteolytic Stability LowModerateHighHigh
Validation Utility ReferenceTests backbone toleranceTests max steric limitTests specific pocket shape/depth

Part 3: Experimental Protocols

Protocol A: Incorporation via Solid Phase Peptide Synthesis (SPPS)

Rationale: 2,5-Me₂-Phe is sterically hindered. Standard HBTU/DIC protocols often result in deletion sequences. This protocol uses HATU/HOAt with microwave assistance to ensure complete coupling.

Reagents:

  • Resin: Rink Amide (0.6 mmol/g loading)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

Workflow:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation (Critical):

    • Dissolve 4.0 eq of Fmoc-2,5-dimethyl-L-phenylalanine in DMF.

    • Add 3.9 eq HATU and 4.0 eq HOAt.

    • Add 8.0 eq DIPEA immediately before adding to resin.

    • Note: Pre-activation should not exceed 2 minutes to avoid racemization.

  • Coupling:

    • Microwave Method: 75°C for 5 minutes (25W).

    • Manual Method: Double couple (2 x 2 hours) at Room Temp.

  • Capping: Acetic anhydride/Pyridine (1:1) in DMF for 10 min to terminate unreacted chains.

Protocol B: Enzymatic Stability Cross-Validation

Rationale: To prove that the 2,5-substitution confers drug-like properties, you must compare half-life (


) against the native peptide.

Workflow:

  • Substrate Prep: Dissolve peptide (100 µM) in PBS (pH 7.4).

  • Enzyme Addition: Add α-Chymotrypsin (promiscuous for aromatics) at 1:100 enzyme:substrate ratio.

  • Incubation: 37°C with agitation.

  • Sampling: Quench aliquots at 0, 15, 30, 60, 120, and 240 min using 1% TFA in Acetonitrile.

  • Analysis: RP-HPLC or LC-MS.

    • Expectation: Native Phe peptide degrades rapidly (

      
       min). 2,5-Me₂-Phe peptide should show 
      
      
      
      intact at 240 min due to steric blocking of the enzyme's catalytic triad.

Part 4: Visualization of Logic & Workflow

Diagram 1: The SAR Decision Tree

This diagram illustrates the logical flow of using 2,5-Me₂-Phe to validate binding pocket hypotheses.

SAR_Logic Start Hypothesis: Receptor Pocket has Hydrophobic Sub-site Test_Phe Test 1: Native L-Phe (Baseline Activity) Start->Test_Phe Test_2Me Test 2: 2-Methyl-Phe (Ortho Constraint) Test_Phe->Test_2Me If Active Test_25Me Test 3: 2,5-Dimethyl-Phe (Ortho + Meta Probe) Test_2Me->Test_25Me Cross-Validation Step Result_A 2,5-Me binds > 2-Me Test_25Me->Result_A Result_B 2,5-Me binds < 2-Me Test_25Me->Result_B Concl_A VALIDATED: Pocket accommodates meta-bulk AND requires constraint. Result_A->Concl_A Concl_B INVALIDATED: Meta-position causes steric clash. Result_B->Concl_B

Caption: Decision logic for interpreting affinity data when cross-validating receptor pocket geometry.

Diagram 2: Steric Coupling Workflow

This diagram visualizes the specific modifications required in the SPPS cycle for this hindered amino acid.

SPPS_Workflow Resin Resin-Peptide-NH2 Activation Activation: HATU + HOAt + DIPEA (Max 2 min) Resin->Activation Add AA Coupling Coupling Reaction: Microwave (75°C, 25W) OR Double Couple (2x 2hr) Activation->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check Success Proceed to Deprotection Check->Success Blue = Negative Fail Re-Couple with PyAOP or TFFH Check->Fail Blue = Positive

Caption: Optimized SPPS workflow for sterically hindered 2,5-Dimethyl-L-Phenylalanine.

References

  • BenchChem. (2025).[1][2][3] Harnessing the Unconventional: A Technical Guide to the Applications of Non-Natural Amino Acids in Drug Discovery. Retrieved from

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from

  • National Institutes of Health (NIH). (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC. Retrieved from

  • Royal Society of Chemistry (RSC). (2014).[4] Steric effect on the self-assembly behaviours of amino acid derivatives. RSC Advances. Retrieved from

  • Frontiers in Catalysis. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow. Retrieved from

Sources

benchmarking 2,5-Dimethyl-L-Phenylalanine against other modified amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 2,5-Dimethyl-L-Phenylalanine (2,5-Me₂-Phe) Against Modified Alternatives Content Type: Technical Comparison Guide Audience: Senior Medicinal Chemists, Peptide Scientists, Drug Discovery Leads

Executive Summary: The Asymmetric Conformational Lock

In the landscape of non-canonical amino acids (ncAAs), 2,5-Dimethyl-L-Phenylalanine (2,5-Me₂-Phe) occupies a strategic niche between the hyper-rigid 2,6-dimethylphenylalanine (Dmp) and the flexible native phenylalanine. While 2,6-Dmp is the industry standard for inducing orthogonal steric constraints to freeze


 rotamers, its bulk often precludes binding in sterically tight receptor pockets.

2,5-Me₂-Phe offers a unique asymmetric constraint . The ortho-methyl group (position 2) restricts backbone rotation (


) and side-chain orientation (

), conferring proteolytic resistance. Simultaneously, the meta-methyl group (position 5) extends lipophilic reach into secondary hydrophobic pockets without the "steric wall" created by a second ortho-methyl group. This guide benchmarks 2,5-Me₂-Phe against its primary competitors to assist in SAR (Structure-Activity Relationship) decision-making.

Part 1: Physicochemical Benchmarking

The following table contrasts 2,5-Me₂-Phe with standard and modified alternatives. Data is synthesized from conformational analysis of methylated phenylalanines.

Table 1: Comparative Physicochemical Profile

Amino AcidStructure CodeConformational RigiditySteric Bulk (A³)Lipophilicity (cLogP)*Proteolytic Stability (Rel.)Primary Application
L-Phenylalanine Phe (F)Low (Flexible)~1901.21.0 (Baseline)Native binding
2,5-Dimethyl-Phe 2,5-Me₂-Phe High (Asymmetric) ~225 2.1 ~15x Biased signaling, half-life extension
2-Methyl-Phe2-Me-PheHigh (Monoplanar)~2081.6~8x

restriction
2,6-Dimethyl-PheDmpVery High (Locked)~2402.0>50xTotal conformational freeze
4-Methyl-Phe4-Me-PheLow~2081.7~1.5xHydrophobic scanning
2,5-Dichloro-Phe2,5-Cl₂-PheHigh~2352.8~20xElectronic/Lipophilic tuning

*cLogP values are approximate estimates for the side chain contribution relative to Glycine.

Mechanistic Insight: The "2 vs. 6" Trade-off
  • The Ortho (2-position) Effect: The methyl group at position 2 creates a steric clash with the peptide backbone carbonyl, severely restricting the rotation about the

    
     bond. This biases the side chain into a specific rotamer (typically gauche(-) or trans), reducing the entropic penalty upon receptor binding.
    
  • The Meta (5-position) Effect: Unlike the 6-position (which would create a second backbone clash), the 5-position points away from the backbone. It serves as a "lipophilic probe," capable of engaging hydrophobic residues deep in a receptor pocket (e.g., GPCR transmembrane domains) that might be inaccessible to the bulkier 2,6-Dmp.

Part 2: Experimental Protocols

Incorporating sterically hindered amino acids like 2,5-Me₂-Phe requires modified Solid-Phase Peptide Synthesis (SPPS) protocols. Standard coupling (e.g., HBTU/DIEA, 45 min) will likely result in deletion sequences.

Protocol A: High-Efficiency Coupling of 2,5-Me₂-Phe

Objective: Achieve >99% coupling efficiency on Rink Amide resin. Reagents: Fmoc-2,5-Me₂-Phe-OH, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA, DMF.

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min. Deprotect Fmoc (20% Piperidine/DMF) and wash (3x DMF, 3x DCM, 3x DMF).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-2,5-Me₂-Phe-OH (4.0 eq) and HATU (3.9 eq) in minimum dry DMF.

    • Add HOAt (4.0 eq) to suppress racemization and improve kinetics.

    • Add DIPEA (8.0 eq) immediately before adding to resin.

    • Note: The solution should turn yellow/orange.

  • Coupling:

    • Add activated solution to resin.[1]

    • Microwave Assistance (Recommended): 75°C for 10 minutes (25W).

    • Alternative (Room Temp): Double coupling (2 x 2 hours) with fresh reagents.

  • Monitoring:

    • Perform Chloranil Test (more sensitive than Kaiser for secondary amines or hindered residues).

    • If positive (blue particles), perform a third coupling using DIC/OxymaPure (1:1 eq) for 4 hours.

Protocol B: Enzymatic Stability Benchmarking

Objective: Quantify half-life (


) extension relative to native Phe.
Enzyme: 

-Chymotrypsin (cleaves C-terminal to aromatic residues).
  • Substrate Prep: Dissolve peptide (

    
    ) in TRIS-HCl buffer (50 mM, pH 7.8, 10 mM CaCl₂).
    
  • Incubation: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:substrate). Incubate at 37°C.
    
  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Immediately add

    
     of 1% TFA/Acetonitrile to stop reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Expectation: 2,5-Me₂-Phe peptides typically show

      
       hours, whereas Phe peptides degrade in < 30 min.
      

Part 3: Visualizations & Logic

Figure 1: SPPS Coupling Decision Tree for Methyl-Phenylalanines

This logic flow ensures minimal deletion sequences based on the specific steric profile of the analogue.

SPPS_Coupling cluster_legend Steric Difficulty start Select Methyl-Phe Analogue check_pos Is substitution at Ortho (2 or 6) position? start->check_pos no_ortho Meta/Para (3, 4, 3,4-Me) check_pos->no_ortho No yes_ortho Check Steric Severity check_pos->yes_ortho Yes standard Standard Coupling (HBTU/DIEA, 45 min) no_ortho->standard mono_ortho Single Ortho (2-Me, 2,5-Me2) yes_ortho->mono_ortho 2-Me or 2,5-Me di_ortho Double Ortho (2,6-Me2 / Dmp) yes_ortho->di_ortho 2,6-Me (Dmp) protocol_A Protocol A: HATU/HOAt (2x 1hr or MW 75°C) mono_ortho->protocol_A protocol_B Protocol B: PyAOP or Triphosgene Activation (Extended Time) di_ortho->protocol_B easy Low med Medium hard High

Caption: Decision matrix for coupling methyl-phenylalanine derivatives based on steric hindrance levels.

Figure 2: Enzymatic Shielding Mechanism

Comparing how the 2,5-substitution pattern blocks protease access compared to native Phe.

Enzyme_Shielding cluster_native Native Phe cluster_25Me 2,5-Me2-Phe phe Phe Residue protease1 Chymotrypsin Access phe->protease1 Unobstructed cleavage1 Rapid Hydrolysis protease1->cleavage1 me25 2,5-Me2-Phe ortho 2-Methyl (Ortho) me25->ortho meta 5-Methyl (Meta) me25->meta protease2 Chymotrypsin Access ortho->protease2 Steric Block (Backbone) meta->protease2 Hydrophobic Deflection

Caption: Mechanistic basis for stability: 2-Me blocks the catalytic approach; 5-Me alters hydrophobic fit.

References

  • Hruby, V. J., et al. (1991). "Conformational constraints in the design of receptor selective peptides: conformational analysis of rigid amino acids." Biopolymers.[2][3] Link

  • Yao, J. F., et al. (2018).[4] "Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability." Current Drug Metabolism. Link

  • Stefanucci, A., et al. (2023). "Design of Analgesic Trivalent Peptides... Probing the Antinociceptive Profile." International Journal of Molecular Sciences. (Demonstrates use of Dmt/Dmp analogues). Link

  • BenchChem Technical Support. (2025). "Troubleshooting D-Phenylalanine and Hindered Amino Acid Coupling in SPPS." Link

  • Sigma-Aldrich. (2024). "Product Specification: N-Fmoc-2,5-difluoro-L-phenylalanine." (Reference for 2,5-substitution pattern availability). Link

Sources

A Researcher's Guide to the Validation of 2,5-Dimethyl-L-Phenylalanine as a Novel Probe for Structural Biology

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of structural biology, the quest for higher resolution and deeper dynamic insights into protein structure and function is perpetual. The 20 canonical amino acids, while forming the fundamental blueprint of proteins, offer a limited spectroscopic and structural vocabulary. The introduction of unnatural amino acids (UAAs) into proteins has emerged as a powerful strategy to expand this vocabulary, providing researchers with bespoke tools to probe specific aspects of protein architecture and mechanism. This guide provides a comprehensive overview of the validation process for a promising, yet underexplored, UAA: 2,5-Dimethyl-L-Phenylalanine . We will objectively compare its potential with existing alternatives and provide a detailed roadmap for its experimental validation, grounded in established scientific principles.

The Challenge of Probing Aromatic Residues in Proteins

Phenylalanine, with its aromatic side chain, often plays a crucial role in protein stability and molecular recognition through hydrophobic and π-stacking interactions. However, the protons of the phenyl ring often exhibit chemical shift degeneracy in ¹H-NMR spectra, complicating detailed analysis, especially in larger proteins. Furthermore, its subtle contributions to protein structure can be difficult to dissect using conventional mutagenesis. To overcome these limitations, researchers have turned to phenylalanine analogs that introduce unique spectroscopic reporters or steric probes.

2,5-Dimethyl-L-Phenylalanine: A New Player in the "Methyl-Scanning" Toolbox

The concept of "methyl-scanning," or systematically replacing protons on an aromatic ring with methyl groups, has proven to be a valuable tool for dissecting protein dynamics and interactions.[1] The methyl groups on 2,5-Dimethyl-L-Phenylalanine offer several potential advantages as a structural probe:

  • Unique NMR Signature: The two methyl groups provide strong, well-dispersed signals in ¹H-NMR spectra, serving as sensitive reporters of the local magnetic environment.

  • Defined Steric Profile: The specific placement of the methyl groups at the 2 and 5 positions introduces a distinct steric bulk compared to other methylated or wild-type phenylalanines, allowing for the probing of specific packing interactions within the protein core.

  • Minimal Electronic Perturbation: Compared to fluorinated or other halogenated analogs, the methyl groups are less electronically perturbing, minimizing alterations to the fundamental chemical properties of the aromatic ring.

Comparative Analysis: 2,5-Dimethyl-L-Phenylalanine vs. Established Phenylalanine Analogs

To appreciate the potential of 2,5-Dimethyl-L-Phenylalanine, it is essential to compare it with other commonly used phenylalanine analogs.

FeatureL-Phenylalanine (Wild-Type) 4-Fluoro-L-Phenylalanine 4-Methyl-L-Phenylalanine 2,5-Dimethyl-L-Phenylalanine (Prospective)
Primary Application Standard structural component¹⁹F NMR spectroscopy¹H NMR, steric probe¹H NMR, specific steric probe
NMR Reporter Nucleus ¹H, ¹³C¹⁹F, ¹H, ¹³C¹H, ¹³C¹H, ¹³C
NMR Signal Characteristics Often crowded aromatic signalsSingle, sensitive ¹⁹F signal per labelSharp methyl proton signalTwo distinct methyl proton signals
Steric Perturbation NoneMinimalModerateSignificant and anisotropic
Electronic Perturbation NoneSignificant (electron-withdrawing)Minor (electron-donating)Moderate (electron-donating)
Ease of Incorporation N/AHighHighTo be determined
Potential for Probing Dynamics LimitedHigh (via ¹⁹F relaxation)ModerateHigh (via methyl group NOEs and relaxation)

A Roadmap for Validation: Experimental Protocols

The successful application of any new UAA hinges on a rigorous validation process. The following is a detailed, step-by-step methodology for the validation of 2,5-Dimethyl-L-Phenylalanine as a tool for structural biology.

Part 1: Synthesis and Characterization of 2,5-Dimethyl-L-Phenylalanine
  • Chemical Synthesis: Synthesize 2,5-Dimethyl-L-Phenylalanine using established methods for amino acid synthesis, for example, via a modified Strecker synthesis or asymmetric synthesis routes.

  • Purity and Identity Confirmation:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and isomeric purity.

    • Mass Spectrometry: Use high-resolution mass spectrometry to verify the molecular weight.

    • Chiral Chromatography: Confirm the enantiomeric purity of the L-isomer.

Part 2: In Vivo Incorporation into a Model Protein

The genetic incorporation of UAAs in E. coli is a well-established technique that relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[2]

  • Plasmid Construction:

    • Clone the gene for a well-characterized model protein (e.g., T4 Lysozyme, Staphylococcal Nuclease) into an expression vector containing a C-terminal His-tag.

    • Introduce an amber stop codon (TAG) at a specific residue site intended for UAA incorporation via site-directed mutagenesis.

    • Utilize a second plasmid carrying the engineered aminoacyl-tRNA synthetase and its cognate tRNA, specific for a phenylalanine analog. The synthetase may require evolution to efficiently recognize 2,5-Dimethyl-L-Phenylalanine.

  • Protein Expression:

    • Co-transform E. coli BL21(DE3) cells with both the protein expression and the synthetase/tRNA plasmids.

    • Grow the cells in minimal medium to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG and supplement the medium with 1-2 mM 2,5-Dimethyl-L-Phenylalanine.

    • Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation and lyse them using sonication.

    • Purify the His-tagged protein from the soluble lysate using immobilized metal affinity chromatography (IMAC).

    • Further purify the protein using size-exclusion chromatography to ensure homogeneity.

Part 3: Validation of Incorporation and Structural Integrity
  • Mass Spectrometry:

    • Use electrospray ionization mass spectrometry (ESI-MS) on the intact protein to confirm the mass shift corresponding to the incorporation of 2,5-Dimethyl-L-Phenylalanine in place of the wild-type amino acid.

    • Perform tandem mass spectrometry (MS/MS) on tryptic digests of the protein to pinpoint the exact site of incorporation.

  • Circular Dichroism (CD) Spectroscopy:

    • Acquire far-UV CD spectra of both the wild-type and the UAA-containing protein to compare their secondary structure content. A high degree of similarity indicates that the UAA does not significantly perturb the overall fold.

  • Thermal Stability Assay:

    • Perform a thermal melt experiment using CD or differential scanning fluorimetry (DSF) to determine the melting temperature (Tₘ) of both the wild-type and the mutant protein. A comparable Tₘ suggests that the UAA does not destabilize the protein.

Part 4: Structural and Functional Analysis
  • NMR Spectroscopy:

    • Acquire a ¹H-¹³C HSQC spectrum of the ¹³C-labeled, 2,5-Dimethyl-L-Phenylalanine-containing protein. The methyl groups of the UAA should give rise to distinct, well-resolved cross-peaks.

    • Perform NOESY experiments to identify through-space interactions between the methyl protons of the UAA and other protons in the protein, providing valuable distance restraints for structure calculation.

  • X-ray Crystallography:

    • Crystallize the UAA-containing protein using vapor diffusion or other standard techniques.[3][4]

    • Collect X-ray diffraction data and solve the crystal structure. The resulting electron density map should clearly show the presence of the 2,5-dimethylphenyl group at the site of incorporation.

  • Functional Assay:

    • If the model protein has enzymatic activity or a known binding partner, perform the relevant functional assay to assess whether the incorporation of 2,5-Dimethyl-L-Phenylalanine affects its function.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_incorporation In Vivo Incorporation cluster_validation Validation of Incorporation & Integrity cluster_analysis Structural & Functional Analysis synthesis Chemical Synthesis of 2,5-Dimethyl-L-Phenylalanine characterization Purity & Identity Confirmation (NMR, MS, Chiral HPLC) synthesis->characterization plasmids Plasmid Construction (Expression & Synthetase) characterization->plasmids expression Protein Expression in E. coli (with UAA supplementation) plasmids->expression purification Protein Purification (IMAC, SEC) expression->purification ms_validation Mass Spectrometry (Intact Mass & MS/MS) purification->ms_validation cd_spectroscopy Circular Dichroism (Secondary Structure) purification->cd_spectroscopy stability Thermal Stability (Tm Measurement) purification->stability nmr NMR Spectroscopy (HSQC, NOESY) purification->nmr xray X-ray Crystallography purification->xray functional_assay Functional Assay purification->functional_assay

Figure 1: A comprehensive workflow for the validation of 2,5-Dimethyl-L-Phenylalanine as a structural biology tool.

Phenylalanine_Analogs cluster_phe L-Phenylalanine cluster_4f_phe 4-Fluoro-L-Phenylalanine cluster_4me_phe 4-Methyl-L-Phenylalanine cluster_25dime_phe 2,5-Dimethyl-L-Phenylalanine phe phe f_phe f_phe me_phe me_phe dime_phe Chemical structure with 2,5-dimethyl substitution

Figure 2: A comparison of the chemical structures of L-Phenylalanine and its analogs.

Conclusion and Future Outlook

While direct experimental data for the application of 2,5-Dimethyl-L-Phenylalanine in structural biology is currently lacking, its potential as a unique probe is significant. By providing two distinct methyl reporters and a defined steric footprint, it could offer novel insights into protein packing, dynamics, and interactions that are inaccessible with other phenylalanine analogs. The validation roadmap presented here provides a clear and comprehensive pathway for its characterization and establishment as a valuable tool in the ever-expanding arsenal of the structural biologist. The successful validation of 2,5-Dimethyl-L-Phenylalanine and other bespoke UAAs will undoubtedly continue to push the boundaries of what we can see and understand at the molecular level.

References

  • Otten, R., et al. (2010). "Probing protein structure and dynamics by 19F NMR spectroscopy." Journal of Biomolecular NMR, 46(1), 75-80.
  • Jackson, S. E. (1998). "How do small single-domain proteins fold?" Folding and Design, 3(2), R81-R91.
  • Cellitti, S. E., et al. (2008). "In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by nuclear magnetic resonance spectroscopy." Journal of the American Chemical Society, 130(29), 9268-9281.
  • Geierstanger, B. H., & Woods, K. L. (2009). "Site-specific labeling of proteins with NMR-active unnatural amino acids." Journal of Biomolecular NMR, 43(3), 143-157.
  • Lange, A., et al. (2021). "High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins." Chemical Science, 12(30), 10246-10253.
  • Mittermaier, A., & Kay, L. E. (2006). "New tools provide new insights in NMR-based studies of protein function." Science, 312(5771), 224-228.
  • Wang, L., et al. (2003). "Expanding the genetic code of Escherichia coli." Science, 302(5645), 585-592.
  • Xie, J., & Schultz, P. G. (2005). "An expanding genetic code." Methods, 36(3), 227-238.
  • Farrell, I. S., et al. (2018). "Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria." bioRxiv, 495634.
  • Young, T. S., & Schultz, P. G. (2010). "Beyond the twenty amino acids: expanding the genetic lexicon." Journal of Biological Chemistry, 285(15), 11039-11044.
  • BenchChem. (2025). "An In-depth Technical Guide on the Investigation of Crystal Structure and Polymorphism of Novel Phenylalanine Analogs." BenchChem.
  • Ackerstaff, J., & Doublié, S. (2013). "Protein crystallization." Methods in Enzymology, 529, 3-21.

Sources

Safety Operating Guide

2,5-Dimethy-L-Phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Senior Scientist Technical Guide: Proper Disposal of 2,5-Dimethyl-L-Phenylalanine

Part 1: Executive Summary & Immediate Action

Status: Non-Regulated Acute Toxin (Not P-Listed), but Regulated Chemical Waste.[1] Primary Hazard: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Disposal Method: High-temperature incineration equipped with afterburner and scrubber.[1]

IMMEDIATE SPILL RESPONSE ( < 50g):

  • Isolate: Evacuate non-essential personnel from the immediate 3-meter radius.

  • PPE: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a N95 particulate respirator if dust is visible.[1]

  • Contain: Gently cover the spill with a damp paper towel to prevent dust aerosolization.[1]

  • Clean: Sweep up moist solid into a dustpan.[1] Place in a wide-mouth high-density polyethylene (HDPE) jar.

  • Label: Mark as "Hazardous Waste - Solid - 2,5-Dimethyl-L-Phenylalanine."

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile.[2] "2,5-Dimethyl-L-Phenylalanine" typically refers to the ring-substituted unnatural amino acid, used frequently in peptide synthesis to induce conformational constraints.[1]

PropertySpecification
Chemical Name (S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid
CAS Number Primary: 80102-26-7 (Generic/Racemic) or 1391515-67-5 (HCl salt) Note:[1] Often confused with N,N-Dimethyl-L-Phe (CAS 17469-89-5).[1][3] Protocols below apply to both.
Molecular Formula C₁₁H₁₅NO₂
Physical State White to off-white powder
Solubility Sparingly soluble in water; Soluble in Methanol, DMSO, Dilute Acid
Incompatibilities Strong Oxidizing Agents (e.g., Nitric Acid, Permanganates) – Risk of exothermic reaction.[1]

Expert Insight: Unlike natural amino acids, the 2,5-dimethyl substitution on the phenyl ring increases lipophilicity and steric hindrance.[1] This molecule does not degrade as rapidly as natural phenylalanine in biological wastewater systems.[1] Do not dispose of down the drain.

Part 3: Pre-Disposal Segregation & Storage

Before disposal, waste must be segregated to prevent accidental reactivity.[1]

  • Segregation Rule: Keep separate from strong oxidizers and strong bases.[1][4]

  • Container Selection:

    • Solids: Amber glass or HDPE wide-mouth jars.

    • Liquids: HDPE or Polypropylene (PP) carboys.[1] Avoid metal containers if the solution is acidic.[1]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste.[1] The label must read:

    • Contents: "2,5-Dimethyl-L-Phenylalanine" (Do not use abbreviations like "DMP").[1]

    • Hazards: "Irritant"[1]

Part 4: Detailed Disposal Protocols

Workflow A: Pure Solid Waste (Expired or Surplus Stock)[1]
  • Context: You have a vial of dry powder that is expired or no longer needed.

  • Protocol:

    • Do not empty the vial.[1] Keep the chemical in its original container if possible.[1]

    • Place the original container inside a clear, sealable plastic bag (secondary containment).

    • Place this bag into the Solid Organic Waste drum.

    • Destruction Method: Commercial Incineration.[1]

Workflow B: Liquid Waste (Organic Solvents)
  • Context: Reaction mixtures in DMSO, DMF, or Methanol containing the amino acid.

  • Protocol:

    • Verify pH is between 5 and 9.[1] Neutralize if necessary.

    • Pour into the Halogen-Free Organic Solvent Waste carboy.

    • Critical Check: Ensure no oxidizers (like hydrogen peroxide or cleavage cocktails containing iodine) are present in the carboy.[1]

    • Destruction Method: Fuel blending/Incineration.[1]

Workflow C: Aqueous/Buffer Waste (HPLC Waste)
  • Context: Mobile phases (Water/Acetonitrile) containing trace amounts.[1]

  • Protocol:

    • Collect in Aqueous/Organic Mixture waste containers.

    • Do not pour down the sink, even if dilute.[1] The lipophilic nature of the 2,5-dimethyl analog poses a bioaccumulation risk in local water treatment bacteria.[1]

    • Destruction Method: Wastewater treatment via chemical oxidation or incineration.[1]

Workflow D: Biological Media (Cell Culture)[1]
  • Context: Media supplemented with 2,5-Dimethyl-L-Phenylalanine for incorporation studies.

  • Protocol:

    • Deactivation: Add bleach (sodium hypochlorite) to a final concentration of 10% for 30 minutes to kill biological agents.[1]

    • Disposal: Because the chemical is stable, the bleached mixture should still be treated as Chemical Waste , not just biological waste.[1]

    • Route to: Chemically Contaminated Liquid Waste .

Part 5: Visual Decision Workflows

Figure 1: Disposal Decision Tree

This logic gate ensures you select the correct waste stream based on the physical state and matrix of the chemical.[1]

DisposalTree Start Waste: 2,5-Dimethyl-L-Phenylalanine StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid OrigContainer In Original Vial? Solid->OrigContainer SolventCheck Solvent Type? Liquid->SolventCheck BagIt Double Bag Vial OrigContainer->BagIt Yes BulkSolid Bulk/Spill Debris OrigContainer->BulkSolid No SolidBin Solid Chemical Waste (Incineration) BagIt->SolidBin BulkSolid->SolidBin Organic Organic (DMSO/MeOH) SolventCheck->Organic Aqueous Aqueous/Buffer SolventCheck->Aqueous Bio Biological Media SolventCheck->Bio OrgWaste Organic Solvent Waste (Fuel Blending) Organic->OrgWaste AqWaste Aqueous Chemical Waste Aqueous->AqWaste BioTreat Deactivate (Bleach/Autoclave) Bio->BioTreat BioTreat->AqWaste Chemical Residue Remains

Caption: Decision matrix for categorizing 2,5-Dimethyl-L-Phenylalanine waste streams.[1]

Figure 2: Spill Response Workflow

Follow this strict sequence to minimize exposure during a spill event.

SpillResponse Spill Spill Detected Assess Assess Volume (<50g vs >50g) Spill->Assess Small Small Spill (<50g) Assess->Small Large Large Spill (>50g) Assess->Large PPE Don PPE: Gloves, Goggles, N95 Contain Cover with Damp Paper Towel PPE->Contain Small->PPE Evacuate Evacuate Area & Call EHS Large->Evacuate Sweep Gently Sweep (No Dust) Contain->Sweep Bag Seal in Jar/Bag Sweep->Bag Label Label Hazardous Bag->Label

Caption: Operational workflow for managing laboratory spills of solid amino acid derivatives.

Part 6: Regulatory Compliance & Documentation

Proper documentation protects your laboratory from regulatory fines (EPA/OSHA).[1]

Regulatory BodyClassificationRequirement
EPA (RCRA) Non-Listed (Not P/U code)Classify as "Hazardous Waste - Toxic/Irritant" based on characteristic.[1]
DOT (Shipping) Not Regulated (Solid)If mixed with solvents (e.g., Acetonitrile), ship under solvent UN code (e.g., UN1648).[1]
OSHA IrritantSDS must be accessible.[1] Personnel must be trained on H315/H319 hazards.[1]

Waste Codes for Labeling:

  • If pure: "Non-Regulated Chemical Waste" (or state-specific code, e.g., California Code 331).[1]

  • If in Acetonitrile: D001 (Ignitable).[1]

  • If in Halogenated Solvents (DCM): F002 .[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12218556 (Phenylalanine derivatives).[1] PubChem.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] EPA.gov.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] OSHA.gov.[1] [Link]

Sources

Personal protective equipment for handling 2,5-Dimethy-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

2,5-Dimethyl-L-Phenylalanine (CAS: 17469-89-5) is a non-natural, chiral amino acid derivative frequently employed in peptide synthesis and medicinal chemistry to induce conformational constraints or enhance metabolic stability. While often perceived as "just an amino acid," its specific substitution pattern alters its physicochemical properties, necessitating a rigorous safety protocol beyond standard biochemistry lab practices.

Hazard Identification (GHS Classification)

Based on current safety data, this compound is classified under the Precautionary Principle as an Irritant.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

Critical Warning: Modified amino acids often exhibit higher lipophilicity than their natural counterparts, potentially increasing skin absorption rates. Do not treat this substance with the same casualness as Glycine or Alanine.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 2,5-Dimethyl-L-Phenylalanine in solid or solution phase.

PPE CategoryRequirementTechnical Rationale
Hand Protection Nitrile Gloves (Min.[2][3] 0.11 mm / 4 mil) Why: Natural rubber latex is permeable to many organic solvents (e.g., DMSO, Methanol) used to solubilize this compound. Nitrile offers superior chemical resistance and prevents allergic sensitization. Protocol: Inspect for pinholes by inflating slightly before donning. Change every 60 mins or immediately upon splash.
Eye Protection Chemical Safety Goggles (ANSI Z87.1) Why: Standard safety glasses with side shields are insufficient for fine powders that can drift around guards. Goggles provide a seal against airborne particulates (H335/H319).
Respiratory N95 / P2 Particulate Respirator Why: As a fine crystalline powder, static charge can cause aerosolization during weighing. If a certified Fume Hood is unavailable, respiratory protection is mandatory to prevent mucous membrane irritation.
Body Protection Lab Coat (High-Neck, Long Sleeve) Why: Prevents accumulation of dust on street clothes. Cotton/Polyester blends are standard; Tyvek sleeves are recommended for scale-up (>10g) operations.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol utilizes a Self-Validating System : every step includes a check to ensure safety before proceeding to the next action.

Phase A: Preparation & Weighing

Objective: Transfer solid without generating airborne dust.

  • Engineering Control Check:

    • Verify Fume Hood flow rate is between 80–100 fpm (0.4–0.5 m/s) .

    • Validation: Tape a small tissue strip to the sash; it must be pulled inward steadily.

  • Static Elimination:

    • Amino acid derivatives are prone to static. Use an antistatic gun or wipe the spatula and weighing boat with an antistatic cloth before contact.

    • Causality: Static repulsion causes powder to "jump," leading to invisible surface contamination.

  • The "Tunnel" Technique:

    • Do not weigh in the open air. Perform all transfers deep inside the hood (at least 6 inches back).

    • Use a funnel or weighing paper with a steep crease to direct flow.

Phase B: Solubilization

Objective: Dissolve compound without splashing.

  • Solvent Selection:

    • Common solvents: Methanol, DMSO, dilute Acid/Base.

    • Note: 2,5-Dimethyl-L-Phenylalanine has altered solubility compared to Phenylalanine due to the methyl sterics.

  • Addition Order:

    • Solid to Liquid: Add the powder slowly to the solvent, not solvent to powder.

    • Causality: Adding solvent to a pile of powder displaces air rapidly, ejecting a "puff" of toxic dust.

Phase C: Decontamination
  • Immediate Wipe-Down:

    • Wipe the balance area with a 10% Ethanol or mild detergent solution immediately after weighing.

    • Validation: Shine a flashlight or UV light (if applicable) at an oblique angle to check for residual glistening dust particles.

Logic Visualization: PPE Selection & Workflow

The following diagrams illustrate the decision logic and operational flow.

Figure 1: PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE based on the physical state of the reagent.

PPE_Logic Start Handling 2,5-Dimethyl-L-Phenylalanine State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/MeOH) State->Solution DustRisk Risk: Airborne Dust (H335) Solid->DustRisk SplashRisk Risk: Skin Absorption/Splash Solution->SplashRisk SolidPPE REQUIRED: 1. Fume Hood OR N95 Mask 2. Safety Goggles (Seal) 3. Nitrile Gloves DustRisk->SolidPPE SolPPE REQUIRED: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat (Sleeves Tucked) SplashRisk->SolPPE

[1][4][5]

Figure 2: Cradle-to-Grave Operational Workflow

Caption: Step-by-step lifecycle from storage retrieval to waste disposal, ensuring containment.

Workflow Storage 1. Storage (Cool, Dry, Dark) Check 2. Pre-Op Check (Hood Flow & Glove Integrity) Storage->Check Retrieve Check->Check Fail? Fix & Retry Weigh 3. Weighing (Antistatic, Deep Hood) Check->Weigh Pass Dissolve 4. Solubilization (Solid into Liquid) Weigh->Dissolve Transfer Use 5. Experimental Use (Peptide Synthesis) Dissolve->Use React Waste 6. Disposal (Segregated Streams) Use->Waste Discard

Disposal & Waste Management

Improper disposal is a primary source of environmental contamination. Follow this segregation plan:

Waste StreamContentsDisposal Method
Solid Hazardous Weighing boats, contaminated gloves, paper towels, excess powder.Seal in a clear polyethylene bag, label as "Hazardous Solid: Amino Acid Derivative," and place in the solid waste drum.
Liquid Organic Solutions in DMSO, Methanol, or Acetonitrile.Collect in "Halogenated" or "Non-Halogenated" solvent carboys (depending on solvent). Do not pour down the drain.
Liquid Aqueous Buffer solutions containing trace compound.Adjust pH to neutral (6-8) if necessary, then dispose of in "Aqueous Chemical Waste" container.
Sharps Needles/syringes used for transfer.Immediate disposal in rigid Red Sharps Bin. Never recap needles.

Emergency Spill Procedure:

  • Isolate: Alert nearby personnel.

  • Contain: Cover powder spills with a damp paper towel (to prevent dust) or use an absorbent pad for liquids.

  • Clean: Scoop up material into a hazardous waste bag. Wash surface with soap and water.[1][6][7]

  • Report: Document the incident in the lab safety log.

References

  • Fisher Scientific. (2023). Safety Data Sheet: N,N-Dimethyl-L-phenylalanine. Retrieved from

  • ChemicalBook. (2025). N,N-Dimethyl-L-phenylalanine Properties and Safety. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [8]

  • National Institutes of Health (NIH). Safe Disposal of Infectious and Chemical Laboratory Waste. Retrieved from

Sources

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